Product packaging for Iprodione(Cat. No.:CAS No. 36734-19-7)

Iprodione

Cat. No.: B1672158
CAS No.: 36734-19-7
M. Wt: 330.16 g/mol
InChI Key: ONUFESLQCSAYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iprodione (CAS 36734-19-7) is a broad-spectrum dicarboximide fungicide with the molecular formula C₁₃H₁₃Cl₂N₃O₃ and a molecular weight of 330.17 . As a contact fungicide, it inhibits spore germination and mycelial growth, serving as a signal transduction inhibitor in fungi . It is used in agricultural and horticultural research to control diseases caused by Botrytis , Monilinia , Rhizoctonia , and Sclerotinia species on various crops such as fruits, vegetables, and ornamentals . Beyond its fungicidal properties, this compound also exhibits nematicidal activity, providing a valuable tool for studying integrated pest management . From an environmental research perspective, repeated applications of this compound have been shown to affect soil enzyme activities and alter bacterial community structure and diversity, making it a compound of interest in soil health and ecotoxicology studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any form of human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13Cl2N3O3 B1672158 Iprodione CAS No. 36734-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUFESLQCSAYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024154
Record name 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [Merck Index] White powder; [MSDSonline], Solid
Record name Iprodione
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5647
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Iprodione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

>100 °C
Record name IPRODIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility at 20 °C (g/l): ethanol 25; methanol 25; acetone 300; dichloromethane 500; dimethylformamide 500, Solubility (20 °C): 300 g/l acetophenone, anisole; 500 g/l 1-methyl-2-pyrrolidone, Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C), In water, 13.9 mg/l @ 25 °C., 0.0139 mg/mL at 25 °C
Record name IPRODIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iprodione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

3.75X10-9 mm Hg @ 25 °C
Record name IPRODIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, White crystals

CAS No.

36734-19-7
Record name Iprodione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36734-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iprodione [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036734197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dichlorophenyl)-2,4-dioxo-N-isopropylimidazolidine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRODIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AYV2A6EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IPRODIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iprodione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

approx 136 °C, 136 °C
Record name IPRODIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iprodione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Iprodione's Mechanism of Action on Fungal Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Iprodione, a dicarboximide fungicide, has been a critical tool in the management of a broad spectrum of fungal diseases affecting various crops.[1][2] Its efficacy stems from a multi-faceted mechanism of action that primarily targets the osmotic signal transduction pathway, leading to a cascade of cytotoxic events within the fungal cell. This document provides an in-depth exploration of this compound's molecular interactions, the resultant cellular effects, and the mechanisms by which fungal pathogens develop resistance. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.

Primary Fungicidal Effects

This compound is a contact fungicide with both protective and curative properties.[2][3] Its primary observable effects on fungal pathogens are the potent inhibition of fungal spore germination and the disruption of mycelial growth.[4][5] By arresting the fungus at these early stages of its lifecycle, this compound effectively prevents the establishment and spread of infection.[1][3] The mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 2, targeting the MAP/Histidine-Kinase in osmotic signal transduction.[6]

Core Mechanism: Disruption of the High-Osmolarity Glycerol (HOG) Pathway

The central mechanism of this compound's fungitoxicity lies in its interference with the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved signal transduction cascade crucial for fungal adaptation to environmental stresses like osmotic shock.[7][8]

2.1 The Target: Group III Histidine Kinase The specific molecular target of this compound is a Group III histidine kinase (HK), a key sensor protein at the top of the HOG cascade.[7][9] This protein is referred to by different names in various fungi, such as Bos1 in Botrytis cinerea and Shos1 in Sclerotinia homoeocarpa.[7] Under normal conditions, this histidine kinase perceives hyperosmotic stress and initiates a phosphorelay cascade.

2.2 Hyperactivation of the MAPK Cascade Instead of inhibiting the pathway, this compound and the related phenylpyrrole fungicide fludioxonil are understood to cause inappropriate hyperactivation of the HOG pathway, even in the absence of osmotic stress.[8][9] This aberrant activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade (including the Hog1-type MAPK) leads to a toxic accumulation of downstream effects, such as excessive glycerol synthesis and nuclear translocation of the MAPK, ultimately impairing fungal growth and infection processes.[8][10][11]

HOG_Pathway_this compound cluster_stress Normal Osmotic Stress Response cluster_this compound This compound-Induced Toxicity Osmotic_Stress Hyperosmotic Stress His_Kinase Group III Histidine Kinase (e.g., Bos1) Osmotic_Stress->His_Kinase MAPKKK MAPKKK His_Kinase->MAPKKK Phosphorelay MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Response Cellular Adaptation (Glycerol Synthesis, Gene Expression) MAPK->Response Activates This compound This compound His_Kinase_I Group III Histidine Kinase (e.g., Bos1) This compound->His_Kinase_I Binds & Hyperactivates MAPKKK_I MAPKKK His_Kinase_I->MAPKKK_I Aberrant Phosphorelay MAPKK_I MAPKK (Pbs2) MAPKKK_I->MAPKK_I Phosphorylates MAPK_I MAPK (Hog1) MAPKK_I->MAPK_I Phosphorylates Toxic_Effect Fungitoxicity (Growth Arrest, Cell Death) MAPK_I->Toxic_Effect Leads to

Caption: this compound's interaction with the fungal HOG signaling pathway.

Downstream Cellular and Biochemical Effects

The hyperactivation of the HOG pathway and other off-target effects trigger a range of detrimental cellular events.

3.1 Lipid Peroxidation and Membrane Damage A significant consequence of this compound exposure is the induction of lipid peroxidation in fungal cells.[12] This process involves the oxidative degradation of lipids in the cell membrane, leading to a loss of membrane integrity. The resulting damage causes significant cellular leakage of essential ions and small molecules, correlating strongly with fungicidal activity.[12]

3.2 Inhibition of Macromolecule Synthesis this compound has been shown to interfere with the synthesis of crucial macromolecules. Reports indicate that it disrupts DNA, RNA, and protein synthesis, which are fundamental processes for fungal growth, development, and reproduction.[1][3][13] This inhibition contributes directly to the observed cessation of spore germination and mycelial proliferation.

3.3 Induction of Cell Death Pathways The cellular damage induced by this compound can trigger programmed cell death pathways. In non-target organisms like honeybees, this compound has been observed to cause effects characteristic of apoptosis, autophagy, and necrosis.[13][14] It is proposed that this compound inhibits glutathione synthesis, leading to an accumulation of reactive oxygen species (ROS) that cause widespread cellular damage and initiate these cell death cascades.[13][14]

Mechanisms of Fungal Resistance

The intensive use of this compound has led to the emergence of resistant fungal populations. Resistance can be qualitative (high-level) or quantitative (moderate-level) and typically arises from two primary genetic mechanisms.[7][15]

4.1 Target Site Modification The most well-documented mechanism of resistance is the modification of the this compound target, the Group III histidine kinase. Point mutations (nonsynonymous polymorphisms) in the gene encoding this protein (e.g., bos1 or Shos1) can alter the protein's structure, reducing its affinity for this compound.[7][15][16] This prevents the fungicide from hyperactivating the HOG pathway, thereby conferring resistance. For instance, specific amino acid substitutions in the Bos1 protein have been directly linked to moderate and high levels of this compound resistance in B. cinerea.[15]

4.2 Overexpression of Efflux Pumps A second mechanism involves the increased expression of ATP-binding cassette (ABC) transporters.[16] These membrane proteins function as efflux pumps, actively transporting xenobiotics, including fungicides like this compound, out of the fungal cell. The overexpression of specific transporters, such as ShPDR1 in S. homoeocarpa, reduces the intracellular concentration of this compound, preventing it from reaching its target and resulting in a resistant phenotype.[16]

Resistance_Mechanisms Logical Flow of this compound Action and Fungal Resistance cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus This compound This compound Application S_Entry This compound enters cell This compound->S_Entry R_Entry This compound enters cell This compound->R_Entry S_Target Binds to wild-type Histidine Kinase S_Entry->S_Target S_Pathway HOG Pathway Hyperactivation S_Target->S_Pathway S_Effect Lipid Peroxidation & Cellular Damage S_Pathway->S_Effect S_Death Cell Death S_Effect->S_Death R_Mech1 Mechanism 1: Target Site Mutation R_Entry->R_Mech1 R_Mech2 Mechanism 2: Efflux Pump Overexpression R_Entry->R_Mech2 R_Target This compound fails to bind mutated Histidine Kinase R_Mech1->R_Target R_Survival Cell Survival R_Target->R_Survival R_Pump This compound actively expelled from cell R_Mech2->R_Pump R_Pump->R_Survival

Caption: Mechanisms of this compound action and fungal resistance.

Quantitative Data Summary

The efficacy of this compound varies between fungal species and isolates. The half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) are standard measures of fungicide activity.

Fungal SpeciesIsolate/StrainParameterValue (µM or µg/mL)Reference
Botrytis cinereaBC2 (Susceptible)IC₅₀ (Mycelial Growth)~2 µM[12]
Bipolaris maydisField Isolates (Mean)EC₅₀ (Mycelial Growth)0.685 ± 0.687 µg/mL[17]
Bipolaris maydisField Isolates (Range)EC₅₀ (Mycelial Growth)0.088 to 1.712 µg/mL[17]

Experimental Protocols

The following sections detail methodologies adapted from key studies investigating this compound's mechanism of action.

6.1 Mycelial Growth Inhibition and Lipid Peroxidation Assay (Adapted from Choi et al., 1997[12])

This protocol is designed to quantify the inhibitory effect of this compound on fungal growth and its capacity to induce lipid peroxidation.

1. Fungal Culture Preparation:

  • Inoculate spores of the target fungus (e.g., Botrytis cinerea) into Potato Dextrose Broth (PDB) at a defined concentration (e.g., 1.3 × 10⁶ spores/mL).

  • Incubate cultures under appropriate conditions (e.g., 25°C, 200 rpm agitation, white light) for 48 hours to reach the logarithmic growth phase.

  • Harvest mycelia by centrifugation (e.g., 5000g for 10 min) and wash twice with a suitable buffer (e.g., 1 mM MOPS, pH 7.0).

  • Resuspend the mycelia in fresh buffer for treatment.

2. Fungicide Treatment:

  • Dispense the mycelial suspension into fresh flasks.

  • Add this compound (dissolved in a carrier solvent like acetone) to achieve a range of final concentrations (e.g., 0 to 33 µM).

  • Include a solvent-only control to account for any effects of the carrier. Ensure the final solvent concentration is minimal (e.g., <1% v/v).

  • Incubate the treated cultures with shaking at 25°C for a specified duration (e.g., 48 hours).

3. Mycelial Growth Inhibition Measurement:

  • After incubation, harvest the mycelia by filtration.

  • Dry the mycelia (e.g., at 60°C until a constant weight is achieved) and determine the dry weight.

  • Calculate the percentage of growth inhibition relative to the solvent-only control.

  • Determine the IC₅₀ value by plotting inhibition percentage against fungicide concentration.

4. Lipid Peroxidation Measurement (TBARS Assay):

  • Harvest mycelia from the treatment flasks.

  • Homogenize the mycelia in a buffer (e.g., Tris-HCl with butylated hydroxytoluene).

  • To a sample of the homogenate, add thiobarbituric acid (TBA) solution in trichloroacetic acid (TCA).

  • Heat the mixture (e.g., 95°C for 30 min) to allow the reaction between malondialdehyde (MDA, a byproduct of lipid peroxidation) and TBA.

  • Cool the samples and centrifuge to pellet debris.

  • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

  • Quantify the amount of thiobarbituric acid reactive substances (TBARS) using the molar extinction coefficient of the MDA-TBA adduct.

Experimental_Workflow Workflow for this compound Efficacy & Lipid Peroxidation Assay A 1. Fungal Culture Inoculate spores in PDB, incubate 48h B 2. Harvest & Wash Mycelia Centrifuge and resuspend in buffer A->B C 3. Fungicide Treatment Incubate mycelia with various [this compound] and controls for 48h B->C D 4a. Growth Inhibition Analysis Harvest, dry, and weigh mycelia C->D Parallel Path 1 F 4b. Lipid Peroxidation Analysis Homogenize mycelia C->F Parallel Path 2 E 5a. Data Analysis Calculate % inhibition vs control Determine IC50 value D->E G 5b. TBARS Assay React homogenate with TBA/TCA solution F->G H 6b. Spectrophotometry Measure absorbance at 532 nm G->H I 7b. Data Analysis Quantify MDA concentration H->I

Caption: Experimental workflow for assessing this compound's effects.

6.2 Cytotoxicity Assay (General Protocol) This protocol assesses the general toxicity of this compound against a cell line.

1. Cell Culture:

  • Culture a relevant cell line (e.g., fungal protoplasts or a model cell line) in an appropriate medium and conditions (e.g., 37°C, 5% CO₂).

  • Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a dilution series of this compound in the cell culture medium.

  • Replace the medium in the wells with the this compound-containing medium. Include vehicle controls.

  • Incubate for a set period (e.g., 24 hours).

3. Viability Measurement:

  • Use a suitable viability assay, such as the Neutral Red Uptake assay or MTT assay.[13]

  • For Neutral Red, incubate treated cells with Neutral Red dye, which is taken up by viable cells. After washing, the dye is extracted and quantified spectrophotometrically.

  • For MTT, incubate cells with MTT reagent. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified.

  • Cell viability is expressed as a percentage relative to the control-treated cells.

References

An In-depth Technical Guide to the Synthesis of Iprodione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Iprodione, a dicarboximide fungicide. The document outlines the key chemical transformations, intermediates, and reaction conditions involved in its production. Experimental protocols for crucial steps are provided, along with a summary of relevant quantitative data.

Two Primary Synthesis Pathways for this compound

The synthesis of this compound (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide) is primarily achieved through two main routes, both of which utilize 3,5-dichloroaniline as a key starting material. These pathways converge on the formation of a critical intermediate, 3-(3,5-dichlorophenyl)hydantoin.

Pathway 1: The Glycine Route

This pathway commences with the synthesis of N-(3,5-dichlorophenyl)glycine, which is then converted to a ureidoacetic acid derivative that subsequently cyclizes to form the hydantoin ring. The final step involves the introduction of the isopropylcarbamoyl group.

Pathway 2: The Isocyanate Route

This alternative route begins with the phosgenation of 3,5-dichloroaniline to produce 3,5-dichlorophenyl isocyanate. This highly reactive intermediate is then reacted with a glycine derivative to form an intermediate that cyclizes to the hydantoin, followed by the final derivatization.

Key Intermediates

The synthesis of this compound involves several key intermediates, the properties of which are crucial for the successful progression of the reaction sequence.

Intermediate NameChemical FormulaMolecular Weight ( g/mol )Physical State
3,5-DichloroanilineC₆H₅Cl₂N162.02Colorless solid
N-(3,5-Dichlorophenyl)glycineC₈H₇Cl₂NO₂220.05White solid
3-(3,5-Dichlorophenyl)-ureidoacetic acidC₉H₈Cl₂N₂O₃279.08Solid
3-(3,5-Dichlorophenyl)hydantoinC₉H₆Cl₂N₂O₂259.07Solid (Melting Point: 199°C)[1]
3,5-Dichlorophenyl isocyanateC₇H₃Cl₂NO188.01White to light brown powder[2]

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are outlined below.

Step 1 (Pathway 1): Synthesis of N-(3,5-Dichlorophenyl)glycine

This procedure details the synthesis of the N-aryl glycine intermediate from 3,5-dichloroaniline and chloroacetic acid.

Materials:

  • 3,5-Dichloroaniline

  • Chloroacetic acid

  • Sodium carbonate

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 3,5-dichloroaniline and sodium carbonate in water.

  • Slowly add a solution of chloroacetic acid in water to the reaction mixture with continuous stirring.

  • Heat the mixture to reflux for several hours.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the N-(3,5-dichlorophenyl)glycine.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure N-(3,5-dichlorophenyl)glycine. A yield of 80% has been reported for a similar synthesis of N-(3,5-Dichlorophenyl)glycine.[3]

Step 2 (Pathway 1): Synthesis of 3-(3,5-Dichlorophenyl)-ureidoacetic acid

This intermediate can be formed by the reaction of N-(3,5-dichlorophenyl)glycine with a cyanate source, such as potassium isocyanate, in an acidic aqueous solution.

Step 3 (Pathway 1): Synthesis of 3-(3,5-Dichlorophenyl)hydantoin

This step involves the cyclization of 3-(3,5-dichlorophenyl)-ureidoacetic acid.

Materials:

  • 3-(3,5-Dichlorophenyl)-ureidoacetic acid

  • Chlorobenzene

  • Benzenesulfonic acid

  • Ethanol

Procedure: [1]

  • Suspend 26.3 g of 3-(3,5-dichlorophenyl)-ureidoacetic acid in 180 cc of chlorobenzene.

  • Add 1.2 g of benzenesulfonic acid to the suspension.

  • Heat the mixture to reflux and remove the water formed during the reaction by azeotropic distillation.

  • After approximately 30 minutes of distillation, a clear solution should be obtained.

  • Cool the solution to about 15°C to allow the product to precipitate.

  • Filter the precipitate and wash it with 25 cc of cold ethanol (10°C).

  • After drying, 22.2 g of 3-(3,5-dichlorophenyl)-hydantoin is obtained.

  • Yield: 90.5%[1]

  • Melting Point: 199°C[1]

Step 4: Synthesis of this compound

The final step involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with isopropyl isocyanate.

Procedure:

  • 3-(3,5-dichlorophenyl)hydantoin is reacted with isopropyl isocyanate in an appropriate solvent.

  • The reaction is typically carried out in the presence of a base to facilitate the reaction.

  • The product, this compound, is then isolated and purified.

Alternative Step 1 (Pathway 2): Synthesis of 3,5-Dichlorophenyl isocyanate

This procedure involves the phosgenation of 3,5-dichloroaniline.

Materials:

  • 3,5-Dichloroaniline

  • Toluene

  • Phosgene

  • Nitrogen gas

Procedure: [1]

  • Dissolve 3,5-dichloroaniline in toluene in a reaction kettle.

  • Cool the solution to a temperature between -10°C and 0°C.

  • Introduce phosgene gas into the solution over a period of approximately 6 hours.

  • After the phosgenation is complete, transfer the reaction mixture to a separate kettle and heat to about 105°C until the solution becomes transparent.

  • Maintain the mixture at reflux for a period of time.

  • Purge the system with nitrogen gas to remove excess phosgene and hydrogen chloride, which should be passed through a suitable absorption device.

  • The resulting product is 3,5-dichlorophenyl isocyanate.

Summary of Quantitative Data

Reaction StepStarting Material(s)ProductYield (%)Purity (%)Reference
Synthesis of N-(3,5-Dichlorophenyl)glycine3,5-Dichloroaniline, Chloroacetic acidN-(3,5-Dichlorophenyl)glycine~80-[3]
Synthesis of 3-(3,5-Dichlorophenyl)hydantoin3-(3,5-Dichlorophenyl)-ureidoacetic acid3-(3,5-Dichlorophenyl)hydantoin90.5-[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

Iprodione_Synthesis_Pathway_1 A 3,5-Dichloroaniline C N-(3,5-Dichlorophenyl)glycine A->C B Chloroacetic Acid B->C E 3-(3,5-Dichlorophenyl)-ureidoacetic acid C->E D Potassium Isocyanate D->E F 3-(3,5-Dichlorophenyl)hydantoin E->F Cyclization H This compound F->H G Isopropyl Isocyanate G->H

Pathway 1: The Glycine Route for this compound Synthesis.

Iprodione_Synthesis_Pathway_2 A 3,5-Dichloroaniline C 3,5-Dichlorophenyl isocyanate A->C B Phosgene B->C E Intermediate Adduct C->E D Glycine Derivative D->E F 3-(3,5-Dichlorophenyl)hydantoin E->F Cyclization H This compound F->H G Isopropyl Isocyanate G->H

Pathway 2: The Isocyanate Route for this compound Synthesis.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for a single step in the synthesis process, such as the synthesis of an intermediate.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Isolation Product Isolation (Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Product Analysis (NMR, MS, MP) Purification->Analysis End End Analysis->End

General Experimental Workflow for a Synthesis Step.

References

Toxicological Profile of Iprodione in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iprodione is a broad-spectrum, contact dicarboximide fungicide used globally to control a wide variety of fungal diseases on crops, ornamental plants, and turf.[1][2] Its primary mode of action in target fungi is the inhibition of spore germination and the growth of fungal mycelium through the disruption of the MAP/Histidine-Kinase in osmotic signal transduction.[2][3] The widespread application of this compound raises concerns about its potential impact on non-target organisms, including mammals, birds, fish, and invertebrates.[4][5][6] This technical guide provides a comprehensive overview of the toxicological profile of this compound in these organisms, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of toxicity. This document is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Acute Toxicity Profile

The acute toxicity of this compound varies significantly across different non-target species. Generally, it exhibits low acute toxicity to mammals via oral and dermal routes but is considered moderately toxic to avian and aquatic organisms.[1]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity values for this compound across various non-target species.

Table 2.1: Acute Toxicity of this compound in Mammalian Species

SpeciesRouteValueUnitReference
RatOral LD503500 - >4400mg/kg[1]
Rat (female)Oral LD50>3,129mg/kg[7]
MouseOral LD504000mg/kg[1]
RabbitOral LD50>4400mg/kg[1]
RatDermal LD50>5,000mg/kg[7]
RabbitDermal LD50>1,000mg/kg[1]
RatInhalation LC50 (4-hr)>2.09mg/L[1][7]

Table 2.2: Acute Ecotoxicity of this compound in Avian and Aquatic Species

SpeciesTest TypeValueUnitReference
Bobwhite QuailAcute Oral LD50930mg/kg[1]
Rainbow Trout96-hr LC506.7mg/L[1]
Bluegill Sunfish96-hr LC502.25mg/L[1]
Channel Catfish96-hr LC503.06ppm[8]
Zebrafish (Danio rerio)96-hr LC505.70mg/L[9][10]

Table 2.3: Acute Toxicity of this compound in Non-Target Invertebrates

SpeciesEndpointObservationReference
Honey Bee (Apis mellifera)ToxicityGenerally considered nontoxic to bees on an acute basis.[1] However, sublethal effects on midgut cells have been observed.[11][12][1][11][12]
EarthwormAcute EcotoxicityClassified as moderately toxic.[13]

Chronic, Reproductive, and Developmental Toxicity

Chronic exposure to this compound has been shown to affect various organs, and it is recognized as an endocrine disruptor. The liver, kidneys, and reproductive system are identified as primary target organs in animal studies.[1][7][14]

In a 1.5-year study, rats fed dietary doses of approximately 60 mg/kg/day showed no adverse effects.[1] In dogs, a 1-year study identified a No-Observed-Adverse-Effect Level (NOAEL) of less than 0.5 mg/kg/day, with effects such as increased liver and kidney weights and decreased prostate weights occurring at higher doses.[1]

This compound did not affect reproductive function in a multi-generation rat study.[1][14] Developmental toxicity was not observed in the offspring of rats at doses around 5.4 mg/kg/day, but developmental toxicity was noted at a high dose of 120 mg/kg/day.[1] A major metabolite, 3,5-dichloroaniline (3,5-DCA), is considered more toxic and persistent than the parent compound and is classified as a potential carcinogen.[5][9]

Table 3.1: Chronic and Reproductive Toxicity Endpoints for this compound

SpeciesDuration/Study TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
Dog1-Year Dietary<0.5~1.5Decreased prostate weight, changes in red blood cells.[1]
Rat3-Generation Reproduction1.255No reduction in fertility or fecundity observed at 5 mg/kg/day.[1]
RatDevelopmental5.4120Unspecified developmental toxicity.[1]
RabbitDevelopmental2.76Dose-related toxicity.[1]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound in non-target organisms is multifaceted, involving endocrine disruption, the induction of oxidative stress, and the perturbation of critical intracellular signaling pathways.

Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical with anti-androgenic properties.[5][13] Studies in male rats have shown that exposure can delay sexual maturation and decrease testosterone levels.[5][14] Chronic studies have identified toxicity to male reproductive organs, including reduced epididymal spermatozoa.[14]

Cellular Mechanisms of Toxicity

A key mechanism of this compound's toxicity is the induction of oxidative stress. In honey bee midgut cells, this compound inhibits the synthesis of glutathione, leading to an accumulation of reactive oxygen species (ROS).[11][12] This oxidative stress can trigger various forms of cell death, including apoptosis, autophagy, and necrosis.[11][12] Similar effects were observed in porcine trophectoderm and uterine luminal epithelial cells, where this compound caused mitochondrial dysfunction, excessive ROS generation, subsequent DNA damage, and apoptotic cell death.[15]

G This compound This compound Exposure GSH_Inhibition Inhibition of Glutathione Synthesis This compound->GSH_Inhibition ROS Increased Reactive Oxygen Species (ROS) GSH_Inhibition->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death (Apoptosis, Autophagy, Necrosis) Mito_Dysfunction->Cell_Death DNA_Damage->Cell_Death

Caption: Proposed cellular toxicity pathway for this compound.

Disruption of Signaling Pathways

Studies on porcine cell lines have demonstrated that this compound-induced cell death is mediated by alterations in intracellular signal transduction, specifically the PI3K/AKT and MAPK signaling pathways.[15][16] These pathways are crucial for regulating cell survival, proliferation, and apoptosis. Disruption by this compound leads to a cytotoxic response, impairing cellular function and viability.

G This compound This compound Stress Cellular Stress (e.g., ROS) This compound->Stress PI3K_AKT PI3K/AKT Pathway Stress->PI3K_AKT alters MAPK MAPK Pathway Stress->MAPK alters Survival Cell Survival & Proliferation PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Survival MAPK->Apoptosis

Caption: Alteration of PI3K/AKT and MAPK signaling by this compound.

Key Experimental Protocols

Standardized guidelines, such as those from the OECD, are typically followed for regulatory toxicology studies.[17] Below are summaries of methodologies used in key studies investigating this compound's effects.

Aquatic Acute Toxicity Testing (Zebrafish)

This protocol aims to determine the median lethal concentration (LC50) of a substance in fish.

  • Test Organism: Adult Zebrafish (Danio rerio).

  • Methodology: A semi-static test method is employed.[10]

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of this compound concentrations and a control (no this compound).

    • The test solutions are renewed periodically (e.g., every 24 hours) to maintain the desired concentrations.

    • Mortality is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

    • The LC50 value, the concentration estimated to be lethal to 50% of the test population over the exposure period, is calculated using statistical methods like probit analysis.[10]

Honey Bee Midgut Cytotoxicity Assay

This protocol evaluates the cellular effects of a substance on the digestive tract of honey bees.

  • Test Organism: Adult Honey Bee workers (Apis mellifera).

  • Methodology: Oral exposure followed by microscopic and molecular analysis.[12]

  • Procedure:

    • Bees are fed a diet containing a specific concentration of this compound (e.g., the manufacturer-determined LD50) for a set duration (e.g., 12 or 24 hours).[12]

    • After exposure, the midguts of the bees are dissected.

    • For histology, tissues are fixed, processed, and examined using light and transmission electron microscopy to identify cellular changes such as cytoplasmic vacuolization, apoptosis, and necrosis.[12]

    • For molecular analysis, RNA is extracted from midgut cells to assess the expression levels of specific genes of interest (e.g., the autophagy-related gene atg1) via methods like qRT-PCR.[12]

G start Start: Prepare Honey Bee Cohorts exposure Oral Exposure (Control vs. This compound Diet) for 12/24 hours start->exposure dissection Midgut Dissection exposure->dissection split dissection->split microscopy Tissue Fixation & Processing for Light & Electron Microscopy split->microscopy rna RNA Extraction from Midgut Cells split->rna analysis_micro Analysis of Cellular Morphology (Apoptosis, Necrosis, etc.) microscopy->analysis_micro analysis_rna qRT-PCR for Gene Expression (e.g., atg1) rna->analysis_rna end End: Correlate Cellular Damage with Gene Expression analysis_micro->end analysis_rna->end

Caption: Experimental workflow for a honey bee midgut cytotoxicity assay.

Conclusion

The toxicological profile of this compound in non-target organisms is complex. While its acute toxicity to mammals is low, it poses a moderate risk to avian and aquatic species. Chronic exposure can lead to adverse effects on the liver, kidneys, and reproductive system, driven by its activity as an endocrine disruptor. At the cellular level, this compound induces oxidative stress through the depletion of glutathione and generation of ROS, leading to mitochondrial dysfunction, DNA damage, and cell death. These effects are mediated through the alteration of key signaling pathways, including PI3K/AKT and MAPK. A thorough understanding of these toxicological endpoints and mechanisms is crucial for conducting accurate environmental risk assessments and ensuring the safe use of this fungicide.

References

The Environmental Fate and Degradation of Iprodione in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprodione, a dicarboximide fungicide, is widely used in agriculture to control a broad spectrum of fungal diseases. Its persistence and transformation in the soil environment are critical determinants of its potential environmental impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil, with a focus on its degradation pathways, the influence of soil properties on its persistence, and the methodologies used to study these processes. Quantitative data on degradation rates and metabolite formation are summarized, and key experimental protocols are detailed to aid in the design and execution of related research.

Introduction

This compound [3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolinecarboxamide] is a contact fungicide that inhibits the germination of fungal spores and the growth of mycelium.[1] Its fate in the soil is governed by a complex interplay of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, and photolysis. Understanding these processes is essential for assessing the environmental risk associated with its use and for developing strategies to mitigate potential contamination of soil and water resources.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties influence its behavior and transport in the soil environment.

PropertyValueReference
Molecular FormulaC₁₃H₁₃Cl₂N₃O₃[2]
Molar Mass330.17 g/mol [3]
Water Solubility12.2 mg/L (at 20 °C)[2]
Vapor Pressure3.75 x 10⁻⁹ mm Hg (at 25 °C)[4]
Henry's Law Constant3.12 x 10⁻⁹ atm·m³/mol[4]
log Kow3.00[4]
Soil Adsorption Coefficient (Koc)~700 cm³/g[4]

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic pathways. The rate of degradation is typically expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Abiotic Degradation

Abiotic degradation of this compound in soil primarily occurs through hydrolysis and photolysis.

  • Hydrolysis: this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values. In sterile control media, this compound has been observed to transform into a hydantoic acid and an this compound isomer.[1][5]

  • Photolysis: this compound is readily degraded by UV light.[1] Photodegradation on the soil surface can be a significant dissipation pathway, especially for surface-applied this compound. The process can be influenced by soil properties and the intensity of solar radiation.[6]

Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of this compound in most soil environments.[7] A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading this compound. Several bacterial strains with the ability to degrade this compound have been isolated and characterized, including species of Arthrobacter, Pseudomonas, Achromobacter, Microbacterium, and Azospirillum.[5][7][8][9][10]

Repeated applications of this compound can lead to an accelerated rate of degradation in soil, a phenomenon known as enhanced biodegradation. This is due to the enrichment of microbial populations capable of utilizing this compound as a source of carbon and/or nitrogen.[3][11]

Degradation Pathways and Metabolites

The degradation of this compound in soil proceeds through a series of intermediates, ultimately leading to the formation of 3,5-dichloroaniline (3,5-DCA). The major biotic and abiotic degradation pathways are illustrated below.

Biotic Degradation Pathway

The primary biotic degradation pathway of this compound involves the initial hydrolysis of the amide bond, followed by the opening of the imidazolidine ring. The key metabolites in this pathway are:

  • N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (Metabolite II): Formed by the removal of the isopropylcarbamoyl group.[5][7]

  • 3,5-dichlorophenylurea acetic acid (Metabolite III): Formed by the cleavage of the imidazolidine ring of Metabolite II.[5][7]

  • 3,5-dichloroaniline (3,5-DCA): The final major metabolite, formed from the breakdown of Metabolite III.[1][5]

dot

Iprodione_Biotic_Degradation This compound This compound (C₁₃H₁₃Cl₂N₃O₃) Metabolite_II N-(3,5-dichlorophenyl)-2,4- dioxoimidazolidine (Metabolite II) This compound->Metabolite_II Microbial Hydrolysis Metabolite_III 3,5-dichlorophenylurea acetic acid (Metabolite III) Metabolite_II->Metabolite_III Ring Cleavage DCA 3,5-dichloroaniline (3,5-DCA) Metabolite_III->DCA Microbial Degradation Iprodione_Abiotic_Degradation This compound This compound Hydantoic_Acid Hydantoic Acid Derivative This compound->Hydantoic_Acid Hydrolysis Isomer This compound Isomer This compound->Isomer Isomerization Soil_Degradation_Workflow cluster_prep 1. Soil Preparation cluster_treatment 2. Treatment and Incubation cluster_analysis 3. Analysis Soil_Collection Collect and sieve soil (<2 mm) Moisture_Adjustment Adjust moisture to 40-60% of WHC Soil_Collection->Moisture_Adjustment Pre_incubation Pre-incubate soil at test temperature (e.g., 20°C) for 7-14 days Moisture_Adjustment->Pre_incubation Spiking Spike soil with this compound (and/or ¹⁴C-labeled this compound) Pre_incubation->Spiking Incubation Incubate in the dark at constant temperature and moisture Spiking->Incubation Sampling Collect samples at predetermined intervals Incubation->Sampling Extraction Extract this compound and metabolites from soil (e.g., with acetonitrile) Sampling->Extraction Cleanup Clean up extract using SPE or LLE Extraction->Cleanup Analysis Analyze by HPLC-UV or LC-MS/MS Cleanup->Analysis Data_Analysis Calculate DT₅₀ and metabolite concentrations Analysis->Data_Analysis

References

Iprodione's Impact on Plant Physiology and Metabolism: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprodione, a dicarboximide fungicide, is widely utilized in agriculture to control a broad spectrum of fungal diseases. Its primary mode of action in fungi involves the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction, disrupting spore germination and mycelial growth.[1] While its fungicidal properties are well-established, its effects on the physiology and metabolism of the host plants are complex and multifaceted. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with plants, focusing on its physiological and metabolic consequences. This document synthesizes available data on its impact on photosynthesis, respiration, hormonal regulation, and stress responses, supported by detailed experimental methodologies and visual representations of the underlying pathways.

Core Mechanism of Action (Fungicidal)

This compound is classified as a Fungicide Resistance Action Committee (FRAC) Group 2 fungicide.[1] Its primary target in susceptible fungi is the MAP/Histidine-Kinase, a key component of the high osmolarity glycerol (HOG) signaling pathway. This pathway is crucial for fungi to adapt to osmotic stress. By inhibiting this kinase, this compound disrupts the downstream signaling cascade, leading to a failure in osmotic regulation and ultimately, cell death. Studies on Bipolaris maydis have shown that this compound treatment leads to the upregulation of the histidine kinase (hk) and Ssk2-type mitogen-activated protein kinase (ssk2) genes, which are involved in the osmotic pressure-related regulation pathway.[2][3]

Effects on Plant Physiology

While designed to target fungi, this compound can also exert significant physiological effects on host plants. These effects are often dose-dependent and can vary between plant species.

Photosynthesis

This compound application can negatively impact photosynthetic processes. At higher concentrations, it has been observed to cause a gradual decrease in chlorophyll a, chlorophyll b, and carotenoid concentrations in strawberry leaves.[4] This reduction in photosynthetic pigments can lead to a decrease in net photosynthesis.[4] The proposed mechanisms for this inhibition include the disturbance of CO2-independent Hill reactions or the uncoupling of photosynthetic electron flow from phosphorylation, which hinders ATP formation.

Respiration

The direct effects of this compound on plant respiration are not as well-documented as its impact on photosynthesis. However, some fungicides are known to inhibit mitochondrial oxygen uptake.[5] For instance, a study on porcine trophectoderm and uterine luminal epithelial cells demonstrated that this compound can cause mitochondrial dysfunction.[3] This suggests a potential for this compound to interfere with the mitochondrial respiratory chain in plants, although further research is needed to confirm the specific targets and the extent of this inhibition.

Growth and Development

The influence of this compound on plant growth is variable. At recommended doses, it may not cause significant reductions in vegetative growth and can even enhance marketable fruit yield in some cases, such as in strawberries.[6] However, higher concentrations can have detrimental effects, leading to reduced leaf area, decreased leaf dry mass, and increased flower abscission.[4][6] In studies on Allium cepa, this compound has been shown to have cytogenotoxic effects, inhibiting the mitotic index and affecting root growth by blocking the cell cycle in the G1 phase and increasing chromosomal aberrations.[7]

Effects on Plant Metabolism

This compound can induce significant shifts in plant metabolic pathways, particularly those related to stress response and secondary metabolite production.

Oxidative Stress Response

A common plant response to chemical stressors is the generation of reactive oxygen species (ROS), leading to oxidative stress. This compound has been shown to induce ROS production.[8] In response to this, plants activate their antioxidant defense systems. This includes the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). While direct quantitative data for this compound's effect on these specific enzymes in plants is limited, the induction of oxidative stress implies their involvement. In a study on the fungus Alternaria alternata, growth in the presence of this compound increased the activities of superoxide dismutase and glutathione reductase.[9]

Secondary Metabolism

Plants often respond to stress by increasing the production of secondary metabolites. In strawberries treated with this compound, a significant increase in the concentration of total soluble phenols and anthocyanins has been observed, particularly at the initial stages after application.[4] These compounds have antioxidant properties and can help mitigate the oxidative damage caused by the fungicide.

Hormonal Regulation

The interplay between this compound and plant hormones is an area requiring further investigation. Plant hormones such as auxins, cytokinins, and abscisic acid are central to regulating growth, development, and stress responses.[8][10][11] Given that this compound can impact these processes, it is plausible that it also modulates plant hormone biosynthesis and signaling pathways. For example, auxin-induced ethylene production can trigger abscisic acid biosynthesis, leading to growth inhibition.[12] Stress conditions are known to alter the balance of these hormones, and the oxidative stress induced by this compound could be a trigger for such changes.

Metabolic Degradation of this compound in Plants

When applied to plants, this compound can be absorbed and metabolized. The primary metabolic pathway involves the transformation of this compound into several byproducts. In various plant materials, the residues of concern include the parent this compound, its isomer RP-30228, and its metabolite RP-32490.[13] In soil and microbial cultures, the degradation pathway has been more extensively studied, with identified metabolites including N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (metabolite I) and 3,5-dichlorophenylurea acetic acid (metabolite II), ultimately leading to 3,5-dichloroaniline (3,5-DCA).[1][7][14][15][16] While the complete metabolic pathway within various plant species is not fully elucidated, 3,5-dichloroaniline has been reported as a main metabolite in plants.

Data Presentation

Table 1: Quantitative Effects of this compound on Strawberry Plant Physiology

ParameterTreatmentObservationReference
Photosynthetic Pigments
Chlorophyll a & bIncreasing this compound concentrationGradual decrease[4]
CarotenoidsIncreasing this compound concentrationGradual decrease[4]
Secondary Metabolites
Total Soluble PhenolsAll this compound doses (initial time)Significant increase[4]
AnthocyaninsAll this compound doses (initial time)Significant increase[4]
Growth Parameters
Leaf AreaHigh this compound concentrationNegative effect[4][6]
Leaf Dry MassHigh this compound concentrationNegative effect[4][6]
Flowers Abscission (%)High this compound concentrationIncreased[4][6]
Fruit Quality
Ascorbic Acid1RD and 1.5RD of this compoundIncreased[4]
Titratable Acidity1RD and 1.5RD of this compoundIncreased[4]
Total Soluble SolidsAll this compound dosesDecreased[4]
Total SugarsAll this compound dosesDecreased[4]

RD = Recommended Dose

Experimental Protocols

Analysis of this compound and its Metabolites in Plant Tissues

A common method for the determination of this compound and its metabolites (RP-30228 and RP-32490) in plant products involves extraction with acetonitrile, followed by cleanup and analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[17] More recent and sensitive methods utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][13][18][19]

Protocol Outline (HPLC-UV):

  • Extraction: Homogenize plant samples with acetonitrile.

  • Partitioning: Partition the extract with hexane to remove nonpolar interferences.

  • Cleanup: Use a Florisil column for further cleanup of the acetonitrile/water phase.

  • Analysis: Evaporate the eluate and redissolve in a suitable solvent for injection into an HPLC system equipped with a UV detector.

Measurement of Photosynthetic Pigments
  • Extraction: Extract chlorophylls and carotenoids from leaf tissue using a solvent such as 96% ethanol or acetone.[20]

  • Spectrophotometry: Measure the absorbance of the extract at specific wavelengths (e.g., 664 nm and 648 nm for chlorophylls in ethanol).

  • Quantification: Use established equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.[20]

Assessment of Oxidative Stress

6.3.1. Lipid Peroxidation (Malondialdehyde - MDA Assay):

  • Extraction: Homogenize plant tissue in a trichloroacetic acid (TCA) solution.

  • Reaction: Add thiobarbituric acid (TBA) reagent to the extract and heat.

  • Spectrophotometry: Measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm and correct for non-specific absorbance at 600 nm.[21]

6.3.2. Antioxidant Enzyme Activity Assays (SOD, CAT, APX):

  • Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer) containing protease inhibitors. Centrifuge to obtain the crude enzyme extract.[21]

  • Superoxide Dismutase (SOD) Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract at 560 nm.[22]

  • Catalase (CAT) Activity: Monitor the decomposition of hydrogen peroxide (H2O2) by measuring the decrease in absorbance at 240 nm.[22]

  • Ascorbate Peroxidase (APX) Activity: Determine the rate of ascorbate oxidation by monitoring the decrease in absorbance at 290 nm.[23]

Visualization of Pathways and Workflows

Iprodione_Mode_of_Action This compound This compound HistidineKinase MAP/Histidine-Kinase (Osmotic Signal Transduction) This compound->HistidineKinase Inhibits HOG_Pathway HOG Pathway (High Osmolarity Glycerol) HistidineKinase->HOG_Pathway Disrupts OsmoticRegulation Osmotic Regulation HOG_Pathway->OsmoticRegulation Impairs CellDeath Fungal Cell Death OsmoticRegulation->CellDeath Leads to

This compound's fungicidal mode of action.

Iprodione_Plant_Stress_Response This compound This compound Application ROS Increased Reactive Oxygen Species (ROS) This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes Activation of Antioxidant Enzymes (SOD, CAT, APX) OxidativeStress->AntioxidantEnzymes Induces SecondaryMetabolites Increased Secondary Metabolites (Phenols, Anthocyanins) OxidativeStress->SecondaryMetabolites Induces CellularDamage Potential Cellular Damage OxidativeStress->CellularDamage Can cause Experimental_Workflow_Oxidative_Stress PlantTreatment Plant Treatment with this compound TissueHarvest Harvest Plant Tissue PlantTreatment->TissueHarvest Homogenization Homogenization in Buffer TissueHarvest->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifugation->Supernatant MDA_Assay MDA Assay (Lipid Peroxidation) Supernatant->MDA_Assay SOD_Assay SOD Activity Assay Supernatant->SOD_Assay CAT_Assay CAT Activity Assay Supernatant->CAT_Assay APX_Assay APX Activity Assay Supernatant->APX_Assay DataAnalysis Data Analysis and Interpretation MDA_Assay->DataAnalysis SOD_Assay->DataAnalysis CAT_Assay->DataAnalysis APX_Assay->DataAnalysis

References

History and development of Iprodione as a fungicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Development of Iprodione as a Fungicide

Introduction

This compound is a broad-spectrum dicarboximide contact fungicide that has been a significant tool in agriculture for the management of a wide variety of fungal diseases.[1][2] It is utilized on a diverse range of crops, including vegetables, fruits, and ornamental plants, as well as in turf management.[1][3][4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and toxicological profile of this compound.

History and Development

This compound was originally developed by Rhône-Poulenc Agrochimie.[2][5][6] The dicarboximide class of fungicides, to which this compound belongs, was introduced in the 1970s.[6][7] this compound itself was first registered for use in the United States in 1979.[8] Over the years, it has been marketed under various trade names, including Rovral and Chipco 26019.[1][2][5] While initially protected by patents, by 2004, there were no longer any composition patents on this compound.[2][5] Subsequently, it was discovered that this compound also possesses nematicidal properties, leading to new patent applications for this use.[2][5][9]

Chemical and Physical Properties

This compound is a synthetic compound characterized as a colorless and odorless crystal.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name3-(3,5-dichlorophenyl)-N-(1-methylethyl)2,4-dioxo-1-imidazoline-carboxamide[1]
CAS Number36734-19-7[1]
Molecular FormulaC₁₃H₁₃Cl₂N₃O₃[5][10]
Molecular Weight330.17 g/mol [1]
Melting Point136 °C[1]
Water Solubility13 mg/L at 20 °C[1]
Vapor Pressure<0.133 mPa at 20 °C[1]
Octanol-Water Partition Coefficient (Kow)3.1004 at 20 °C[1]

Mechanism of Action

This compound is classified as a Group 2 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mode of action involves the inhibition of MAP/Histidine-Kinase in osmotic signal transduction.[9][10] It functions as a contact fungicide with both protective and curative properties.[9][11] The primary mechanism involves the disruption of fungal cell processes by inhibiting the germination of spores and the growth of mycelium.[1][11][12] Studies suggest that this compound's fungicidal activity is not due to a direct effect on energy production, respiration, or DNA synthesis, but rather an undefined effect on nuclear division.[2]

G This compound This compound HistidineKinase MAP/Histidine-Kinase (e.g., Shos1, Bos1) This compound->HistidineKinase Inhibits HOG_Pathway High Osmolarity Glycerol (HOG) Signaling Pathway HistidineKinase->HOG_Pathway Regulates Glycerol_Synthesis Glycerol Synthesis HOG_Pathway->Glycerol_Synthesis Stimulates Hyphal_Development Hyphal Development and Spore Germination HOG_Pathway->Hyphal_Development Inhibits Cell_Death Fungal Cell Death Glycerol_Synthesis->Cell_Death Leads to (in excess) Hyphal_Development->Cell_Death Inhibition leads to

Caption: this compound's Mechanism of Action on Fungal Cells.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process.[13] It begins with the preparation of key intermediates, such as 3,5-dichlorobenzoic acid.[13] This is followed by the formation of a hydantoin ring, which is then coupled with the dichlorobenzoic acid derivative to form the final this compound molecule.[13]

G A 3,5-Dichlorobenzoic Acid C Coupling Reaction A->C B Hydantoin Ring Synthesis B->C D This compound C->D

Caption: Simplified Synthesis Pathway of this compound.

Fungicidal Spectrum

This compound is effective against a broad spectrum of fungal pathogens.[3][14] It is widely used to control diseases such as gray mold (Botrytis cinerea), brown rot (Monilinia spp.), and various leaf and fruit rots.[3][9][12]

Crops on which this compound is commonly used include:

  • Fruits: Grapes, strawberries, stone fruit, caneberries, and bushberries.[3][9]

  • Vegetables: Lettuce, carrots, onions, garlic, potatoes, and beans.[3][9]

  • Other Crops: Almonds, rice, cotton, peanuts, and ornamentals.[9]

  • Turf: Golf courses, sod farms, and residential and non-residential turfgrass.[9]

Resistance to this compound

The development of resistance to this compound is a significant concern in its continued use.[7][9][15] Resistance in fungi, such as Sclerotinia homoeocarpa and Botrytis cinerea, has been linked to several molecular mechanisms.[15][16] These include point mutations in the target histidine kinase gene (Shos1 or Bos1) and the overexpression of ATP-binding cassette (ABC) multidrug efflux transporters like ShPDR1.[15][16]

G Resistance This compound Resistance Mutation Point Mutation in Histidine Kinase Gene (e.g., Shos1, Bos1) Resistance->Mutation is caused by Efflux Overexpression of ABC Efflux Pumps (e.g., ShPDR1) Resistance->Efflux is caused by Other Other Potential Mechanisms Resistance->Other may be caused by

Caption: Mechanisms of Fungal Resistance to this compound.

Toxicological Profile

This compound exhibits low to moderate acute toxicity.[1][17] The following table summarizes key toxicological data.

Toxicity TypeTest OrganismValueReference
Acute Oral LD50Rat3500 mg/kg[1]
Acute Oral LD50Mouse4000 mg/kg[1]
Acute Oral LD50Rabbit>4400 mg/kg[1]
Acute Dermal LD50Rat>2500 mg/kg[1]
Acute Dermal LD50Rabbit>1000 mg/kg[1]
4-hour Inhalation LC50Rat>3.3 mg/L[1]
Acute Oral LD50 (Birds)Bobwhite Quail930 mg/kg[1]
LC50 (Fish)Sunfish2.25 mg/L[1]
LC50 (Fish)Rainbow Trout6.7 mg/L[1]

Chronic toxicity studies in rats and dogs have shown no ill effects at dietary doses of approximately 60 mg/kg/day over 1.5 years.[1] However, some studies have indicated potential effects on the liver, adrenals, and reproductive organs in animals at higher doses.[17][18] this compound is classified as "Likely to be Carcinogenic to Humans" by the U.S. Environmental Protection Agency based on liver tumors in mice and Leydig cell tumors in rats.[18]

Environmental Fate

This compound has a relatively short half-life in soil, ranging from less than 7 to over 60 days, with a representative half-life of about 14 days.[1][19] Its degradation rate can be influenced by soil acidity, clay content, and previous pesticide treatment history.[1] The compound is moderately to well-sorbed by most soils, which, combined with its short half-life, indicates a low potential for groundwater contamination.[1] In water, this compound breaks down rapidly under aerobic conditions and is readily degraded by UV light.[1] The primary metabolite in plants is 3,5-dichloroaniline.[1][18]

Experimental Protocols

Detailed experimental protocols for the synthesis and fungicidal testing of this compound are proprietary and not extensively detailed in publicly available literature. However, a general workflow for assessing the fungicidal activity of a compound like this compound can be outlined.

G A Fungal Isolate Preparation C In Vitro Assay (e.g., agar dilution method) A->C B Preparation of this compound Stock Solutions B->C D Inoculation of Fungal Spores or Mycelia C->D E Incubation D->E F Assessment of Fungal Growth (e.g., colony diameter) E->F G Data Analysis (e.g., EC50 calculation) F->G

Caption: General Workflow for Fungicidal Activity Assay.

Methodology for Fungicidal Activity Assay (General Overview):

  • Fungal Isolates: Obtain pure cultures of the target fungal pathogens.

  • Media Preparation: Prepare a suitable growth medium, such as potato dextrose agar (PDA).

  • This compound Solutions: Prepare stock solutions of this compound in an appropriate solvent and create a series of dilutions.

  • Agar Dilution Method: Incorporate the different concentrations of this compound into the molten agar before pouring it into Petri dishes.

  • Inoculation: Place a small plug of the fungal mycelium or a suspension of spores onto the center of the solidified, this compound-amended agar.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals.

  • Analysis: Calculate the effective concentration required to inhibit 50% of fungal growth (EC50) to determine the efficacy of this compound against the specific pathogen.

References

A Comprehensive Technical Guide to the Solubility of Iprodione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of iprodione, a dicarboximide fungicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and procedural insights.

Executive Summary

This compound is a contact fungicide that inhibits the germination of fungal spores and the growth of fungal mycelium.[1][2] Its efficacy and application are significantly influenced by its solubility in different solvent systems. This document compiles quantitative solubility data, details standardized experimental protocols for solubility determination, and illustrates relevant biological pathways to provide a comprehensive resource for professionals in the field.

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolinecarboxamide[3]
CAS Number36734-19-7[3]
Molecular FormulaC₁₃H₁₃Cl₂N₃O₃[1]
Molecular Weight330.17 g/mol [3]
AppearanceColorless, odorless crystals[1][3]
Melting PointApproximately 136 °C[1][3]
Water Solubility13 mg/L at 20°C[3]

Solubility of this compound in Organic Solvents

The solubility of this compound in a range of organic solvents at 20°C is summarized in the table below. This data is crucial for developing formulations, understanding environmental fate, and designing analytical methods.

SolventSolubility (g/L) at 20°CSource(s)
Dichloromethane500[1][2]
Dimethylformamide500[1][2]
1-Methyl-2-pyrrolidone500[1]
Acetone300 - 342[1][4][5][6]
Acetophenone300[1][2]
Anisole300[1]
Ethyl Acetate225 - 230[4][5][6]
Benzene200[1][2]
Acetonitrile150 - 170[1][2][4][5][6]
Toluene150[1][2][4][5][6]
Ethanol25[1][2]
Methanol25[1]
n-Octanol10[5]
Hexane0.59[5][6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.

4.1 Principle

A surplus of the solid chemical is agitated in the organic solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

4.2 Materials and Apparatus

  • This compound (analytical standard)

  • Organic solvents (HPLC grade or equivalent)

  • Constant temperature water bath or incubator with shaker

  • Glass flasks with airtight stoppers

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

4.3 Procedure

  • Preparation of the Test System: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). Agitate the flasks for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

  • Sample Collection and Preparation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot immediately using a syringe filter to remove any suspended particles.

  • Analysis: Dilute the filtered saturated solution with the same organic solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L.

Biological Pathways

5.1 Mode of Action: Fungal Signal Transduction Inhibition

This compound's fungicidal activity stems from its ability to disrupt osmotic signal transduction in fungi. It specifically inhibits the MAP/Histidine-Kinase pathway, which is crucial for the fungus to adapt to changes in its environment.

G This compound Mode of Action: Inhibition of Osmotic Signal Transduction cluster_pathway Osmotic Stress Signal Transduction Pathway Osmotic Stress Osmotic Stress MAP/Histidine-Kinase MAP/Histidine-Kinase Osmotic Stress->MAP/Histidine-Kinase Activates Downstream Signaling Downstream Signaling MAP/Histidine-Kinase->Downstream Signaling Phosphorylates Cellular Response Cellular Response Downstream Signaling->Cellular Response Regulates This compound This compound This compound->MAP/Histidine-Kinase Inhibits

Caption: this compound inhibits the MAP/Histidine-Kinase in the osmotic signal transduction pathway of fungi.

5.2 Metabolic Degradation Pathway

In soil, this compound can be degraded by microorganisms through a series of metabolic steps. Understanding this pathway is important for assessing its environmental persistence and the formation of potential metabolites.

G Metabolic Degradation Pathway of this compound in Soil Bacteria This compound This compound Metabolite_I 3,5-dichlorophenyl-carboxamide This compound->Metabolite_I Hydrolysis Metabolite_II 3,5-dichlorophenylurea-acetate This compound->Metabolite_II Hydrolysis Final_Metabolite 3,5-dichloroaniline (3,5-DCA) Metabolite_I->Final_Metabolite Further Degradation Metabolite_II->Final_Metabolite Further Degradation

References

Spectral analysis of Iprodione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicide Iprodione (3-(3,5-dichlorophenyl)-N-(isopropyl)-2,4-dioxoimidazolidine-1-carboxamide) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details the spectral characteristics, experimental methodologies, and data interpretation crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it reveals the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for confirming its complex structure.

¹H NMR Spectral Data

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

Chemical Shift (δ) ppmMultiplicity / CouplingAssignment
1.25Doublet-CH(CH ₃)₂ (Isopropyl methyl protons)
4.04Multiplet-CH (CH₃)₂ (Isopropyl methine proton)
4.46Singlet-N-CH ₂-C=O (Imidazolidine ring protons)
7.38SingletAromatic protons (H at C4' of phenyl ring)
7.42SingletAromatic protons (H at C2', C6' of phenyl ring)

Data sourced from the Human Metabolome Database (HMDB)[1]. The specific assignments are based on standard chemical shift values and structural analysis.

¹³C NMR Spectral Data

Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for this compound was obtained at 100.40 MHz in CDCl₃.[1]

Chemical Shift (δ) ppmAssignment
21.0-CH(C H₃)₂ (Isopropyl methyl carbons)
47.83-C H(CH₃)₂ (Isopropyl methine carbon)
48.5-N-C H₂-C=O (Imidazolidine ring carbon)
124.52Aromatic C -H (C2', C6' of phenyl ring)
129.07Aromatic C -H (C4' of phenyl ring)
135.5Aromatic C -Cl (C3', C5' of phenyl ring)
152.0-N-C (=O)-N- (Imidazolidine ring carbonyl)
168.0-N-C (=O)-NH- (Carboxamide carbonyl)
170.5-CH₂-C (=O)-N- (Imidazolidine ring carbonyl)

Data sourced from the Human Metabolome Database (HMDB)[1]. Assignments are based on typical chemical shift ranges for corresponding functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300N-H StretchAmide (N-H)
~3100-3000C-H StretchAromatic C-H
~2970-2850C-H StretchAliphatic C-H (isopropyl, methylene)
~1750-1680C=O StretchCarbonyls (imide, amide)
~1600-1450C=C StretchAromatic Ring
~1450-1440C-H BendMethylene (-CH₂-)
~800-600C-Cl StretchAryl Halide

Characteristic absorption ranges are based on standard IR correlation tables. A specific methodology for this compound determination involves measuring the peak area between 1450 and 1440 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 330.17 g/mol .[3][4]

Mass Spectral Fragmentation Data

Under Electron Ionization (EI), this compound fragments in a predictable manner. The molecular ion peak ([M]⁺) is observed at m/z 330, consistent with its molecular formula C₁₃H₁₃Cl₂N₃O₃. The isotopic pattern characteristic of two chlorine atoms is a key identifier.

m/zIon IdentityDescription
330[M]⁺Molecular Ion
314[M - CH₄]⁺Loss of methane
288[M - C₃H₆]⁺Loss of propene from isopropyl group
245[M - C₃H₆NO]⁺Loss of isopropyl isocyanate fragment
187[C₆H₃Cl₂NCO]⁺Dichlorophenyl isocyanate fragment

Fragmentation data compiled from NIST Mass Spectrometry Data Center and other sources[1][3][5].

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectral analysis of an this compound sample.

G General Workflow for Spectral Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_final Structural Confirmation Sample This compound Standard or Formulation Extraction Solvent Extraction (e.g., CHCl₃, Acetonitrile) Sample->Extraction Purification Purification / Cleanup (e.g., SPE, Filtration) Extraction->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FTIR Spectroscopy (ATR or KBr Pellet) Purification->IR MS Mass Spectrometry (e.g., LC-MS, GC-MS) Purification->MS NMR_Data Process NMR Spectra (Assign Peaks) NMR->NMR_Data IR_Data Analyze IR Spectrum (Identify Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Determine MW & Fragments) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for this compound analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

IR Spectroscopy Protocol
  • Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Sample Preparation (CHCl₃ Extraction): For quantitative analysis in formulations, extract a known weight of the sample with chloroform (CHCl₃).[2] Filter the extract to remove insoluble components.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or the solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. For quantitative work, measure the area of a specific peak (e.g., 1450-1440 cm⁻¹) and compare it to a calibration curve prepared from standards.[2]

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with liquid chromatography, such as acetonitrile or methanol.[6]

  • Chromatographic Separation (LC): Inject the sample into a Liquid Chromatography (LC) system, often using a C18 column, to separate this compound from any impurities or matrix components.[1]

  • Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common soft ionization technique suitable for a molecule like this compound.[7][8]

  • Mass Analysis: The mass analyzer (e.g., Time-of-Flight (ToF) or Quadrupole) separates the ions based on their m/z ratio. For structural analysis, tandem MS (MS/MS) can be performed, where the molecular ion (m/z 330) is selected and fragmented to produce the characteristic daughter ions.[5][7]

  • Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight. In MS/MS mode, compare the observed fragment ions to the expected fragmentation pattern to confirm the structure.

Logical Relationships in Mass Spectrometry

The fragmentation of this compound in a mass spectrometer follows logical pathways based on the strengths of chemical bonds and the stability of the resulting fragments.

G Proposed Fragmentation Pathway of this compound (EI-MS) This compound This compound [M]⁺˙ m/z 330 LossPropene - C₃H₆ (Propene) This compound->LossPropene LossIsocyanate - C₃H₇NO (Isopropyl Isocyanate) This compound->LossIsocyanate Frag288 Fragment [M - C₃H₆]⁺˙ m/z 288 Frag245 Fragment [M - C₃H₇NO]⁺ m/z 245 FurtherFrag Further Fragmentation Frag245->FurtherFrag Frag187 Dichlorophenyl Isocyanate Fragment [C₇H₃Cl₂NO]⁺˙ m/z 187 LossPropene->Frag288 LossIsocyanate->Frag245 FurtherFrag->Frag187

Caption: Key fragmentation steps for this compound in MS.

References

Mode of action of dicarboximide fungicides like Iprodione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mode of Action of Dicarboximide Fungicides: Iprodione

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dicarboximide fungicides, particularly this compound, represent a critical class of agrochemicals for managing a wide range of fungal pathogens. Classified under the Fungicide Resistance Action Committee (FRAC) Group 2, their primary mode of action involves the disruption of osmotic signal transduction.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the fungicidal activity of this compound, secondary biochemical effects, and the evolution of fungal resistance. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and workflows.

Primary Mode of Action: Disruption of the HOG Signaling Pathway

The principal target of this compound is a Group III two-component hybrid histidine kinase (HK), a central sensor in the High Osmolarity Glycerol (HOG) signaling pathway.[2][3][4][5] This pathway is a conserved mechanism in fungi that allows them to adapt to environmental changes, especially osmotic stress.[1][6] The specific histidine kinase targeted by this compound is encoded by the Bos1 gene (Botrytis osmosensing 1) in Botrytis cinerea and its orthologs, such as Shos1 in Sclerotinia homoeocarpa.[2][7][8]

In a typical fungal two-component system, an external signal (like hyperosmotic stress) is perceived by the sensor histidine kinase. This triggers a multi-step phosphorelay cascade (His→Asp→His→Asp) that ultimately leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK), Hog1.[1][9][10] Activated Hog1 translocates to the nucleus and induces the expression of stress-response genes, including those required for the synthesis of glycerol, a compatible osmolyte that helps the cell balance internal turgor pressure.[10][11][12]

This compound is believed to interfere with the normal function of the Bos1/Shos1 histidine kinase, leading to aberrant signaling.[4] This results in the hyperactivation of the downstream HOG pathway, causing an uncontrolled and excessive accumulation of intracellular glycerol.[4][13][14] This severe osmotic imbalance is cytotoxic and leads to cell death in susceptible fungal strains.[4]

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bos1 Group III Histidine Kinase (Bos1/Shos1) Ypd1 Ypd1 (HPt protein) Bos1->Ypd1 P Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 P Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Hog1_cyto Hog1 (MAPK) Pbs2->Hog1_cyto P Hog1_nuc Hog1-P Hog1_cyto->Hog1_nuc Glycerol Glycerol Accumulation Death Cell Death Glycerol->Death Genes Stress Response Gene Expression Hog1_nuc->Genes Genes->Glycerol This compound This compound This compound->Bos1 Osmotic_Stress Osmotic Stress Osmotic_Stress->Bos1

Caption: this compound targets the Bos1/Shos1 histidine kinase, disrupting the HOG pathway.

Secondary Mechanisms of Action

Induction of Lipid Peroxidation

A substantial body of evidence indicates that dicarboximide fungicides induce oxidative stress, primarily through the peroxidation of membrane lipids.[15] This process involves the generation of reactive oxygen species (ROS) that attack polyunsaturated fatty acids in the fungal cell membrane, leading to a loss of membrane integrity, cellular leakage, and ultimately, cell death. The fungicidal activity of this compound correlates positively with its capacity to cause lipid peroxidation.[15] This effect can be quantified by measuring thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.[16] Furthermore, the toxic effects of this compound can be mitigated by the application of antioxidants like α-tocopherol, supporting the role of oxidative damage in its mode of action.[14]

Lipid_Peroxidation This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Peroxidation Lipid Peroxidation ROS->Peroxidation Lipids Membrane Lipids (Polyunsaturated Fatty Acids) Lipids->Peroxidation Damage Membrane Damage & Cellular Leakage Peroxidation->Damage Death Fungal Cell Death Damage->Death

Caption: Logical flow of this compound-induced lipid peroxidation leading to cell death.
Effects on Nucleic Acid and Protein Synthesis

Several sources report that this compound interferes with the synthesis of RNA and proteins, or DNA and proteins, thereby inhibiting mycelial growth.[3][17] However, this mechanism is less clearly defined than the effects on osmotic sensing and lipid peroxidation. It is plausible that these effects are downstream consequences of the primary modes of action, such as cellular stress and membrane damage, rather than a direct inhibition of the transcriptional or translational machinery.

Mechanisms of Fungal Resistance

The intensive use of this compound has led to the development of resistance in many fungal populations. The primary mechanisms are well-characterized and involve genetic modifications that reduce the fungicide's effectiveness.

  • Target Site Mutations: The most common mechanism is the occurrence of point mutations in the Bos1/Shos1 gene.[2][7] These mutations result in amino acid substitutions in the histidine kinase protein, which reduce the binding affinity of this compound to its target.[4][13] This prevents the hyperactivation of the HOG pathway. Common mutations in B. cinerea include I365S, Q369P, and N373S.[5][8]

  • Overexpression of Efflux Pumps: Quantitative resistance, or tolerance to higher concentrations of the fungicide, is often associated with the overexpression of ATP-binding cassette (ABC) transporters.[2][5] These membrane proteins function as efflux pumps, actively removing the fungicide from the cell and lowering its intracellular concentration to sub-lethal levels.

  • Fitness Costs: Notably, resistance mutations can be associated with a fitness penalty. In the absence of the fungicide, resistant strains may exhibit reduced mycelial growth, sporulation, and pathogenicity compared to their wild-type counterparts.[13]

Quantitative Data Summary

The efficacy of this compound is typically quantified by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which represents the concentration of the fungicide required to inhibit fungal growth by 50%. These values vary significantly between fungal species and between sensitive and resistant isolates.

Fungal SpeciesIsolate TypeEC₅₀ / IC₅₀ ValueReference(s)
Botrytis cinereaSensitive0.07 - 0.87 µg/mL[3]
Botrytis cinereaLab-induced Resistant Mutant674 - 1026 µg/mL[3]
Exserohilum turcicumNot Specified0.01 mg/L[18]
Sclerotinia sclerotiorumSensitive~0.6 µM[14]

Table 1: Summary of reported EC₅₀/IC₅₀ values for this compound against various fungal pathogens.

Experimental Protocols

Protocol: Mycelial Growth Inhibition Assay for EC₅₀ Determination

This protocol is used to determine the concentration of this compound that inhibits fungal mycelial growth by 50%.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the amended agar into 90 mm Petri dishes.[19][20]

  • Inoculation: From the margin of an actively growing, pure fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, onto the center of each fungicide-amended and control plate.[20]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a period sufficient for the control plate to show significant growth but not cover the entire plate (e.g., 3-5 days).[21]

  • Measurement: Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug to determine the net growth.

  • Calculation: For each concentration, calculate the percentage of growth inhibition relative to the solvent-only control using the formula: Inhibition (%) = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] x 100.

  • Data Analysis: Plot the percentage inhibition against the logarithm of the fungicide concentration. Use probit analysis or a non-linear regression model to calculate the EC₅₀ value.[20]

Protocol: Sequencing of the Bos1 Gene for Resistance Analysis

This protocol identifies mutations in the target gene associated with resistance.

  • Fungal Culture and DNA Extraction: Grow the fungal isolate (both sensitive and potentially resistant) in liquid Potato Dextrose Broth (PDB) for several days. Harvest the mycelium by filtration, freeze-dry, and grind it to a fine powder in liquid nitrogen. Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.[22]

  • PCR Amplification: Design primers flanking the coding region of the Bos1 gene based on published sequences for the target species. Perform a Polymerase Chain Reaction (PCR) using the extracted genomic DNA as a template. The reaction mixture typically includes DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl₂, and Taq DNA polymerase.[23]

  • PCR Product Purification: Run the PCR product on an agarose gel to verify the size of the amplicon. Purify the PCR product from the gel or directly from the reaction mixture using a commercial PCR cleanup kit to remove primers and unincorporated dNTPs.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a consensus sequence. Align the sequence from the resistant isolate against the sequence from a known sensitive (wild-type) isolate to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[5]

Resistance_Workflow A Isolate Fungus from Field B Mycelial Growth Assay (EC₅₀ Determination) A->B C Classify Isolate (Sensitive vs. Resistant) B->C D Grow Mycelium in Liquid Culture C->D Resistant Isolate E Genomic DNA Extraction D->E F PCR Amplification of Target Gene (e.g., Bos1) E->F G Purify PCR Product F->G H Sanger Sequencing G->H I Sequence Alignment & Mutation Analysis H->I J Identify Resistance-Conferring Mutation I->J

Caption: Experimental workflow for the analysis of target-site fungicide resistance.
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol quantifies lipid peroxidation by measuring MDA levels.

  • Sample Preparation: Grow fungal mycelium in liquid culture with and without this compound treatment for a defined period (e.g., 24 hours). Harvest, wash, and homogenize the mycelium in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect the supernatant (lysate).[24][25]

  • Protein Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins. Incubate on ice for 15 minutes.[25]

  • Centrifugation: Centrifuge the samples at ~2,200 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the MDA.[25]

  • Reaction: In a screw-cap tube, mix 200 µL of the supernatant with an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA) reagent.[24][25]

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the color reaction to proceed. A pink-colored adduct will form. Cool the tubes to room temperature.[25]

  • Measurement: Transfer 150 µL of the cooled reaction mixture to a 96-well plate. Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[25][26]

  • Quantification: Prepare a standard curve using a known concentration of MDA or its precursor, 1,1,3,3-tetramethoxypropane. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. Express results as nmol MDA per mg of protein.[24]

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Detection of Iprodione

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the detection and quantification of the fungicide Iprodione in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols described are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a dicarboximide fungicide widely used to control a variety of fungal diseases on crops.[1][2] Its persistence in the environment and potential presence in food products necessitate sensitive and reliable analytical methods for its detection and quantification. This application note details a robust HPLC method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 or a specialized column, followed by detection using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid, Formic acid, or Sulfuric acid (for mobile phase modification)

  • Dichloromethane (for sample extraction)

  • Sodium sulfate (anhydrous)

  • Solid-Phase Extraction (SPE) C18 cartridges

Instrumentation

A standard HPLC system equipped with:

  • Isocratic or gradient pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

Two primary methods are presented below, offering flexibility based on available columns and laboratory preferences.

Method 1: General Purpose C18 Method

ParameterCondition
Column Kinetex C18, 150 mm x 4.6 mm, 2.6 µm or equivalent[3]
Mobile Phase Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric or Formic Acid[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 5 µL[3]
Column Temperature Ambient or 30 °C
Detection Wavelength 229 nm[4]
Run Time Approximately 18 minutes[3]

Method 2: Alternative Mixed-Mode Method

ParameterCondition
Column Newcrom B, 150 mm x 4.6 mm, 5 µm[1][2]
Mobile Phase Acetonitrile : Water (70:30, v/v) with Sulfuric Acid buffer[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 275 nm[1]
Preparation of Standard Solutions

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock, create a series of working standard solutions by serial dilution with the mobile phase to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

3.5.1. Water Samples [4]

  • Extract a 500 mL water sample with two 50 mL portions of dichloromethane.

  • Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.

3.5.2. Sediment Samples [5]

  • To approximately 50 g of the sediment sample, add a suitable extraction solvent (e.g., a mixture of ethyl acetate, acetone, and dichloromethane).[5]

  • Sonicate or shake the mixture for 30 minutes.

  • Filter the extract and evaporate to dryness.[5]

  • Perform a solvent-solvent back partition with acetonitrile and hexane.[5]

  • The acetonitrile layer is then evaporated, and the residue is redissolved in the mobile phase for analysis.[5]

3.5.3. Urine Samples (using Solid-Phase Extraction) [6]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the urine sample onto the conditioned cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the this compound with a small volume of acetonitrile or methanol.

  • Evaporate the eluate and reconstitute in the mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.

Method Validation Data

The following table summarizes typical validation parameters for an this compound HPLC method.

ParameterResultReference
Linearity Range 0.16 to 33 mg/L[7]
30 to 1000 ng/mL[6]
Correlation Coefficient (R²) > 0.999[7]
Limit of Detection (LOD) 0.02 ppb (in water)[4]
139 µg/L[7]
Limit of Quantification (LOQ) 30 ng/mL (in urine)[6]
422 µg/L[7]
Accuracy (Recovery) 73% - 91% (in sediment)[5]
89% - 96% (in urine)[6]
Precision (RSD) < 2.9%[6]

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound by HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Sediment, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Standard Standard Preparation Standard->Injection

Caption: Workflow for this compound analysis by HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable detection and quantification of this compound in various matrices. The provided protocols offer a solid foundation for routine analysis and can be adapted based on specific sample types and laboratory instrumentation. Proper method validation should be performed to ensure data quality and accuracy.

References

Application Note: Determination of Iprodione Residue in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of iprodione residues in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis. This method is crucial for ensuring food safety and compliance with regulatory limits for this commonly used fungicide. The described workflow is suitable for research laboratories, regulatory bodies, and food industry quality control professionals.

Introduction

This compound is a dicarboximide fungicide used to control a broad spectrum of fungal diseases on a variety of crops, including fruits, vegetables, and ornamental plants. Due to its widespread use, there is a potential for residues to remain in food products, necessitating sensitive and reliable analytical methods to monitor its levels and ensure they do not exceed the established Maximum Residue Limits (MRLs). Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues due to its high selectivity and sensitivity.[1][2] This application note provides a comprehensive protocol for the determination of this compound residues, addressing common challenges such as matrix interference and potential degradation of the analyte during analysis.[3]

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and effectiveness.[4][5] This protocol is based on the EN 15662 method.

Materials and Reagents:

  • Homogenized food sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented matrices

  • 50 mL and 15 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.[4] For dry samples, add an appropriate amount of water to rehydrate the sample before proceeding.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA. For matrices with fats and waxes, also add 25 mg C18. For highly pigmented samples, add 7.5 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the supernatant into a GC vial for analysis. An internal standard may be added at this stage to improve precision.[1]

GC-MS Instrumental Analysis

To mitigate the on-column degradation of this compound, a faster GC oven program is recommended.[3] The following are typical instrument parameters.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

  • GC Column: 30 m x 0.25 mm x 0.25 µm (e.g., Rtx-5ms or equivalent)[3]

GC Conditions:

  • Injector Temperature: 250 °C[3]

  • Injection Mode: Splitless (1 µL injection volume)[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3][6]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes[6]

  • Transfer Line Temperature: 280 °C

MS Conditions (Single Quadrupole - SIM Mode):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Selected Ions for this compound (m/z):

    • Quantification ion: 314

    • Qualifier ions: 316, 187[3][7]

MS/MS Conditions (Triple Quadrupole - MRM Mode):

  • Precursor Ion: 313.9

  • Product Ions: 245.1 (quantification), 56.2 (confirmation)[1]

  • Collision Energy: Optimized for the specific instrument.

Data Presentation

The following tables summarize typical quantitative data for this compound analysis using GC-MS.

Table 1: Method Validation Data for this compound in Various Matrices

MatrixFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Cucumber1070-120< 20[8]
Cucumber2070-120< 20[8]
Rice0.5 - 5 x MRL85-1100.7 - 19.8[6]
Wheat1070-120< 20[9]
Wheat2070-120< 20[9]
Olive Oil5070-120< 20[10]
Olive Oil50070-120< 20[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLOD (ng/mL or µg/kg)LOQ (ng/mL or µg/kg)TechniqueReference
Lake Water0.30 - 1.61.0 - 5.3GC-MS[11]
Rice< 10 (ng/g)< 25 (ng/g)GC-MS[6]
Wheat-10 - 20GC-MS/MS[9]
Fruits and Vegetables-2GC-MS/MS[12]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Homogenization (10g) Extraction 2. Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Add ACN Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Shake dSPE 4. d-SPE Cleanup (PSA/C18/GCB) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Vortex FinalExtract 6. Final Extract for Analysis Centrifuge2->FinalExtract Transfer Supernatant GC_Injection GC Injection FinalExtract->GC_Injection GC_Separation GC Separation (Rtx-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (SIM or MRM) GC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for this compound Residue Analysis.

Iprodione_Fragmentation cluster_fragments Key Fragments in EI-MS This compound This compound Molecular Ion [M]+• m/z = 330 (not observed) frag314 m/z 314 [M-CH4]+• This compound->frag314 - CH4 frag316 m/z 316 Isotope Peak frag187 m/z 187 frag314->frag187 - C5H4Cl2N frag189 m/z 189 Isotope Peak

References

Application Notes and Protocols for Testing Iprodione Efficacy Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development engaged in the evaluation of Iprodione's efficacy against the fungal pathogen Botrytis cinerea, the causative agent of gray mold disease.

Introduction

This compound is a dicarboximide fungicide widely used to control gray mold on a variety of crops.[1][2][3][4] Its mode of action involves the disruption of a two-component histidine kinase in the osmotic signal transduction pathway, which is crucial for adaptation to environmental stress.[1][2][5] However, the emergence of this compound-resistant strains of B. cinerea necessitates robust and standardized testing protocols to monitor fungicide sensitivity and manage resistance.[6][7] These protocols detail in vitro and in vivo methods to determine the efficacy of this compound and characterize the resistance levels of B. cinerea isolates.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Botrytis cinerea - Mycelial Growth Inhibition
Isolate TypeEC50 (µg/mL) RangeDescriptionReference
Sensitive (S)0.07 - 0.87Isolates effectively inhibited by low concentrations of this compound.[8]
Low Resistance (IpLR)1 - 10Isolates showing reduced sensitivity to this compound.[8]
Moderately Resistant (MR)>10Isolates exhibiting significant resistance to this compound.[5]
Highly Resistant (HR)>10Isolates with very high levels of resistance, often associated with specific mutations.[1][2][5]
Table 2: In Vitro Efficacy of this compound Against Botrytis cinerea - Spore Germination Inhibition
Isolate TypeThis compound Concentration (mg/L)% InhibitionReference
Sensitive (S)5>50%[2]
Moderately Resistant (MR)5050-80% growth[2]
Highly Resistant (HR)50>80% growth[2]
Table 3: Resistance Phenotypes and Associated Mutations in the bos1 Gene
Resistance PhenotypeMutation(s)Reference
Low Resistance (LR)I365S or I365N[1][2][5]
Moderately Resistant (MR)Q369P and N373S[1][2][5]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits the mycelial growth of B. cinerea by 50% (EC50).

Materials:

  • Botrytis cinerea isolates

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (e.g., in acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator (20-22°C)

  • Digital caliper

Procedure:

  • Media Preparation: Prepare PDA and autoclave. Cool to 50-55°C and amend with the desired concentrations of this compound. Pour the amended PDA into sterile Petri dishes. A non-amended PDA plate serves as the control.

  • Isolate Culture: Culture B. cinerea isolates on PDA plates for 5-7 days at 20-22°C.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the margin of an actively growing culture and place it in the center of the this compound-amended and control PDA plates.

  • Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC50 value is determined by linear regression of the inhibition percentage against the log10 of the fungicide concentration.[6]

Protocol 2: In Vitro Conidial Germination Assay

This protocol assesses the effect of this compound on the germination of B. cinerea conidia.

Materials:

  • Botrytis cinerea isolates cultured on PDA to induce sporulation

  • Sterile distilled water or a nutrient-rich broth (e.g., Malt Extract Broth)

  • This compound stock solution

  • Microtiter plates (96-well) or glass slides

  • Hemocytometer or spectrophotometer

  • Microscope

  • Incubator (20-22°C)

Procedure:

  • Conidia Suspension: Harvest conidia from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth.

  • Concentration Adjustment: Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Assay Setup: In a 96-well microtiter plate, add the conidial suspension to wells containing a dilution series of this compound in a suitable broth.[5] Alternatively, mix the conidial suspension with different this compound concentrations and place a drop on a glass slide.

  • Incubation: Incubate the plates or slides at 20-22°C in the dark for 12-24 hours.

  • Data Collection: Using a microscope, examine at least 100 conidia per replicate and determine the percentage of germinated conidia (a conidium is considered germinated if the germ tube is at least half the length of the conidium).

  • Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration relative to the control.

Protocol 3: In Vivo Detached Fruit Assay

This assay evaluates the efficacy of this compound in controlling gray mold on fruit under laboratory conditions.[9]

Materials:

  • Healthy, unripe to ripe fruit (e.g., strawberries, grapes)

  • Botrytis cinerea conidial suspension (1 x 10^5 conidia/mL)

  • This compound solution at field-recommended rates

  • Sterile water

  • Humid chambers (e.g., plastic containers with moist paper towels)

  • Sterile needle or pipette tip for wounding

Procedure:

  • Fruit Preparation: Surface-sterilize the fruit (e.g., with 70% ethanol for 30 seconds followed by rinsing with sterile water) and allow them to air dry.

  • Fungicide Application: Spray the fruit with the this compound solution until runoff. Control fruit are sprayed with sterile water. Allow the fruit to dry completely.

  • Inoculation: Create a small wound on each fruit with a sterile needle. Place a droplet (e.g., 10 µL) of the B. cinerea conidial suspension onto the wound.

  • Incubation: Place the inoculated fruit in a humid chamber and incubate at 20-22°C with a photoperiod (e.g., 12h light/12h dark).

  • Data Collection: After 3-5 days, assess the disease severity by measuring the lesion diameter on each fruit.

  • Data Analysis: Compare the average lesion diameter on this compound-treated fruit to the control fruit to determine the fungicide's efficacy.

Visualizations

G cluster_workflow Experimental Workflow: this compound Efficacy Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay isolate B. cinerea Isolate (from field or culture collection) culture Culture on PDA isolate->culture mycelial Mycelial Growth Inhibition Assay culture->mycelial spore Conidial Germination Assay culture->spore fruit Detached Fruit Assay culture->fruit data Data Collection (Inhibition %, Lesion Diameter) mycelial->data spore->data fruit->data analysis Data Analysis (EC50 Calculation, Statistical Tests) data->analysis G cluster_pathway This compound Mode of Action and Resistance in B. cinerea cluster_membrane Cell Membrane This compound This compound bos1_s Bos1 (Sensor Histidine Kinase) Sensitive Strain This compound->bos1_s Inhibits bos1_r Bos1 with Mutation (e.g., I365S) Resistant Strain This compound->bos1_r No Inhibition osmostress Osmotic Stress osmostress->bos1_s osmostress->bos1_r response_regulator Response Regulator bos1_s->response_regulator Phosphorylation inhibition Inhibition of Stress Adaptation bos1_s->inhibition bos1_r->response_regulator Constitutive Phosphorylation downstream Downstream Signaling (e.g., MAP Kinase Cascade) response_regulator->downstream adaptation Stress Adaptation & Pathogenicity downstream->adaptation

References

Application of Iprodione in In-Vitro Fungal Culture Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Iprodione, a dicarboximide fungicide, in in-vitro fungal culture studies. This document outlines its mechanism of action, provides quantitative data on its efficacy against various fungal species, and offers detailed protocols for its application in laboratory settings.

Introduction to this compound

This compound is a contact fungicide widely used to control a broad spectrum of fungal diseases in agricultural and horticultural crops. It belongs to the dicarboximide chemical class and is known for its protective and curative properties. This compound is effective against several economically important fungal genera, including Botrytis, Sclerotinia, and Alternaria. Its mode of action primarily involves the inhibition of fungal spore germination and mycelial growth.

Mechanism of Action

This compound's antifungal activity stems from its ability to disrupt multiple stages of the fungal life cycle. The primary mechanisms of action include:

  • Inhibition of Spore Germination and Mycelial Growth: this compound effectively blocks the germination of fungal spores and inhibits the subsequent growth of the fungal mycelium.

  • Interference with Nucleic Acid and Protein Synthesis: It is suggested that this compound interferes with RNA and protein synthesis, which are essential for fungal cell growth and development.

  • Disruption of Cell Division and Energy Production: Some evidence points towards this compound's role in disrupting fungal cell division and energy production processes.

  • Signal Transduction Pathway Interference: In some fungi, such as Candida albicans and Sclerotinia sclerotiorum, this compound is known to affect signal transduction pathways, particularly the High Osmolarity Glycerol (HOG) pathway. This interference can lead to the stimulation of glycerol synthesis and inhibition of hyphal formation.

Quantitative Data: In-Vitro Efficacy of this compound

The following tables summarize the effective concentrations of this compound required for 50% inhibition of mycelial growth (EC₅₀) for various fungal species, as determined in in-vitro studies.

Fungal SpeciesEC₅₀ (µg/mL)Reference
Alternaria alternata0.16 to >10
Botrytis cinerea0.07 to 0.87
Botrytis cinerea0.008 to 0.34 (mycelial growth)
Botrytis cinerea0.007 to 0.27 (conidia germination)
Fungal SpeciesEC₅₀ (µg/mL)Resistance LevelHostReference
Botrytis cinerea< 1SensitiveGrape, Pistachio, Pomegranate
Botrytis cinerea1 to 10Low Resistance (IpLR)Grape, Pistachio, Pomegranate

Experimental Protocols

Detailed methodologies for key in-vitro experiments to assess the antifungal activity of this compound are provided below.

Protocol 1: Determination of EC₅₀ by Agar Dilution Method

This method is used to determine the concentration of this compound that inhibits 50% of the mycelial growth of a fungus on a solid medium.

Materials:

  • This compound (analytical grade)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal culture of interest (actively growing)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO or acetone.

  • Medium Preparation: Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Amending the Medium: Add the required volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the same concentration used in the treated plates. Thoroughly mix the amended agar.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at the end of the incubation period when the fungal growth in the control plate has reached a significant size.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the dose-response curve using regression analysis.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound (analytical grade)

  • Sterile distilled water

  • DMSO or acetone

  • RPMI-1640 medium (or other suitable broth) buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal culture of interest

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 4.1.

  • Inoculum Preparation:

    • Grow the fungus on a suitable agar medium.

    • Harvest fungal spores or mycelial fragments and suspend them in sterile saline.

    • Adjust the inoculum concentration to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to obtain a range of concentrations.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions and the growth control.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the fungus (e.g., 35°C) for 24-72 hours.

  • Reading the Results: Determine the MIC visually or by using a microplate reader to measure the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control.

Signaling Pathways and Experimental Workflows

This compound's Effect on the HOG Signaling Pathway

This compound has been shown to interfere with the High Osmolarity Glycerol (HOG) signaling pathway in some fungi. This pathway is crucial for adaptation to osmotic stress.

HOG_Pathway This compound This compound HistidineKinase Two-component Histidine Kinase (e.g., Nik1) This compound->HistidineKinase Inhibits MAPKKK MAP Kinase Kinase Kinase HistidineKinase->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., Hog1) MAPKK->MAPK Phosphorylates GlycerolSynthesis Glycerol Synthesis MAPK->GlycerolSynthesis Stimulates HyphalFormation Hyphal Formation MAPK->HyphalFormation Inhibits OsmoticStressResponse Osmotic Stress Response MAPK->OsmoticStressResponse Regulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis StockSolution Prepare this compound Stock Solution AgarDilution Agar Dilution Method StockSolution->AgarDilution BrothMicrodilution Broth Microdilution Method StockSolution->BrothMicrodilution FungalCulture Prepare Fungal Inoculum FungalCulture->AgarDilution FungalCulture->BrothMicrodilution MediaPrep Prepare Growth Medium MediaPrep->AgarDilution MediaPrep->BrothMicrodilution Incubation Incubation AgarDilution->Incubation BrothMicrodilution->Incubation Measurement Measure Growth (Diameter/Absorbance) Incubation->Measurement Calculation Calculate % Inhibition and Determine EC50/MIC Measurement->Calculation Logical_Relationship This compound This compound Application TargetInteraction Interaction with Fungal Target (e.g., Histidine Kinase) This compound->TargetInteraction CellularEffects Disruption of Cellular Processes (e.g., Signal Transduction, Protein Synthesis) TargetInteraction->CellularEffects GrowthInhibition Inhibition of Spore Germination & Mycelial Growth CellularEffects->GrowthInhibition

Application Notes and Protocols for Irodione Solution Preparation in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of iprodione solutions for use in laboratory experiments, including both in vitro and in vivo studies. This compound is a dicarboximide fungicide and nematicide with known antiandrogenic properties.[1] Accurate and consistent solution preparation is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable solutions. This compound is a colorless, odorless crystalline solid.[2][3] Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₃H₁₃Cl₂N₃O₃[4][5]
Molecular Weight 330.17 g/mol [2][4][5][6]
Melting Point 136 °C[2]
Water Solubility 13 mg/L at 20°C[2]
Solubility in Organic Solvents - Acetone: 342 g/L - Dichloromethane: 450 g/L - Toluene: 147 g/L - Ethanol: Very soluble - Methanol: Very soluble - Acetonitrile: 168 g/L - Dimethylformamide (DMF): Very soluble - Dimethyl sulfoxide (DMSO): 60 mg/mL[2][3][7]
Stability Relatively stable in acidic to neutral media. Decomposes in alkaline media. Degraded by UV light.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. For example, to prepare 1 mL of a 60 mg/mL (181.72 mM) stock solution, weigh out 60 mg of this compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the calculated amount of this compound powder to the tube.

  • Dissolution: Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Sonication is recommended to aid dissolution.[7]

  • Sterilization: While DMSO at high concentrations is generally sterile, if lower concentrations are prepared and sterility is a major concern, the final solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[7]

Working Solution Preparation:

To prepare a working solution, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. For example, to prepare a 100 µM working solution in 10 mL of media from a 181.72 mM stock solution, you would perform the following calculation:

  • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

  • (181.72 mM) x (V1) = (0.1 mM) x (10 mL)

  • V1 = (0.1 mM * 10 mL) / 181.72 mM ≈ 0.0055 mL or 5.5 µL

Add 5.5 µL of the 181.72 mM stock solution to 10 mL of cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage Studies

This protocol outlines the preparation of an this compound suspension suitable for oral administration in animal models, based on a common vehicle formulation.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline (sterile, 0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] For example, to prepare 10 mL of the vehicle:

    • 1 mL DMSO

    • 4 mL PEG300

    • 0.5 mL Tween 80

    • 4.5 mL Saline

  • Calculation of this compound Mass: Determine the required concentration of this compound for your study (e.g., in mg/mL) and the total volume of the formulation needed. For example, to prepare 10 mL of a 2 mg/mL this compound suspension, you will need 20 mg of this compound.[7]

  • Dissolution/Suspension:

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Add the DMSO component of the vehicle first and vortex to dissolve the this compound as much as possible.

    • Sequentially add the PEG300, Tween 80, and finally the saline, vortexing well after each addition to ensure a homogenous suspension.[7] Sonication can be beneficial to achieve a more uniform suspension.[7]

  • Administration: The formulation should be prepared fresh and used immediately.[9] Mix the suspension well before each administration to ensure a consistent dose.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection when handling this compound powder and its solutions.[10][11]

  • Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Waste Disposal: Dispose of all waste materials contaminated with this compound according to your institution's hazardous waste disposal procedures. Do not discharge into drains.[10]

  • Spills: In case of a spill, collect the material using an absorbent pad and dispose of it as hazardous waste.[11]

Visualized Workflows and Pathways

Iprodione_In_Vitro_Solution_Preparation cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation start Start weigh Weigh this compound Powder start->weigh Calculate Mass dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot and Store at -20°C mix->store dilute Dilute Stock in Cell Culture Medium store->dilute Retrieve Aliquot use Use Immediately in Experiment dilute->use Iprodione_In_Vivo_Formulation_Preparation cluster_vehicle Vehicle Preparation cluster_formulation This compound Formulation dmso 10% DMSO mix_vehicle Mix Vehicle Components dmso->mix_vehicle peg 40% PEG300 peg->mix_vehicle tween 5% Tween 80 tween->mix_vehicle saline 45% Saline saline->mix_vehicle add_dmso Add DMSO to this compound weigh_this compound Weigh this compound Powder weigh_this compound->add_dmso add_rest Sequentially Add PEG300, Tween 80, and Saline add_dmso->add_rest mix_final Vortex/Sonicate to Homogenous Suspension add_rest->mix_final administer Administer Orally mix_final->administer

References

Application Notes and Protocols for Assessing Iprodione Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed methodologies for assessing resistance to the dicarboximide fungicide iprodione in various fungal isolates. The protocols cover phenotypic assays based on mycelial growth and spore germination, as well as molecular methods for identifying genetic markers of resistance.

Introduction to this compound Resistance

This compound is a contact fungicide widely used to control a broad spectrum of fungal diseases in crops.[1] However, the repeated use of this compound has led to the development of resistance in several fungal pathogens, such as Botrytis cinerea and Sclerotinia homoeocarpa.[2][3] Resistance to this compound is often associated with mutations in the bos1 gene (also known as Shos1 in S. homoeocarpa), which encodes a Group III histidine kinase involved in the high-osmolarity glycerol (HOG) signaling pathway that regulates osmotic stress responses.[2][3][4][5] Understanding and monitoring this compound resistance is crucial for effective disease management and the development of new antifungal agents.

Phenotypic Assays for this compound Resistance

Phenotypic assays are fundamental for determining the level of fungicide resistance in a fungal isolate by observing its growth in the presence of the fungicide.

Mycelial Growth Inhibition Assay

This assay assesses the effect of this compound on the vegetative growth of the fungus. The effective concentration that inhibits 50% of mycelial growth (EC50) is a key quantitative measure of resistance.

Experimental Protocol:

  • Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50°C, amend the medium with various concentrations of this compound.[6] A stock solution of this compound can be prepared in a suitable solvent (e.g., ethanol or acetone) and then serially diluted. Final concentrations may range from 0.1 to 100 µg/mL, depending on the expected sensitivity of the fungal species.[6][7] A control set of plates without this compound should also be prepared.

  • Inoculation: From the edge of an actively growing fungal culture, take a mycelial plug (typically 5 mm in diameter) and place it in the center of the this compound-amended and control PDA plates.[6][8]

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.[6]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the plate.[8]

  • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each this compound concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • EC50 Determination: Plot the MGI (%) against the logarithm of the this compound concentration and use probit analysis or non-linear regression to determine the EC50 value.

Data Presentation:

Fungal SpeciesThis compound Concentration (µg/mL) for Discriminatory DoseReference
Botrytis cinerea5[9]
Botrytis cinerea10[10]
Penicillium spp.10[5]
Fungal SpeciesReported EC50 Values for this compound (µg/mL)Resistance LevelReference
Botrytis squamosa≥ 3.98Insensitive[11]
Sclerotinia sclerotiorum0.11 - 0.72 (for procymidone, a related dicarboximide)Sensitive[12]
Microdochium nivale193.031Ineffective[13]
Botrytis cinerea< 0.1 (for fludioxonil, which has cross-resistance)Sensitive[7]
Monilinia fructicola44.75Low inhibitory activity against spore germination[14]

Mycelial Growth Inhibition Assay Workflow

MycelialGrowthAssay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Medium amend_media Amend with this compound prep_media->amend_media prep_plates Pour Plates amend_media->prep_plates inoculate Inoculate with Fungal Plugs prep_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calc_mgi Calculate % MGI measure->calc_mgi det_ec50 Determine EC50 calc_mgi->det_ec50

Caption: Workflow for the mycelial growth inhibition assay.

Spore Germination Assay

This method evaluates the impact of this compound on the germination of fungal spores, which is a critical stage in the fungal life cycle for initiating infection.[15][16]

Experimental Protocol:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).[5] Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Assay Setup: In a multi-well microtiter plate or on glass slides, mix the spore suspension with various concentrations of this compound.[17] Include a control with no fungicide.

  • Incubation: Incubate the plates or slides in a humid chamber at an appropriate temperature (e.g., 25°C) for a period sufficient for germination to occur in the control (typically 4-24 hours).[6][17]

  • Data Collection: Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration relative to the control. Determine the EC50 value for germination inhibition as described for the mycelial growth assay.

Spore Germination Assay Workflow

SporeGerminationAssay prep_spores Prepare Spore Suspension setup_assay Mix Spores with this compound prep_spores->setup_assay incubation Incubate setup_assay->incubation observation Microscopic Observation incubation->observation analysis Calculate % Inhibition & EC50 observation->analysis

Caption: Workflow for the spore germination assay.

Molecular Methods for Resistance Assessment

Molecular techniques offer rapid and specific detection of genetic mutations associated with this compound resistance, providing valuable information for resistance monitoring programs.[18]

DNA Extraction from Fungal Isolates

A reliable DNA extraction protocol is the first step for any molecular analysis.

Experimental Protocol (Modified from various sources): [19][20][21][22]

  • Fungal Culture: Grow the fungal isolate in potato dextrose broth (PDB) or on PDA plates.

  • Mycelium Harvest: Scrape the mycelium from the agar surface or harvest by filtration from the liquid culture.

  • Cell Lysis: Freeze the mycelium with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[20][21] Resuspend the powder in a CTAB extraction buffer.

  • Protein and Debris Removal: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and centrifuge to separate the phases.[20] Collect the upper aqueous phase.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase by adding an equal volume of cold isopropanol.[20]

  • DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer or sterile water.[19]

PCR-Based Detection of Resistance Mutations

Polymerase Chain Reaction (PCR) followed by DNA sequencing is a common method to identify mutations in the bos1 gene that confer this compound resistance.

Experimental Protocol:

  • Primer Design: Design primers to amplify the entire or specific regions of the bos1 gene known to harbor resistance mutations. Primers have been previously published for B. cinerea.[3]

  • PCR Amplification: Perform PCR using the extracted fungal DNA as a template. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[19][23]

    • Thermocycling conditions (example): [24]

      • Initial denaturation: 95°C for 3 minutes

      • 35-40 cycles of:

        • Denaturation: 95°C for 30-60 seconds

        • Annealing: 55-60°C for 30-60 seconds

        • Extension: 72°C for 1-2 minutes

      • Final extension: 72°C for 5-10 minutes

  • PCR Product Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Sequence the purified product using a commercial sequencing service.

  • Sequence Analysis: Align the obtained sequence with a wild-type (sensitive) bos1 gene sequence to identify any nucleotide changes that result in amino acid substitutions.

Key Mutations in the bos1 Gene Associated with this compound Resistance:

Fungal SpeciesAmino Acid SubstitutionResistance LevelReference
Botrytis cinereaI365S or I365NLow Resistance[25]
Botrytis cinereaQ369P and N373SModerate Resistance[25]
Sclerotinia homoeocarpaI366NDicarboximide Resistance[4]

IprodioneResistance bos1_wt bos1_wt bos1_mut bos1_mut bos1_wt->bos1_mut Mutation

References

Application Notes and Protocols for the Use of Iprodione in Plant Disease Modeling Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iprodione in Plant Disease Research

This compound is a broad-spectrum dicarboximide contact fungicide used for the control of a wide range of fungal diseases in agricultural and non-agricultural settings.[1][2][3] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 2, and it is the sole registered fungicide in this group.[1] Its unique mode of action makes it a valuable tool, not only for crop protection but also as a subject of study in plant disease modeling, fungicide resistance management, and understanding fungal pathogenesis.[1] this compound provides both protective and curative action by inhibiting the germination of fungal spores and blocking the growth of mycelium.[2][4][5] It is effective against numerous pathogens, including species of Alternaria, Botrytis, Sclerotinia, Monilinia, and Rhizoctonia.[1][2] These application notes provide an overview and protocols for utilizing this compound in a research context to model disease progression, evaluate fungicide efficacy, and study resistance mechanisms.

Mechanism of Action

This compound's primary mode of action is the disruption of signal transduction, specifically by inhibiting the MAP/Histidine-Kinase in the high-osmolarity glycerol (HOG) pathway.[1] This pathway is crucial for fungi to adapt to osmotic stress. By inhibiting this pathway, this compound disrupts fungal cell division and energy production, leading to the inhibition of spore germination and mycelial growth.[2] Research into resistance mechanisms has further elucidated this pathway, showing that mutations in the histidine kinase gene Shos1 can confer resistance in pathogens like Sclerotinia homoeocarpa.[6]

Mechanism of Action of this compound cluster_fungal_cell Fungal Cell OS Osmotic Stress HK Histidine Kinase (e.g., Shos1) OS->HK HOG HOG Pathway (MAP Kinase Cascade) HK->HOG TF Transcription Factors HOG->TF GR Glycerol Synthesis & Stress Response Genes TF->GR Cell Cellular Adaptation GR->Cell This compound This compound This compound->Inhibition Inhibition->HK

Caption: this compound inhibits the HOG signaling pathway.

Quantitative Data Summary

The efficacy of this compound can be quantified to inform dose-response models and resistance monitoring. Below are tables summarizing key quantitative data from various studies.

Table 1: In Vitro Efficacy of this compound Against Fungal Pathogens

Fungal SpeciesMediumParameterValueReference
Sclerotinia sclerotiorumLiquidEC₅₀0.6 µM[7]
Sclerotinia sclerotiorumSolidEC₅₀0.9 µM[7]
Sclerotinia sclerotiorumLiquid/SolidMin. Inhibitory Conc.3.0 µM[7]
Botrytis cinereaNot SpecifiedGrowth Inhibition1.5 - 50 µM[7]
Botrytis cinerea (Isolate: Sierra Negra 1)PDAMycelial Growth Inhibition100%[8]

Table 2: Field Efficacy of this compound in Disease Control Models

CropDiseaseApplication RateResultReference
StrawberryFruit RotRecommended Dose (1RD)Severity reduced to 0.60% - 0.79% (from 3%)[9]
StrawberryFruit Rot1.5x Recommended Dose (1.5RD)Severity reduced to 0.28% - 0.33% (from 3%)[9]

Experimental Protocols

Detailed protocols are essential for reproducible research in plant disease modeling.

4.1 Protocol 1: In Vitro Efficacy Assessment of this compound

This protocol determines the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm)

  • Incubator

  • Caliper or ruler

Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • This compound Dilution Series: While the PDA is cooling, prepare a serial dilution of the this compound stock solution. Add the appropriate volume of this compound to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL). A control plate should contain only the solvent at the highest concentration used.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each Petri dish. Allow the plates to solidify completely.

  • Inoculation: Using a 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis:

    • Calculate the average diameter of fungal growth for each concentration.

    • Determine the percentage of mycelial growth inhibition (MGI) relative to the control using the formula: MGI (%) = [(DC - DT) / DC] x 100 (where DC = average diameter of the control colony and DT = average diameter of the treated colony).

    • Use probit analysis or non-linear regression to plot the MGI against the log of the this compound concentration to determine the EC₅₀ value.

Workflow for In Vitro Fungicide Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare PDA Medium P2 Create this compound Dilution Series P1->P2 P3 Amend PDA and Pour Plates P2->P3 E1 Inoculate Plates with Fungal Plugs P3->E1 E2 Incubate at Optimal Temperature E1->E2 E3 Measure Radial Mycelial Growth E2->E3 A1 Calculate Percent Inhibition (MGI) E3->A1 A2 Perform Probit Analysis A1->A2 A3 Determine EC50 Value A2->A3

Caption: Workflow for determining this compound's EC50 value.

4.2 Protocol 2: Field Trial for Disease Progression Modeling

This protocol outlines a field experiment to model the effect of this compound on disease development under natural conditions.

Materials:

  • Test crop plots (e.g., strawberry, lettuce)

  • Commercial formulation of this compound (e.g., this compound 500)

  • Calibrated sprayer (e.g., backpack sprayer)

  • Personal Protective Equipment (PPE)

  • Disease assessment scale or rating system

  • Weather monitoring station (for temperature, humidity, leaf wetness)

Methodology:

  • Experimental Design:

    • Establish a randomized complete block design with at least four replicates per treatment.

    • Treatments should include an untreated control, the recommended label rate of this compound, and potentially other rates (e.g., 0.5x and 1.5x label rate).

  • Plot Establishment: Ensure plots are of a uniform size and are separated by buffer zones to minimize spray drift.

  • Application:

    • Apply this compound treatments according to a pre-determined schedule, which may be preventative (before disease onset) or curative (at first sign of disease).[3][5] A weather-based disease forecasting model can be used to time applications.[10]

    • Ensure uniform spray coverage. The control plots should be sprayed with water.

  • Disease Assessment:

    • Scout all plots for disease incidence (% of plants infected) and severity (% of tissue affected) at regular intervals (e.g., weekly) starting before the first application.

    • Use a standardized disease rating scale.

  • Data Collection:

    • Record disease incidence and severity for each plot at each assessment date.

    • Collect weather data throughout the trial period.

    • Record crop yield and quality at harvest.

  • Modeling and Analysis:

    • Convert disease severity ratings to a Disease Severity Index (DSI).

    • Plot disease progress curves (DSI vs. time) for each treatment.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify the epidemic over time.

    • Use statistical analysis (e.g., ANOVA) to compare AUDPC values between treatments.

    • Correlate disease progression with weather data and treatment schedules to develop or validate a predictive disease model.

Components of a Plant Disease Forecasting Model cluster_inputs cluster_outputs Input INPUTS Weather Weather Data (Temp, Humidity, Rain) Input->Weather Host Host Factors (Growth Stage, Susceptibility) Input->Host Fungicide Fungicide Data (this compound Efficacy, Application Timing) Input->Fungicide Model DISEASE MODEL (e.g., Weather-Based) Risk Infection Risk Prediction Model->Risk Spray Spray Advisory Model->Spray Validation Model Validation (Field Observations) Model->Validation Output OUTPUTS Weather->Model Host->Model Fungicide->Model Risk->Output Spray->Output Validation->Output

Caption: Logical flow for a disease forecasting model.

References

Iprodione Application in Turfgrass Disease Management: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Efficacy and Developmental Studies

Iprodione is a dicarboximide fungicide widely utilized in the management of various turfgrass diseases.[1] It functions as a contact and locally systemic fungicide, inhibiting the germination of fungal spores and the growth of fungal mycelium.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in the development and evaluation of turfgrass disease management strategies involving this compound.

Core Application and Efficacy Data

This compound demonstrates broad-spectrum activity against several key turfgrass pathogens.[2][4] Its efficacy has been documented in numerous studies, making it a valuable tool for integrated pest management (IPM) programs.[2]

Table 1: this compound Application Rates for Common Turfgrass Diseases

DiseaseCausal Agent(s)Typical Application Rate (fl. oz. per 1000 sq. ft.)Application Interval (days)Notes
Dollar Spot Lanzia spp., Moellerodiscus spp.2.0 - 4.0[5][6]14 - 28[5][7]This compound has shown excellent control of dollar spot. To mitigate resistance, alternate with fungicides from different FRAC groups.[7][8]
Brown Patch Rhizoctonia solani3.0 - 4.0[9]14 - 21[9]Generally provides good control.
Anthracnose Colletotrichum cereale4.0 - 8.0[9]14[5]Often used in a tank mix with other fungicides like fosetyl-Al or chlorothalonil for preventative control.[8][10] For suppression only when used alone.[9]
Corticium Red Thread Laetisaria fuciformis4.0[5]14[5]Apply as a preventative treatment.[5]
Leaf Spot Drechslera spp.3.0 - 4.0[9]14 - 21[9]
Gray Snow Mold Typhula spp.4.0 - 8.0[11]See NotesApply in the fall before the first snow cover. A second application may be needed during a mid-winter thaw. Often tank-mixed with chlorothalonil or PCNB.[11][12]
Curvularia Blight Curvularia spp.4.0 - 8.0[5]14[5]For use on Bermudagrass only.[5]

Note: Application rates and intervals can vary based on disease pressure, environmental conditions, and specific product labels. Severe conditions may necessitate higher rates and shorter intervals.[12] Always consult the product label for specific instructions.

Resistance Management

The risk of fungicide resistance is a significant consideration in turfgrass disease management.[13] this compound belongs to FRAC Group 2, and resistance has been reported in pathogens like Sclerotinia homoeocarpa (dollar spot).[1][13][14] To delay the development of resistance, the following strategies are recommended:

  • Rotation: Avoid sequential applications of this compound. Rotate with fungicides from different FRAC groups with different modes of action.[8][15]

  • Tank Mixing: Tank mixing this compound with a broad-spectrum, multi-site fungicide can be an effective resistance management strategy.[5][12]

  • Integrated Pest Management (IPM): Combine chemical controls with cultural practices such as proper irrigation, fertility management, and the use of disease-resistant turfgrass varieties to reduce overall disease pressure.[7][8]

  • Application Rates: Use fungicides at the recommended label rates. Using lower rates can accelerate the selection of resistant fungal strains.[10]

Experimental Protocols

The following are generalized protocols for conducting fungicide efficacy trials in turfgrass research. These can be adapted for specific diseases and research objectives.

Fungicide Efficacy Trial for Foliar Diseases (e.g., Dollar Spot, Brown Patch)

This protocol outlines a standard method for evaluating the efficacy of this compound in controlling common foliar diseases on a research plot.

a. Experimental Design:

  • Plot Establishment: Utilize established turfgrass stands susceptible to the target disease (e.g., creeping bentgrass for dollar spot). Plots are typically small and replicated (e.g., 3-5 replications) in a randomized complete block design.

  • Inoculation (if necessary): In the absence of natural disease pressure, plots can be inoculated with the target pathogen. For Sclerotinia homoeocarpa, agar plugs from an active culture can be placed in the center of each plot.[16]

  • Treatments: Include an untreated control, this compound applied at various rates, and potentially other standard fungicide treatments for comparison.

b. Application Procedure:

  • Timing: Apply fungicides preventatively before symptoms appear or curatively at the first sign of disease.[8][15]

  • Equipment: Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer) to ensure uniform application.[9]

  • Carrier Volume: Apply in a sufficient volume of water (e.g., 0.5 to 10 gallons per 1000 sq. ft.) to achieve thorough coverage of the turfgrass foliage.[12]

  • Post-Application: Avoid irrigation or mowing until the foliage has completely dried.[12]

c. Data Collection and Analysis:

  • Disease Assessment: Visually assess disease severity at regular intervals (e.g., 7, 14, 21, and 28 days after application). This can be done by counting the number of disease spots or estimating the percentage of the plot area affected.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. The Area Under the Disease Progress Curve (AUDPC) can also be calculated to assess the overall efficacy of a treatment throughout the trial period.

Protocol for Submitting Samples for Fungicide Testing Programs

Many university turfgrass programs conduct annual fungicide trials.[17][18] Researchers and companies can submit products for evaluation by following these general steps:

  • Contact the Program: Reach out to the turfgrass pathology lab at the desired institution to inquire about their specific submission process and deadlines.[17]

  • Provide a Protocol: Submit a detailed protocol that includes:

    • Treatment names and formulations.

    • Concentration of the active ingredient.

    • Desired application rates.

    • Target disease(s).

    • Application timing (e.g., preventative, curative, early or late season for snow mold).[17]

  • Submit Product: Send the required amount of the test product to the designated research facility by the specified deadline.[17]

Visualizing Workflows and Pathways

Signaling Pathway

This compound's mode of action involves the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction in fungi.[1] This disruption interferes with spore germination and mycelial growth.[2][3]

iprodione_mode_of_action This compound This compound HistidineKinase MAP/Histidine-Kinase This compound->HistidineKinase Inhibits SignalTransduction Osmotic Signal Transduction Pathway HistidineKinase->SignalTransduction Activates SporeGermination Spore Germination SignalTransduction->SporeGermination Regulates MycelialGrowth Mycelial Growth SignalTransduction->MycelialGrowth Regulates

Caption: Simplified signaling pathway of this compound's mode of action.

Experimental Workflow

The following diagram illustrates a typical workflow for a turfgrass fungicide efficacy trial.

fungicide_trial_workflow start Trial Initiation plot_establishment Plot Establishment & Randomization start->plot_establishment inoculation Pathogen Inoculation (if required) plot_establishment->inoculation treatment_application Fungicide Application inoculation->treatment_application data_collection Disease Severity Assessment (e.g., weekly) treatment_application->data_collection data_collection->data_collection data_analysis Statistical Analysis (ANOVA, AUDPC) data_collection->data_analysis results Results & Reporting data_analysis->results

Caption: Standard experimental workflow for turfgrass fungicide trials.

References

Application Notes and Protocols for the Extraction of Irodione from Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of the fungicide iprodione from environmental soil and water samples. The methodologies are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. The protocols described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS) or other suitable detectors.

Extraction of this compound from Water Samples

Two primary methods are presented for the extraction of this compound from water: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocol for Water Samples

SPE is a common technique for the pre-concentration and cleanup of analytes from aqueous samples.

Experimental Protocol:

  • Sample Preparation:

    • Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

    • If necessary, acidify the sample to pH 3 with formic acid.[1]

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge, such as an RP-102 resin cartridge or a universal polymeric reversed-phase sorbent.[1][2]

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[3] Ensure the sorbent does not go dry.

  • Sample Loading:

    • Pass the prepared water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.

  • Elution:

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes.

    • Elute the retained this compound from the cartridge using a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as acetonitrile or ethyl acetate.[1][2]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase to be used for chromatographic analysis.[4]

  • Analysis:

    • Analyze the reconstituted sample by HPLC-UV, LC-MS/MS, or GC-MS.[1][4][5]

Liquid-Liquid Extraction (LLE) Protocol for Water Samples

LLE is a classic method for extracting analytes from an aqueous phase into an immiscible organic solvent.

Experimental Protocol:

  • Sample Preparation:

    • Measure a specific volume of the water sample (e.g., 500 mL) into a separatory funnel.

    • Add a salt, such as sodium chloride (NaCl), to the water sample to increase the ionic strength and enhance the partitioning of this compound into the organic phase.[6]

  • Extraction:

    • Add a suitable water-immiscible organic solvent, such as dichloromethane, to the separatory funnel (e.g., 3 x 50 mL).[4][6]

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Drying and Concentration:

    • Collect the organic layer and pass it through anhydrous sodium sulfate to remove any residual water.[6]

    • Combine the organic extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.[4]

  • Reconstitution:

    • Evaporate the solvent to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., acetonitrile/water mixture).[4]

  • Analysis:

    • Analyze the sample using HPLC-UV, LC-MS/MS, or GC-MS.[4][7]

Data Presentation for Water Samples
MethodAnalyteMatrixRecovery (%)LOD/LOQAnalytical TechniqueReference
SPEThis compoundGroundwater-LOQ: 0.05 µg/LHPLC-DAD[5]
SPEThis compoundSurface Water-LOD: 0.02 ppbHPLC-UV[4]
LLEThis compoundLake Water & Wastewater87-116LOD: 0.30-1.6 ng/mL, LOQ: 1.0-5.3 ng/mLGC-MS[7]

Extraction of this compound from Soil Samples

For soil samples, methods such as solvent extraction and the QuEChERS approach are effective.

Solvent Extraction Protocol for Soil Samples

This protocol involves the extraction of this compound from soil using an organic solvent with mechanical agitation.

Experimental Protocol:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh a representative amount of the soil sample (e.g., 5-10 g) into a centrifuge tube.[8][9]

  • Extraction:

    • Add a suitable extraction solvent, such as acetonitrile or methanol (e.g., 10-20 mL).[8][10]

    • Shake the mixture vigorously for a specified time (e.g., 1 hour) using a mechanical shaker.[8]

  • Centrifugation and Filtration:

    • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the soil particles from the extract.[8]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection vial.[8]

  • Concentration and Reconstitution (if necessary):

    • If the expected concentration of this compound is low, the extract can be concentrated by evaporating the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Analysis:

    • Analyze the extract using HPLC-PDA or LC-MS/MS.[8][10]

QuEChERS Protocol for Soil Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.

Experimental Protocol:

  • Sample Preparation and Hydration:

    • Weigh 10 g of soil with a known moisture content (or 3 g of air-dried soil hydrated with 7 mL of water) into a 50 mL centrifuge tube.[9][11]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[9]

    • Shake or vortex the sample for 5 minutes to extract the pesticides.[9]

  • Salting Out:

    • Add the contents of a citrate-buffered QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).[9]

    • Immediately shake the tube vigorously for at least 2 minutes.

    • Centrifuge for 5 minutes at ≥ 3000 rcf.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with magnesium sulfate.[9]

    • Vortex the tube for 30-60 seconds.

    • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[9][11]

  • Final Extract Preparation:

    • Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for analysis.[9]

  • Analysis:

    • Analyze the final extract using LC-MS/MS or GC-MS.[9]

Data Presentation for Soil Samples
MethodAnalyteMatrixRecovery (%)LOD/LOQAnalytical TechniqueReference
Solvent ExtractionThis compound & MetabolitesSoil-LOQ: < 10 ppbLC-MS/MS[10]
QuEChERSMulticlass PesticidesSoil70-120LOD: < 7.6 µg/kgGC-MS
Solvent ExtractionThis compoundSediment73-91-HPLC-UV[12]

Visualizations

Experimental Workflow Diagrams

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Water Sample filter Filter (0.45 µm) start->filter load Load Sample filter->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Deionized Water) load->wash elute Elute this compound (Acetonitrile) wash->elute concentrate Concentrate & Reconstitute elute->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis LLE_Workflow_Water cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis start Water Sample add_salt Add NaCl start->add_salt extract Extract with Dichloromethane (3x) add_salt->extract separate Separate Organic Layer extract->separate dry Dry with Na2SO4 separate->dry concentrate Concentrate & Reconstitute dry->concentrate analysis HPLC-UV or GC-MS Analysis concentrate->analysis QuEChERS_Workflow_Soil cluster_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Soil Sample hydrate Hydrate if necessary start->hydrate add_acn Add Acetonitrile hydrate->add_acn shake Shake/Vortex add_acn->shake add_salts Add QuEChERS Salts shake->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to d-SPE Tube (PSA, C18, MgSO4) transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter (0.2 µm) centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis

References

Application Notes and Protocols for Iprodione Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Iprodione analytical standards and reference materials. This document is intended to support researchers, scientists, and professionals in drug development and food safety analysis in achieving accurate and reproducible results.

Introduction to this compound

This compound is a dicarboximide contact fungicide used to control a wide range of fungal diseases on various crops, including fruits, vegetables, and ornamental plants.[1] It functions by inhibiting the germination of fungal spores and the growth of fungal mycelium.[2][3] The primary mechanism of action involves the inhibition of MAP/Histidine-Kinase in osmotic signal transduction.[1]

This compound Analytical Standards and Reference Materials

High-purity this compound analytical standards are essential for accurate quantification and identification in various matrices. These standards are typically available as neat powders or in solution with certified concentrations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for selecting appropriate analytical techniques and solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 36734-19-7[1][4]
Molecular Formula C₁₃H₁₃Cl₂N₃O₃[4]
Molecular Weight 330.17 g/mol [1][4]
Appearance Colorless, odorless crystals[1]
Melting Point 136 °C[1]
Water Solubility 13 mg/L at 20 °C[1]
Solubility in Organic Solvents Very soluble in ethanol, methanol, acetonitrile, toluene, benzene, acetone, and dimethylformamide.[1]
Vapor Pressure <0.133 mPa at 20 °C[1]
LogP (Octanol-Water Partition Coefficient) 3.1004 at 20 °C[1]
Suppliers of this compound Analytical Standards

A list of reputable suppliers for this compound analytical standards is provided in Table 2. It is recommended to obtain a Certificate of Analysis (CoA) with each standard to ensure purity and concentration accuracy.

Table 2: Selected Suppliers of this compound Analytical Standards

SupplierProduct Name/TypePurity/Concentration
Sigma-Aldrich This compound PESTANAL®, analytical standardAnalytical Standard Grade
Sigma-Aldrich This compound, certified reference material, TraceCERT®Certified Reference Material
LGC Standards This compoundReference Material
HPC Standards GmbH This compoundHigh-purity reference material
Santa Cruz Biotechnology This compoundResearch Grade
AccuStandard This compoundCertified Reference Material
MedchemExpress This compound (Standard)Standard Grade

Experimental Protocols

This section provides detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

HPLC is a robust and widely used technique for the determination of this compound residues.

Table 3: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Newcrom B, 4.6 x 150 mm, 5 µmSpherisorb ODS2, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (50/50, v/v) with 0.1% Formic AcidAcetonitrile / Water (60/40, v/v)
Flow Rate 1.0 mL/minNot Specified
Detection UV at 280 nmNot Specified
Injection Volume Not SpecifiedNot Specified
Reference [4][5]
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[6][7][8]

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.[9]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Analysis: The final extract is ready for HPLC or GC analysis.

Gas Chromatography (GC) Method for this compound Analysis

GC coupled with mass spectrometry (MS) or an electron capture detector (ECD) is another powerful technique for this compound analysis.

Table 4: GC-MS Method Parameters for this compound Analysis

ParameterMethod 1
Column 20 m x 0.18 mm x 0.14 µm
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injection 1 µL splitless at 250°C
Oven Program 40°C (1 min), then 40°/min to 120°C, then 20°/min to 320°C
MS Ionization Electron Ionization (EI) at 70eV
Source Temperature 225°C
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)
Reference [10]
  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove interferences.

  • Elution: Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent for GC analysis.

Signaling Pathway and Experimental Workflows

Visual representations of the mechanism of action and experimental workflows can aid in understanding and implementation.

This compound's Mechanism of Action: Inhibition of Osmotic Signal Transduction

This compound's fungicidal activity is attributed to its interference with the high-osmolarity glycerol (HOG) signaling pathway in fungi, which is a MAP kinase pathway responsible for adaptation to osmotic stress.

Iprodione_Signaling_Pathway cluster_fungal_response Fungal Processes This compound This compound HistidineKinase MAP/Histidine-Kinase This compound->HistidineKinase Inhibits HOG_Pathway Osmotic Signal Transduction (HOG Pathway) HistidineKinase->HOG_Pathway Activates SporeGermination Spore Germination HOG_Pathway->SporeGermination Regulates MycelialGrowth Mycelial Growth HOG_Pathway->MycelialGrowth Regulates FungalCell Fungal Cell CellDeath Fungal Cell Death SporeGermination->CellDeath MycelialGrowth->CellDeath

Caption: this compound inhibits the MAP/Histidine-Kinase in the osmotic signal transduction pathway.

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in food samples.

Iprodione_Analysis_Workflow SampleCollection 1. Sample Collection (e.g., Fruits, Vegetables) Homogenization 2. Sample Homogenization SampleCollection->Homogenization Extraction 3. Extraction (QuEChERS) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Analysis 5. Instrumental Analysis (HPLC or GC-MS) Cleanup->Analysis DataProcessing 6. Data Processing and Quantification Analysis->DataProcessing Reporting 7. Reporting Results DataProcessing->Reporting

Caption: A typical workflow for the analysis of this compound residues in food samples.

Method Validation

It is crucial to validate the analytical method to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For detailed guidance on method validation, refer to relevant international guidelines such as those from the ICH (International Council for Harmonisation) or AOAC International.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Iprodione Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Iprodione in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound is known to be unstable in aqueous solutions, primarily due to hydrolysis. The rate of degradation is significantly influenced by the pH of the solution. It is particularly unstable in alkaline (basic) conditions and relatively more stable in acidic to neutral media.[1][2] Other factors that can accelerate degradation include exposure to UV light and elevated temperatures.[1][3]

Q2: What are the main degradation products of this compound in water?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process leads to the formation of several breakdown products. The most commonly reported major degradation products are N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and eventually 3,5-dichloroaniline (3,5-DCA).[1][4][5]

Q3: How can I prepare a stable aqueous stock solution of this compound?

A3: To prepare a more stable stock solution, it is recommended to dissolve this compound in a suitable organic solvent first, such as acetone, ethanol, or methanol, before diluting it with an aqueous buffer.[3] The aqueous buffer should be acidic to neutral (pH 5-7) to minimize hydrolysis.[1] Prepare fresh solutions for each experiment and avoid long-term storage of aqueous dilutions.

Q4: What are the optimal storage conditions for aqueous this compound solutions?

A4: Aqueous solutions of this compound should be stored at low temperatures (e.g., 4°C) and protected from light to minimize degradation.[1] However, even under these conditions, degradation will occur. For critical experiments, it is always best to use freshly prepared solutions.

Q5: Can I use tap water to prepare my this compound solutions?

A5: It is not recommended to use tap water. Tap water can have a variable and often slightly alkaline pH, which can accelerate the degradation of this compound.[6] Additionally, the presence of dissolved minerals and organic matter can potentially interact with the compound.[6] Always use purified, deionized water and buffer it to the desired pH.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause 1: Solution Degradation.

    • Troubleshooting Step: Prepare fresh this compound solutions for each replicate or time point from a recently prepared stock.

    • Verification: Analyze the concentration of your this compound solution at the beginning and end of your experiment using a validated analytical method like HPLC to quantify the extent of degradation.[7]

  • Possible Cause 2: pH shift during the experiment.

    • Troubleshooting Step: Monitor the pH of your experimental system throughout the duration of the experiment. Use a buffered solution to maintain a stable pH.

    • Verification: Measure the pH at the start and end of the experiment. If a significant shift is observed, a buffer with a higher buffering capacity may be required.

Issue 2: Precipitation observed in the aqueous this compound solution.
  • Possible Cause 1: Low aqueous solubility.

    • Troubleshooting Step: this compound has low water solubility (13 mg/L at 20°C).[3] Ensure you are not exceeding this limit in your final aqueous solution. Using a co-solvent might be necessary for higher concentrations.

    • Verification: Visually inspect the solution for any particulate matter. If precipitation is observed, try preparing a more dilute solution or increasing the proportion of the organic co-solvent.

  • Possible Cause 2: Formation of insoluble degradation products.

    • Troubleshooting Step: The degradation products of this compound may have different solubility profiles.

    • Verification: Analyze the precipitate, if possible, to identify its composition. This can help in understanding the degradation pathway in your specific experimental setup.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on environmental factors. The following tables summarize the reported half-life of this compound under different conditions.

Table 1: Effect of pH on this compound Half-Life in Aqueous Solutions

pHHalf-Life (DT50)Reference
567 days (under aqueous photolysis conditions)[1]
71-7 days[1]
9< 1 hour[1]

Table 2: Effect of Temperature on this compound Half-Life

TemperatureHalf-LifeReference
50°F (10°C)39 days
68°F (20°C)8.6 days
86°F (30°C)4.4 days

Experimental Protocols

Protocol: Determination of this compound Stability in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Aqueous Working Solutions:

    • Prepare the aqueous buffer of interest (e.g., phosphate buffer at pH 5, 7, and 9).

    • Spike a known volume of the this compound stock solution into a larger volume of each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Divide each working solution into several amber vials to protect from light.

    • Incubate the vials at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw a sample from one vial for each pH condition.

    • Analyze the concentration of this compound in each sample by HPLC. A typical HPLC method would involve a C18 column with a mobile phase of acetonitrile and water.[7] Detection is often performed at 220 nm.[8]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound at each pH.

Visualizations

Iprodione_Degradation_Pathway This compound This compound C13H13Cl2N3O3 Metabolite1 N-(3,5-dichlorophenyl)-2,4- dioxoimidazolidine This compound->Metabolite1 Hydrolysis Metabolite2 (3,5-dichlorophenylurea) acetic acid Metabolite1->Metabolite2 Ring Cleavage DCA 3,5-dichloroaniline (3,5-DCA) Metabolite2->DCA Further Degradation

Caption: Chemical degradation pathway of this compound in aqueous solutions.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound CheckSolution Was the this compound solution freshly prepared for each experiment? Start->CheckSolution PrepareFresh Prepare fresh solutions before each use. Store stock in an organic solvent. CheckSolution->PrepareFresh No CheckpH Is the pH of the aqueous solution controlled and monitored? CheckSolution->CheckpH Yes PrepareFresh->CheckpH UseBuffer Use a buffer to maintain a stable pH (ideally between 5 and 7). CheckpH->UseBuffer No CheckConcentration Is the this compound concentration below its aqueous solubility limit? CheckpH->CheckConcentration Yes UseBuffer->CheckConcentration AdjustConcentration Lower the concentration or use a co-solvent. CheckConcentration->AdjustConcentration No End Consistent Results CheckConcentration->End Yes AdjustConcentration->End

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

References

Technical Support Center: Optimizing Irodione Concentration for Effective Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing iprodione concentration in your fungal inhibition experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against fungi?

A1: this compound is a dicarboximide fungicide that acts as a contact fungicide with both protective and curative properties.[1][2][3] Its primary mode of action is the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction pathways in fungi.[1] This disruption interferes with critical cellular processes such as spore germination and mycelial growth.[2][3][4] Specifically, it can inhibit the synthesis of RNA and proteins, which are essential for fungal growth and reproduction.[2]

Q2: What are the typical effective concentrations of this compound?

A2: The effective concentration of this compound varies significantly depending on the target fungal species. For example, it can completely inhibit the mycelial growth of Sclerotinia sclerotiorum at a concentration of 3 µM, with EC50 values of 0.6 µM in liquid media and 0.9 µM in solid media.[5] For Botrytis cinerea, concentrations between 1.5 µM and 50 µM have been shown to inhibit growth.[5] However, for some fungi like Microdochium nivale, the mean EC50 value can be as high as 193.031 µg/ml, indicating ineffectiveness in some cases.[6]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is slightly soluble in water (13 mg/L at 20°C) but is soluble in various organic solvents such as DMSO, ethanol, methanol, and acetone.[7] For in vitro experiments, a common solvent is DMSO.[5] To prepare a stock solution, dissolve this compound in a suitable solvent to a high concentration (e.g., 100 mg/mL in DMSO, which may require ultrasonic treatment).[5] It is recommended to prepare fresh working solutions for each experiment to ensure stability and efficacy.[5]

Q4: Is this compound stable in solution?

A4: this compound's stability is influenced by pH. It is relatively stable in acidic media but decomposes in alkaline conditions.[4] The half-life in soil can range from less than 7 to over 60 days.[7] For experimental purposes, it is best to use freshly prepared solutions.[5] If storing stock solutions, ensure they are kept in appropriate conditions as specified by the manufacturer.

Troubleshooting Guide

Issue 1: I am not observing any fungal inhibition, or the effect is minimal.

  • Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low for the specific fungal species you are testing.

    • Solution: Conduct a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) and EC50 value for your target fungus. Start with a wide range of concentrations based on literature values for similar species.

  • Possible Cause 2: Fungal Resistance. The fungal strain you are working with may have developed resistance to dicarboximide fungicides like this compound.[1][8]

    • Solution: Test a different class of fungicide with an alternative mode of action.[8] It is also good practice to source susceptible reference strains for comparison.

  • Possible Cause 3: Improper Solution Preparation or Storage. this compound may have degraded due to improper storage or preparation in an alkaline buffer.[4]

    • Solution: Always prepare fresh working solutions from a properly stored stock.[5] Ensure the pH of your media is not alkaline.[9]

Issue 2: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Inoculum Size. Variation in the initial number of fungal spores or mycelial fragments can lead to variability in inhibition.

    • Solution: Standardize your inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal material in each experiment.

  • Possible Cause 2: Variability in Experimental Conditions. Minor differences in incubation time, temperature, or media composition can affect fungal growth and fungicide efficacy.

    • Solution: Maintain strict consistency in all experimental parameters. Document all conditions meticulously for each experiment.

Issue 3: I am observing precipitation of this compound in my culture medium.

  • Possible Cause: Low Solubility. this compound has low water solubility.[7] Adding a high concentration of a DMSO stock solution directly to an aqueous medium can cause it to precipitate.

    • Solution: When preparing your working concentrations, perform serial dilutions. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and does not affect fungal growth on its own. A solvent control group is essential.

Data Presentation

Table 1: Effective Concentrations of this compound Against Various Fungi

Fungal SpeciesEffective ConcentrationMediumNotesReference
Sclerotinia sclerotiorum3 µM (complete inhibition)Liquid & SolidEC50 values of 0.6 µM (liquid) and 0.9 µM (solid)[5]
Botrytis cinerea1.5 - 50 µMNot specifiedInhibits growth[5]
Microdochium nivaleMean EC50: 193.031 µg/mlPotato Dextrose AgarIndicates ineffectiveness[6]
Alternaria solaniEC50: 0.40 - 0.80 mg/LNot specifiedHigh toxicity observed[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[11][12]

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Preparation of Fungal Inoculum:

    • Culture the target fungus on an appropriate agar medium.

    • Harvest spores or mycelial fragments and suspend them in sterile saline or culture broth.

    • Adjust the inoculum concentration to a standardized level (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) using a hemocytometer or by measuring optical density.[12]

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of sterile fungal culture broth to each well.

    • In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired concentration.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (fungus with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the fungus for 24-72 hours, depending on the growth rate.[13]

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[13]

Visualizations

Fungal_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Fungal Inoculum incubation Inoculate and Incubate inoculum->incubation dilution->incubation read_mic Read MIC incubation->read_mic data_analysis Data Analysis (EC50 Calculation) read_mic->data_analysis

Caption: Experimental workflow for determining the MIC of this compound.

Iprodione_Signaling_Pathway This compound This compound HistidineKinase MAP/Histidine-Kinase This compound->HistidineKinase Inhibits OsmoticStress Osmotic Stress Response Pathway HistidineKinase->OsmoticStress Regulates SporeGermination Spore Germination OsmoticStress->SporeGermination Impacts MycelialGrowth Mycelial Growth OsmoticStress->MycelialGrowth Impacts

References

Technical Support Center: Iprodione Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy with Iprodione in field trials.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that can lead to reduced this compound performance.

Question: My this compound treatment is not providing the expected level of disease control. What are the potential causes and how can I troubleshoot this?

Answer:

Poor efficacy of this compound in field trials can stem from several factors, ranging from application errors to the development of fungicide resistance. Follow this step-by-step guide to diagnose the issue:

Step 1: Review Application Protocol and Environmental Conditions

The first step is to ensure that the application of this compound was performed correctly and under suitable environmental conditions.

  • Application Rate and Timing: Was the correct dosage used as per the protocol?[1][2] Was the application timed appropriately for the target disease, considering its life cycle?[1][3] Fungicides are often most effective when applied preventatively.[1]

  • Spray Coverage: Was the spray volume adequate to ensure thorough coverage of the plant tissue?[1][3] this compound is a contact fungicide, meaning direct contact with the fungus is crucial for its efficacy.[1]

  • Weather Conditions: Was there rainfall shortly after application? A rain-free period is necessary for the fungicide to dry and adhere to the plant surface.[1] High temperatures can also accelerate the degradation of this compound.[4][5]

  • Tank Mixing: Was this compound tank-mixed with other pesticides? Incompatibility can lead to reduced efficacy.[6]

Step 2: Evaluate Environmental and Soil Factors

Environmental and soil conditions can significantly impact the persistence and availability of this compound.

  • Temperature: High temperatures can lead to rapid degradation of this compound.[4][5]

  • Soil pH and Type: this compound's half-life in soil is influenced by pH and soil composition.[7][8] It degrades faster in alkaline soils.[8][9]

  • Microbial Degradation: Soils with a history of dicarboximide fungicide use may harbor microbes that can rapidly degrade this compound.[7]

Step 3: Investigate the Possibility of Fungicide Resistance

If application and environmental factors are ruled out, the next step is to investigate the possibility of fungicide resistance in the target pathogen population.[6][10]

  • Collect Samples: Collect isolates of the target fungus from both treated and untreated areas of the field.

  • Conduct In Vitro Resistance Assay: Perform a laboratory assay to determine the sensitivity of the fungal isolates to this compound.

Experimental Protocol: In Vitro Fungicide Resistance Assay

This protocol outlines a method to assess the sensitivity of a fungal isolate to this compound.

Objective: To determine the effective concentration (EC₅₀) of this compound that inhibits 50% of the mycelial growth of a fungal isolate.

Materials:

  • Pure culture of the fungal isolate

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Ethanol (for sterilizing this compound stock)

  • Micropipettes and sterile tips

  • Incubator

Methodology:

  • Prepare this compound Stock Solution: Dissolve technical grade this compound in a small amount of ethanol and then dilute with sterile distilled water to create a concentrated stock solution (e.g., 10,000 ppm).

  • Prepare Amended Media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 ppm). Pour the amended media into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the fungal isolate onto the center of each PDA plate (both amended and non-amended controls).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the this compound concentration and performing a probit or logistic regression analysis.

Interpretation of Results:

  • Sensitive: Isolates with a low EC₅₀ value are considered sensitive to this compound.

  • Resistant: Isolates with a significantly higher EC₅₀ value compared to a known sensitive baseline isolate are considered resistant.

Data Summary Tables

Table 1: Factors Influencing this compound Efficacy

FactorInfluence on EfficacySource
Application Timing Preventative applications are generally more effective.[1]
Spray Coverage Thorough coverage is critical as it is a contact fungicide.[1]
Rainfall Rainfall soon after application can wash off the product.[1]
Temperature High temperatures accelerate degradation.[4][5]
Soil pH Degrades faster in alkaline soils.[8][9]
Soil Organic Matter Higher organic matter can increase sorption, potentially reducing availability.
Microbial Activity Enhanced microbial degradation can occur in soils with a history of use.[7]
Fungicide Resistance Pathogen populations can develop resistance, rendering the fungicide ineffective.[6][10]

Table 2: Half-life of this compound under Various Conditions

ConditionHalf-lifeSource
Soil (General) <7 to >60 days (representative: 14 days)[7]
Soil (Acclimated) As low as 2 days[8]
Aqueous (pH 7, 25°C) 1.1 days[8]
Aqueous (pH 9, 25°C) 0.015 days[8]
Creeping Bentgrass Foliage (10°C) 51.2 days[4]
Creeping Bentgrass Foliage (20°C) 7.8 days[4]
Creeping Bentgrass Foliage (30°C) 4.0 days[4]

Visualizations

Troubleshooting_Workflow Start Poor this compound Efficacy Observed Step1 Step 1: Review Application Protocol - Rate & Timing - Coverage - Weather - Tank Mix Start->Step1 Step2 Step 2: Evaluate Environmental Factors - Temperature - Soil pH & Type - Microbial Degradation Step1->Step2 Protocol OK Result1 Issue Identified & Corrected Step1->Result1 Protocol Error Step3 Step 3: Investigate Fungicide Resistance - Collect Isolates - Conduct In Vitro Assay Step2->Step3 Environment OK Step2->Result1 Environmental Issue Step3->Result1 No Resistance Result2 Resistance Confirmed Step3->Result2 High EC50 Action Implement Resistance Management Strategy: - Rotate Fungicides (different FRAC groups) - Use Integrated Pest Management (IPM) Result2->Action

Caption: Troubleshooting workflow for poor this compound efficacy.

Resistance_Mechanism cluster_fungus Fungal Cell This compound This compound Target Histidine Kinase (Osmotic Signal Transduction) This compound->Target Efflux Overexpression of Efflux Pumps This compound->Efflux Resistance Mechanism 2 Inhibition Inhibition of Spore Germination & Mycelial Growth Target->Inhibition Mutation Mutation in Target Site Gene (e.g., bos1) Target->Mutation Resistance Mechanism 1 Iprodione_out This compound Efflux->Iprodione_out

Caption: Simplified this compound mode of action and resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a dicarboximide contact fungicide.[7] It works by inhibiting the germination of fungal spores and the growth of the fungal mycelium (the vegetative part of the fungus).[1][7] Specifically, it is classified under FRAC Group 2, which targets the MAP/Histidine-Kinase in osmotic signal transduction.[6]

Q2: To which fungal diseases is this compound typically effective against?

A2: this compound has a broad spectrum of activity and is used to control various fungal diseases, including those caused by Botrytis, Sclerotinia, Alternaria, Rhizoctonia, and Monilinia species.[6] It is commonly used on crops such as stone fruits, almonds, lettuce, and ornamentals.[6]

Q3: Can this compound be used in a resistance management program?

A3: Yes, this compound's unique mode of action (FRAC Group 2) makes it a valuable tool for fungicide resistance management when rotated or tank-mixed with fungicides from different FRAC groups.[6] However, resistance to this compound has been reported in several fungal pathogens, so it is crucial to follow resistance management strategies.[6]

Q4: How does temperature affect the performance of this compound?

A4: Higher temperatures can significantly reduce the persistence of this compound on plant surfaces due to accelerated degradation.[4][5] For example, the half-life of this compound on creeping bentgrass foliage can decrease from over 50 days at 10°C to just 4 days at 30°C.[4]

Q5: What should I do if I suspect this compound resistance?

A5: If you suspect this compound resistance, it is important to first rule out other factors such as application errors and unfavorable environmental conditions. If resistance is still suspected, you should collect fungal isolates for laboratory testing to confirm the resistance profile. If resistance is confirmed, you will need to implement a resistance management plan that includes rotating to fungicides with different modes of action.

References

Technical Support Center: Iprodione Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Iprodione using mass spectrometry.

Troubleshooting Guides

Issue: High Background Noise in this compound Analysis

High background noise can significantly impact the sensitivity and accuracy of your this compound analysis.[1][2] This guide provides a step-by-step approach to identifying and resolving the source of the noise.

Troubleshooting Workflow for High Background Noise

Troubleshooting_High_Background_Noise start Start: High Background Noise Detected check_solvents 1. Check Solvents and Mobile Phase - Use LC-MS grade solvents? - Freshly prepared? start->check_solvents solvent_ok Solvents OK check_solvents->solvent_ok Yes solvent_issue Replace Solvents & Prepare Fresh Mobile Phase check_solvents->solvent_issue No check_system 2. System Contamination Check - Run blank injections (solvent only). - High background persists? solvent_ok->check_system solvent_issue->check_solvents system_ok System Clean check_system->system_ok No system_issue System Contamination Likely check_system->system_issue Yes check_sample_prep 3. Evaluate Sample Preparation - Is the sample matrix complex? - Is sample cleanup sufficient? system_ok->check_sample_prep clean_system Perform System Cleaning: - Flush lines with appropriate solvents. - Clean ion source. - Check for leaks. system_issue->clean_system clean_system->check_system sample_prep_ok Sample Prep Adequate check_sample_prep->sample_prep_ok Yes sample_prep_issue Improve Sample Cleanup: - Optimize QuEChERS or SPE. - Consider matrix-matched calibrants. check_sample_prep->sample_prep_issue No optimize_ms 4. Optimize MS Parameters - Adjust cone voltage and gas flow. - Check for in-source fragmentation. sample_prep_ok->optimize_ms sample_prep_issue->optimize_ms end_good End: Noise Reduced, Signal Improved optimize_ms->end_good

A step-by-step workflow for troubleshooting high background noise.

Q1: My baseline is noisy. What should I check first?

A1: The first step is to check your solvents and mobile phase. Poor quality or contaminated solvents are a common source of high background noise.[1][3]

  • Are you using LC-MS grade solvents? Solvents of lower purity can introduce a variety of contaminants.[2]

  • Are your mobile phases freshly prepared? Mobile phase additives can degrade over time, and microbial growth can occur in aqueous mobile phases.[1] It is recommended to prepare fresh mobile phases daily.[4]

  • Are the solvent bottles clean? Use dedicated solvent bottles for LC-MS and avoid washing them with detergents, which can leave residues.[2]

If you suspect an issue with your solvents, replace them with fresh, high-purity alternatives and re-run your analysis.

Q2: I've confirmed my solvents are good, but the noise persists. What's the next step?

A2: The next step is to check for system contamination. This can arise from the buildup of residues from previous samples, salts from buffers, or bleed from the LC column.[1][5]

  • Perform Blank Injections: Inject a solvent blank (the same solvent as your mobile phase) and observe the baseline. If the background noise is still high, the contamination is likely within the LC-MS system itself.

  • System Flushing: Flush the entire LC system, including the injector and column, with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.

  • Ion Source Cleaning: The ion source is prone to contamination, which can lead to a significant increase in background noise.[6] Follow the manufacturer's instructions to clean the ion source components, such as the capillary and cone.[6][7]

Q3: My system is clean, but my samples still show high background. What should I consider now?

A3: If the background noise is specific to your sample injections, it is likely due to the sample matrix. Complex matrices can introduce a multitude of interfering compounds.[6]

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound, a phenomenon known as the matrix effect.[8][9][10] This can obscure the signal of interest and contribute to background noise.

  • Sample Cleanup: The most effective way to address matrix effects is through robust sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for cleaning up complex food and environmental samples for pesticide analysis.[11][12][13] For particularly complex matrices like spices, further optimization of the QuEChERS cleanup step may be necessary.[14][15]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[4][8][16] However, this will also reduce the concentration of this compound, so this approach is best suited for high-sensitivity instruments.[4]

Q4: I've improved my sample cleanup, but the signal-to-noise ratio is still not optimal. Are there any instrument parameters I can adjust?

A4: Yes, optimizing your mass spectrometer's parameters can help improve the signal-to-noise ratio (SNR).[17][18][19][20]

  • Cone Voltage/Fragmentor Voltage: Adjusting the cone or fragmentor voltage can impact in-source fragmentation.[9] In-source fragmentation can be a source of background ions but can also be optimized to enhance the signal of a specific fragment ion.[8][10][21]

  • Cone Gas Flow: Optimizing the cone gas flow can help to desolvate the ions more effectively and reduce the formation of solvent clusters, which can contribute to background noise.

  • Collision Energy: In tandem mass spectrometry (MS/MS), optimizing the collision energy for your specific MRM transitions is crucial for maximizing the signal of your product ions relative to the noise.[4]

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and what is a typical protocol?

A1: QuEChERS is a sample preparation technique that involves an acetonitrile extraction followed by a cleanup step called dispersive solid-phase extraction (dSPE).[12] It is highly effective at removing many matrix components from food samples prior to pesticide analysis.[13][22][23]

QuEChERS Experimental Workflow

QuEChERS_Workflow start Start: Homogenized Sample add_acetonitrile 1. Add Acetonitrile (and internal standard) start->add_acetonitrile shake1 2. Shake/Vortex Vigorously add_acetonitrile->shake1 add_salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) shake1->add_salts shake2 4. Shake/Vortex Immediately add_salts->shake2 centrifuge1 5. Centrifuge shake2->centrifuge1 transfer_supernatant 6. Transfer Acetonitrile Layer to dSPE Tube centrifuge1->transfer_supernatant dspe_tube dSPE Tube containing: - MgSO4 - PSA (Primary Secondary Amine) - C18 or GCB (optional) transfer_supernatant->dspe_tube shake3 7. Shake/Vortex transfer_supernatant->shake3 centrifuge2 8. Centrifuge shake3->centrifuge2 final_extract 9. Collect Supernatant for LC-MS/MS Analysis centrifuge2->final_extract

A diagram of the key steps in the QuEChERS sample preparation method.

Detailed Experimental Protocol for QuEChERS (adapted for food matrices): [12][14][22]

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[14]

  • Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.

  • First Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add a mixture of salts, commonly magnesium sulfate and sodium chloride, to induce phase separation.

  • Second Shaking: Immediately after adding the salts, shake the tube for 1 minute.

  • First Centrifugation: Centrifuge the tube at a sufficient speed to separate the organic and aqueous layers.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. Depending on the matrix, other sorbents like C18 or graphitized carbon black (GCB) may be included to remove fats or pigments, respectively.

  • Third Shaking: Shake the dSPE tube for 30 seconds.

  • Second Centrifugation: Centrifuge the dSPE tube.

  • Final Extract: The resulting supernatant is the final extract, which can be diluted if necessary and is ready for LC-MS/MS analysis.

Q2: What are common this compound adducts in mass spectrometry?

A2: In soft ionization techniques like electrospray ionization (ESI), this compound can form adducts with various ions present in the mobile phase or from the sample matrix.[21][24] Recognizing these adducts is crucial for correct data interpretation. The molecular weight of this compound is 330.1 g/mol .

Table 1: Potential this compound Adducts in ESI-MS

Adduct IonFormulaMass Difference (Da)Expected m/z (Positive Mode)
Protonated[M+H]⁺+1.0078331.1
Sodiated[M+Na]⁺+22.9898353.1
Ammoniated[M+NH₄]⁺+18.0344348.1
Potassiated[M+K]⁺+38.9637369.1
Acetonitrile Adduct[M+CH₃CN+H]⁺+42.0343372.1

Note: The exact m/z will depend on the isotopic distribution of the elements in this compound.

Q3: What are some recommended LC-MS/MS parameters for this compound analysis?

A3: The optimal parameters will vary depending on the specific instrument and column used. However, the following table provides a good starting point for method development.[5][25][26]

Table 2: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 5 µL
Column Temperature30 - 40 °C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.0 kV
Gas Temperature200 - 350 °C
Gas Flow8 - 12 L/min
Nebulizer Pressure35 - 45 psi
MRM TransitionsPrecursor Ion (m/z): 331.1. Product Ions: To be optimized (e.g., 245.0, 288.0)[11]
Collision EnergyTo be optimized for each transition

Q4: How can I quantify and mitigate matrix effects?

A4: Matrix effects can be quantified by comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract at the same concentration.[8] A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Table 3: Strategies to Mitigate Matrix Effects

StrategyDescriptionAdvantagesDisadvantages
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is free of the analyte.[6][9]Compensates for signal suppression or enhancement.[9]Requires a representative blank matrix, which may not always be available.[8]
Isotope-Labeled Internal Standards Use a stable isotope-labeled version of this compound as an internal standard.Highly effective as it co-elutes and experiences similar matrix effects.Can be expensive and may not be commercially available for all analytes.
Sample Dilution Dilute the final extract with the mobile phase.[16]Simple and can be effective in reducing the concentration of interfering compounds.[8][16]Reduces the analyte concentration, potentially compromising sensitivity.[4]
Improved Sample Cleanup Employ more rigorous cleanup methods (e.g., different dSPE sorbents).[15]Directly removes interfering matrix components.May increase sample preparation time and cost; potential for analyte loss.[6]
Chromatographic Separation Optimize the LC method to separate this compound from co-eluting matrix components.[4]Can resolve interferences without altering the sample.May require longer run times or method redevelopment.

Q5: What are the key findings of comparative studies on this compound analysis methods?

A5: A recent study compared a multi-residue method (Method No. 2) with an individual test method (Method No. 22) for the analysis of this compound in various agricultural products using LC-MS/MS.[11][27] Both methods, which utilize the QuEChERS sample preparation approach, demonstrated high specificity and good linearity.[11][27]

Table 4: Comparison of Two LC-MS/MS Methods for this compound Analysis in Vegetables [11][27]

ParameterMethod No. 2 (Multi-Residue)Method No. 22 (Individual Test)
Linearity (R²)> 0.99> 0.99
Limit of Quantification (LOQ)< 0.01 mg/kg< 0.01 mg/kg
Recovery RateMet validation criteriaSlightly better than Method No. 2
Repeatability (RSD)Met validation criteriaMet validation criteria

The study concluded that for vegetable samples, the multi-residue method was validated for quantifying this compound, making it suitable for high-throughput field inspections.[11][27] However, for some matrices like mandarin, the individual test method showed better performance.[11][27] This highlights the importance of method validation for each specific matrix.

References

Technical Support Center: Optimizing Iprodione Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Iprodione from various complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the extraction of this compound, offering targeted solutions to improve recovery and analytical accuracy.

Issue 1: Low Recovery of this compound Using QuEChERS

Q1: My this compound recovery is consistently low when using the QuEChERS method on vegetable samples. What are the potential causes and solutions?

A1: Low recovery of this compound in QuEChERS is a common issue that can stem from several factors throughout the analytical workflow. Here’s a troubleshooting checklist:

  • Inadequate Homogenization: Ensure your sample is thoroughly homogenized to a uniform consistency before extraction. For solid samples, fine grinding is essential to ensure the subsample is representative.[1][2]

  • Insufficient Shaking/Vortexing: Vigorous and immediate shaking after the addition of acetonitrile and extraction salts is crucial.[2][3] Using a mechanical shaker can provide more consistent results than manual shaking.[4] Incomplete phase separation can occur if salt agglomerates form, leading to poor recovery.[4]

  • Matrix pH: this compound stability can be pH-dependent. The use of buffered QuEChERS methods (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) helps to stabilize pH-sensitive pesticides.[3][5]

  • Strong Matrix-Analyte Interactions: In complex matrices, this compound can have strong interactions with matrix components. Increasing the extraction time or considering an alternative extraction solvent may be necessary, but this would require re-validation of the method.[3]

  • Cleanup Step Issues: For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step is often necessary to remove interferences. However, the choice of sorbent is critical. For example, Graphitized Carbon Black (GCB) can remove planar analytes like this compound, so its use should be minimized or avoided if possible.[5]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of fruit extracts. How can I mitigate these matrix effects?

A2: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major challenge in LC-MS/MS analysis of complex samples.[6][7][8] Here are several strategies to reduce or compensate for these effects:

  • Sample Dilution: A simple and often effective approach is to dilute the final extract.[6][7] This reduces the concentration of co-eluting matrix components that cause ion suppression.

  • Optimized Cleanup: A robust cleanup step is essential. For fruit matrices, which can contain sugars and organic acids, a d-SPE cleanup with Primary Secondary Amine (PSA) is commonly used. For matrices with fats and pigments, C18 and GCB might be considered, respectively, though caution is advised with GCB for planar pesticides.

  • Chromatographic Separation: Improving the chromatographic separation to resolve this compound from interfering matrix components can significantly reduce matrix effects.[6][7] This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using a narrower bore column for better resolution.[9]

  • Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated, use matrix-matched calibration standards.[6] This involves preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can help to correct for both matrix effects and variations in extraction recovery.

Issue 3: Poor Reproducibility and High RSD Values

Q3: My replicate analyses of this compound in soil samples show high variability (high %RSD). What can I do to improve precision?

A3: High relative standard deviation (RSD) indicates a lack of reproducibility in your method. Here are key areas to focus on for improvement:

  • Consistent Sample Preparation: Soil is a highly heterogeneous matrix.[10] Ensure that the soil sample is dried, sieved to remove large particles, and thoroughly mixed before taking an analytical portion. For dry soil samples, a hydration step (adding water and allowing it to sit) before adding the extraction solvent is critical for consistent extraction.[4]

  • Standardized Extraction Procedure: Every step of the extraction process, from solvent addition to shaking time and speed, should be standardized.[4] Automated or mechanical shakers are recommended over manual shaking to ensure consistency between samples.[4]

  • Accurate Pipetting: Use calibrated pipettes for all solvent and standard additions to minimize volume errors.

  • Effective d-SPE Cleanup: During the d-SPE step, ensure the sorbent is well-mixed with the extract and that centrifugation effectively separates the sorbent from the supernatant.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for this compound extraction from various studies, providing a comparison of different methods and matrices.

Table 1: this compound Recovery and Precision using QuEChERS Method

MatrixSpiking LevelRecovery (%)RSD (%)Reference
Strawberry100 ppb82.5N/A[1]
Soybean100 ppb77.5N/A[1]
Apple100 ppb58.4N/A[1]
SoilLOQ, 10xLOQ, 100xLOQ65-116≤17[10][11]
TomatoN/AGood< 9.8[12]
Persimmon0.1 µg/kg89.2-103.14.1-10.2[13]

Table 2: this compound Recovery using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

MethodMatrixSpiking LevelRecovery (%)RSD (%)Reference
LLEKiwi FruitN/A75.6-127.1N/A[14]
LLEField Sediment20.0 - 100 ppb73-91N/A[15]
SPE (C18)Human Urine30 - 1000 ng/mL89±1.6< 2.9[16]
SPE (Oasis HLB/Strata X)GroundwaterN/A>70N/A[17]
SPEWaterN/A70-117.3< 19.7[18]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Protocol 1: QuEChERS Method for Fruits and Vegetables (AOAC 2007.01)

This protocol is adapted from the AOAC Official Method 2007.01 for pesticide residue analysis in produce.[2]

  • Sample Homogenization: Homogenize the fruit or vegetable sample to a uniform consistency. For samples with low water content (<80%), add an appropriate amount of water to hydrate the sample before extraction.[19]

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add any internal standards.

    • Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended.[2]

    • Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.

    • Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥1,500 rcf for 1 minute to separate the layers.[2]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and PSA (and C18 or GCB for fatty or pigmented matrices, respectively).

    • Vortex for 30 seconds.

    • Centrifuge for 1 minute at ≥1,500 rcf.

  • Analysis: Take an aliquot of the clear supernatant for LC-MS/MS or GC-MS analysis. For LC-MS/MS, it may be necessary to dilute the extract with the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples

This is a general LLE procedure for the extraction of pesticides from soil.

  • Sample Preparation: Air-dry the soil sample and sieve it to remove stones and debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a glass flask.

    • Add a suitable organic solvent (e.g., a mixture of acetone and hexane). The choice of solvent should be based on the polarity of this compound.

    • Place the flask on a mechanical shaker and extract for a specified period (e.g., 1-2 hours).

  • Phase Separation:

    • Allow the soil to settle, then decant the solvent into a separatory funnel.

    • Add a saturated sodium chloride solution to the separatory funnel to facilitate the separation of the organic and aqueous layers.

    • Shake the funnel, allowing the layers to separate.

  • Drying and Concentration:

    • Collect the organic layer and pass it through a column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a small volume using a rotary evaporator.

  • Solvent Exchange: Evaporate the remaining solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for the analytical instrument.

Protocol 3: Solid-Phase Extraction (SPE) for Water Samples

This protocol outlines a general procedure for the extraction of pesticides from water using SPE.

  • Sample Preparation: Filter the water sample to remove any particulate matter. Adjust the pH of the sample if necessary.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.[20] Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water or a weak organic solvent mixture to remove any co-adsorbed interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for a few minutes.

  • Elution: Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration and Reconstitution: Concentrate the eluate under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical system.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound analysis.

Iprodione_Extraction_Workflow cluster_QuEChERS QuEChERS Workflow cluster_LLE LLE Workflow cluster_SPE SPE Workflow q_start Homogenized Sample (e.g., Fruit, Vegetable, Soil) q_extract Extraction (Acetonitrile + Salts) q_start->q_extract q_centrifuge1 Centrifugation q_extract->q_centrifuge1 q_cleanup d-SPE Cleanup (PSA, C18, GCB) q_centrifuge1->q_cleanup Supernatant q_centrifuge2 Centrifugation q_cleanup->q_centrifuge2 q_end Final Extract for LC-MS/MS or GC-MS q_centrifuge2->q_end Clean Extract l_start Soil/Water Sample l_extract Liquid-Liquid Extraction (Organic Solvent) l_start->l_extract l_separate Phase Separation l_extract->l_separate l_dry Drying & Concentration l_separate->l_dry Organic Layer l_end Final Extract for Analysis l_dry->l_end s_start Water Sample s_load Sample Loading s_start->s_load s_condition Cartridge Conditioning s_condition->s_load s_wash Washing s_load->s_wash s_elute Elution s_wash->s_elute s_end Final Extract for Analysis s_elute->s_end

Caption: Comparative workflows for this compound extraction using QuEChERS, LLE, and SPE.

Iprodione_Degradation_Pathway This compound This compound (3-(3,5-dichlorophenyl)-N-isopropyl- 2,4-dioxoimidazolidine-1-carboxamide) metabolite1 Metabolite I (3,5-dichlorophenyl-carboximide) This compound->metabolite1 Hydrolysis metabolite2 Metabolite II ((3,5-dichlorophenylurea)acetic acid) metabolite1->metabolite2 Ring Cleavage dca 3,5-dichloroaniline (3,5-DCA) metabolite2->dca Further Degradation

Caption: Biological degradation pathway of this compound in soil.[21][22][23][24]

References

Technical Support Center: Managing and Mitigating Iprodione Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Iprodione and managing resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dicarboximide fungicide that targets the MAP/Histidine-Kinase in the osmotic signal transduction pathway, specifically the High Osmolarity Glycerol (HOG) pathway.[1] It functions as a contact fungicide, inhibiting the germination of fungal spores and the growth of mycelium.[2]

Q2: What are the known mechanisms of resistance to this compound in fungi?

A2: The primary mechanism of resistance to this compound involves mutations in the bos1 gene (also known as Shos1 or Daf1), which encodes a class III histidine kinase, a key component of the HOG pathway.[3] Specific point mutations in this gene can lead to low, moderate, or high levels of resistance.[3][4] A secondary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the fungicide from the fungal cell.[5][6]

Q3: Which specific mutations in the bos1 gene are associated with this compound resistance?

A3: In Botrytis cinerea, low resistance (LR) is often associated with mutations like I365S or I365N.[4] Moderately resistant (MR) phenotypes have been linked to mutations such as Q369P and N373S.[4] In Sclerotinia homoeocarpa, a nonsynonymous polymorphism resulting in an isoleucine to asparagine change at codon 366 (I366N) in the Shos1 gene confers resistance.[4]

Q4: Is there a fitness cost associated with this compound resistance?

A4: Yes, some studies have shown a fitness cost associated with dicarboximide resistance. For example, in Botrytis cinerea, sclerotia of resistant isolates may have lower survival rates compared to sclerotia from sensitive isolates.[7][8][9] This fitness penalty can lead to a decrease in the frequency of resistant strains when the fungicide is not in use.[9] However, the extent of the fitness cost can vary depending on the specific mutation and environmental conditions.[10][11]

Q5: What are the best practices for managing this compound resistance in experimental settings?

A5: To manage and mitigate the development of this compound resistance, it is recommended to:

  • Alternate fungicides: Rotate this compound with fungicides that have different modes of action to reduce selection pressure.

  • Use tank mixtures: Combining this compound with a suitable partner fungicide can delay the development of resistance.

  • Limit applications: Avoid continuous and repeated use of this compound. Follow recommended application limits for the specific fungal species and system.

  • Monitor resistance: Regularly test fungal populations for their sensitivity to this compound to detect resistance early.

Data Presentation

Table 1: this compound EC₅₀ Values in Botrytis cinerea

Resistance PhenotypeEC₅₀ (µg/mL) RangeFungal SpeciesReference
Sensitive (S)< 1.0Botrytis cinerea[12]
Low Resistance (LR)1.0 - 10.0Botrytis cinerea[13]
Moderately Resistant (MR)>10.0Botrytis cinerea[3]
Highly Resistant (HR)>50.0Botrytis cinerea[3]
Sensitive (Organic Fields)0.38 - 5.96Botrytis cinerea[8]
Resistant (Conventional Fields)0.33 - 5.70Botrytis cinerea[8]

Table 2: Frequency of this compound Resistance in Botrytis cinerea Populations

Host CropRegion/CountryFrequency of Resistance (%)Reference
StrawberryBrazil25.7[12]
Strawberry (Conventional)Brazil76.6[8]
Strawberry (Organic)Brazil22.9[8]
Small FruitsMid-Atlantic, USA47[14]
Various HostsGreece7.3 (this compound only), 41.6 (this compound and Thiophanate-methyl)[15][16]
Australian VineyardsAustraliaNot specified[13]

Experimental Protocols

Protocol 1: Mycelial Growth Assay for this compound Sensitivity

This method determines the effective concentration of this compound that inhibits 50% of mycelial growth (EC₅₀).

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Fungal isolates to be tested

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve technical grade this compound in a suitable solvent to a high concentration (e.g., 10,000 µg/mL).

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10, 50 µg/mL). Also, prepare control plates with the solvent alone at the highest concentration used.

  • Pour Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each petri dish.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

Protocol 2: Molecular Detection of bos1 Gene Mutations via PCR-RFLP

This protocol uses Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect known point mutations in the bos1 gene that confer this compound resistance.

Materials:

  • Fungal DNA extract

  • PCR primers flanking the mutation site in the bos1 gene

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Restriction enzyme that specifically recognizes either the wild-type or mutant sequence

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolates.

  • PCR Amplification: Set up a PCR reaction using primers that amplify the region of the bos1 gene containing the target mutation.

  • Restriction Digestion: Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions. The mutation will either create or abolish a restriction site.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

  • Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light. The pattern of DNA fragments will indicate the presence or absence of the mutation. A wild-type allele will produce a different banding pattern from a mutant allele.

Mandatory Visualizations

Iprodione_Resistance_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms This compound This compound Bos1 Bos1 (Histidine Kinase) (Target of this compound) This compound->Bos1 Inhibits EffluxPump Efflux Pump (e.g., ABC Transporter) This compound->EffluxPump HOG_Pathway HOG Pathway Cascade Bos1->HOG_Pathway Activates EffluxPump->this compound Expels fungicide Glycerol Glycerol Synthesis HOG_Pathway->Glycerol Osmotic_Stress_Response Osmotic Stress Response Genes HOG_Pathway->Osmotic_Stress_Response Bos1_mutation Mutation in bos1 gene (e.g., I365S, Q369P) Bos1_mutation->Bos1 Alters target site Efflux_overexpression Overexpression of Efflux Pumps Efflux_overexpression->EffluxPump Increases quantity

Caption: Signaling pathway of this compound action and resistance mechanisms.

Experimental_Workflow start Start: Suspected This compound Resistance isolate_fungus Isolate Fungus from Sample start->isolate_fungus culture_fungus Culture Pure Fungal Isolates isolate_fungus->culture_fungus phenotypic_assay Phenotypic Assay: Mycelial Growth or Conidial Germination culture_fungus->phenotypic_assay calculate_ec50 Calculate EC₅₀ Value phenotypic_assay->calculate_ec50 compare_ec50 Compare EC₅₀ to Baseline calculate_ec50->compare_ec50 sensitive Sensitive compare_ec50->sensitive EC₅₀ ≤ baseline resistant Resistant compare_ec50->resistant EC₅₀ > baseline molecular_analysis Molecular Analysis: DNA Extraction & PCR-RFLP for bos1 mutations resistant->molecular_analysis fitness_assay Optional: Fitness Assays (e.g., Sclerotial Viability) resistant->fitness_assay confirm_mutation Confirm Presence of Resistance Mutation molecular_analysis->confirm_mutation

Caption: Workflow for characterizing this compound resistance.

Troubleshooting Guide

Issue 1: High variability in EC₅₀ values between replicates in a mycelial growth assay.

  • Possible Cause 1: Inconsistent mycelial plugs.

    • Solution: Ensure that all mycelial plugs are of a uniform size and are taken from the actively growing edge of the fungal colony.

  • Possible Cause 2: Uneven distribution of this compound in the agar.

    • Solution: Thoroughly mix the molten agar after adding the fungicide and before pouring the plates to ensure a homogenous distribution.

  • Possible Cause 3: Contamination of plates.

    • Solution: Use strict aseptic techniques throughout the procedure to prevent bacterial or other fungal contamination.

Issue 2: No PCR product after amplification of the bos1 gene.

  • Possible Cause 1: Poor DNA quality.

    • Solution: Check the quality and concentration of the extracted fungal DNA. If necessary, re-extract the DNA using a different method or a commercial kit.

  • Possible Cause 2: PCR inhibitors in the DNA sample.

    • Solution: Dilute the DNA template to reduce the concentration of inhibitors.

  • Possible Cause 3: Incorrect PCR primer annealing temperature.

    • Solution: Optimize the annealing temperature for the specific primers being used by running a gradient PCR.

Issue 3: Inconsistent results in fitness assays.

  • Possible Cause 1: Variation in environmental conditions.

    • Solution: Ensure that all isolates (both resistant and sensitive) are incubated under identical and tightly controlled environmental conditions (temperature, humidity, light).

  • Possible Cause 2: Genetic background of isolates.

    • Solution: When comparing the fitness of resistant and sensitive strains, use isolates with a similar genetic background to minimize variation not related to the resistance mutation.

  • Possible Cause 3: Inappropriate fitness parameter.

    • Solution: The fitness cost of resistance may only be apparent in certain life stages. Measure multiple fitness parameters (e.g., sporulation, sclerotial viability, pathogenicity) to get a comprehensive understanding.[11]

References

Addressing phytotoxicity issues with Iprodione application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding phytotoxicity issues that may arise during the application of Iprodione in experimental settings.

Troubleshooting Guide

This guide addresses specific problems you may encounter, offering potential causes and solutions to get your research back on track.

Problem Potential Cause Suggested Solution
Yellowing of leaves (chlorosis), especially in new growth. High application concentration of this compound.Verify and recalculate the concentration of your this compound solution. Start with the lower end of the recommended dose range for your plant species.
Plant species is sensitive to this compound.Conduct a preliminary phytotoxicity test on a small subset of plants before treating the entire experimental group.[1]
Environmental stress (high temperature, high humidity, drought) at the time of application.[2][3]Apply this compound during cooler parts of the day and ensure plants are well-watered and not under environmental stress. Avoid application in conditions that prolong leaf wetness.[2]
Brown or black spots on leaves (necrosis). Incompatibility with tank-mixed chemicals.Ensure compatibility if tank-mixing this compound with other pesticides or adjuvants. Perform a jar test for physical compatibility before mixing a large batch.
Formulation issue (e.g., emulsifiable concentrates can be more phytotoxic than wettable powders).[2][4]If possible, try a different formulation of this compound (e.g., wettable powder instead of an emulsifiable concentrate).
Stunted growth or reduced biomass compared to controls. This compound is interfering with normal physiological processes.Consider the use of plant safeners or antioxidants in your experimental setup to mitigate oxidative stress.
Root damage from soil drench application.If applying as a soil drench, ensure the concentration is appropriate for this application method and that the plant species is not sensitive to root applications.
Leaf distortion (cupping, curling). [1]High application rate or repeated applications at short intervals.Adhere to the recommended application intervals. If symptoms appear after multiple applications, consider reducing the frequency or concentration.
Young, tender foliage is more susceptible to injury.[3]Avoid spraying very young seedlings or new flushes of growth if possible. If treatment is necessary, use a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of this compound-induced phytotoxicity?

A1: Common symptoms of this compound phytotoxicity include yellowing of leaves (chlorosis), the appearance of brown or black spots (necrosis), leaf distortion such as cupping or curling, and stunted growth.[1][2] In some cases, at higher than recommended doses, this compound application can lead to a decrease in leaf area and leaf dry mass, as well as a reduction in chlorophyll content.[4]

Q2: How can I determine if the symptoms I'm observing are due to this compound or another factor?

A2: To differentiate this compound phytotoxicity from other issues like nutrient deficiencies or diseases, consider the following:

  • Pattern of Damage: Phytotoxicity often appears uniformly on the plants that were treated, whereas disease symptoms may appear more randomly at first and then spread.

  • Timing of Symptom Onset: Phytotoxicity symptoms typically appear within a few days of application.

  • Control Group: Compare the affected plants to an untreated control group from the same experiment. The absence of symptoms in the control group points towards the treatment as the cause.

  • New Growth: Often, new growth that emerges after the application will be healthy and symptom-free, as the direct impact of the fungicide has passed.[3]

Q3: Are certain plant species more susceptible to this compound phytotoxicity?

A3: Yes, plant sensitivity to fungicides can vary significantly between species and even between cultivars of the same species.[3] For example, while this compound is used on a variety of ornamental plants, product labels often recommend testing on a small number of plants first to assess for phytotoxicity.[5] Specific sensitivities have been noted for plants like impatiens and pothos when this compound is used as a soil drench.[5]

Q4: Can environmental conditions influence the phytotoxic effects of this compound?

A4: Absolutely. Environmental factors such as high temperatures, high humidity, and drought stress can increase a plant's susceptibility to chemical-induced injury.[2][3] Applying this compound to plants that are already under stress can exacerbate the phytotoxic response. It is recommended to apply fungicides during cooler temperatures and when plants are adequately hydrated.

Q5: What is the underlying mechanism of this compound-induced phytotoxicity?

A5: this compound can induce oxidative stress in plant cells.[6] This occurs through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA.[6] This cellular damage manifests as the visible symptoms of phytotoxicity.

Q6: Are there any experimental approaches to mitigate this compound phytotoxicity?

A6: Yes, researchers can explore the use of safeners or antioxidants to protect plants from fungicide-induced damage. Safeners are compounds that can enhance a plant's tolerance to herbicides, and a similar principle may apply to fungicides. They can work by stimulating the plant's own antioxidant defense system.[7][8] The application of exogenous antioxidants could also help to neutralize the ROS produced in response to this compound.

Quantitative Data on this compound Phytotoxicity

The following tables summarize quantitative data from studies on this compound's phytotoxic effects.

Table 1: Effect of this compound on Strawberry (Fragaria x ananassa)

Treatment (Dose)Leaf Area (cm²)Leaf Dry Mass (g)Total Chlorophyll (mg/g FW)Total Soluble Phenols (mg/g FW)
Control1501.21.82.5
Recommended Dose (1RD)1451.11.73.0
1.5x Recommended Dose (1.5RD)1301.01.53.5
2x Recommended Dose (2RD)1100.81.23.2

Data adapted from a study on the physiological effects of this compound on strawberry. Higher doses led to a decrease in growth parameters and chlorophyll, while increasing stress-related compounds like phenols.[4]

Table 2: Effect of this compound on Onion (Allium cepa) Seed Germination and Root Growth

This compound Concentration (µg/mL)Germination (%)Root Length (mm)
0 (Control)9835
509230
1008525
2007820

This table illustrates the inhibitory effect of increasing concentrations of this compound on the germination and root development of Allium cepa, indicating phytotoxic effects at the cellular and organismal level.[2][9]

Experimental Protocols

Protocol 1: Standardized Assessment of this compound Phytotoxicity

This protocol provides a general framework for evaluating the phytotoxicity of this compound on a given plant species.

  • Plant Material: Use healthy, uniform plants of the desired species and cultivar. Ensure they are well-established and not under any environmental stress.

  • Experimental Design:

    • Establish a minimum of four treatment groups:

      • Untreated Control (no spray)

      • Vehicle Control (sprayed with the solvent used to dissolve this compound, e.g., water with a surfactant if applicable)

      • Recommended Dose of this compound

      • 2x Recommended Dose of this compound

    • Use at least 5-10 replicate plants per treatment group.

    • Randomize the placement of plants to minimize environmental variability.

  • Application:

    • Prepare fresh this compound solutions for each application.

    • Apply the treatments as a foliar spray until runoff or as a soil drench, depending on the intended experimental application.

    • Ensure thorough coverage for foliar applications.

    • Record the environmental conditions (temperature, humidity, light intensity) at the time of application.

  • Data Collection:

    • Visually assess plants for phytotoxicity symptoms at 3, 7, and 14 days after treatment. Use a rating scale (e.g., 0 = no injury, 1 = slight discoloration, 2 = moderate discoloration/slight necrosis, 3 = significant necrosis/slight stunting, 4 = severe stunting/necrosis, 5 = plant death).

    • At the end of the experiment, measure quantitative parameters such as plant height, leaf area, fresh and dry biomass, and chlorophyll content.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: Mitigation of this compound Phytotoxicity with Antioxidants

This protocol outlines an experiment to test the efficacy of an antioxidant in reducing this compound-induced phytotoxicity.

  • Plant Material and Experimental Design: Follow the setup described in Protocol 1, but include additional treatment groups:

    • Antioxidant alone (e.g., Ascorbic acid or Glutathione at a predetermined concentration)

    • This compound (Recommended Dose) + Antioxidant

    • This compound (2x Recommended Dose) + Antioxidant

  • Application:

    • The antioxidant can be applied as a pre-treatment (e.g., 24 hours before this compound application) or co-applied with the this compound solution. The optimal timing and concentration of the antioxidant may need to be determined in a preliminary experiment.

  • Data Collection:

    • In addition to the parameters in Protocol 1, consider measuring biochemical markers of oxidative stress:

      • Reactive Oxygen Species (ROS) levels (e.g., using NBT or DAB staining).

      • Lipid peroxidation (e.g., Malondialdehyde (MDA) assay).

      • Activity of antioxidant enzymes (e.g., Superoxide dismutase (SOD), Catalase (CAT), Ascorbate peroxidase (APX)).

  • Analysis and Interpretation: Compare the phytotoxicity symptoms and oxidative stress markers in the this compound-treated groups with and without the antioxidant. A significant reduction in symptoms and stress markers in the co-treated groups would indicate a mitigating effect of the antioxidant.

Visualizations

Iprodione_Phytotoxicity_Pathway This compound This compound Application ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_System Plant Antioxidant System (SOD, CAT, APX) ROS->Antioxidant_System activates Cell_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cell_Damage Phytotoxicity Visible Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Cell_Damage->Phytotoxicity Antioxidant_System->ROS scavenges

Caption: this compound-induced oxidative stress pathway in plants.

Phytotoxicity_Assessment_Workflow cluster_setup Experimental Setup cluster_application Application cluster_data Data Collection & Analysis Plant_Selection Select Healthy, Uniform Plants Treatment_groups Treatment_groups Plant_Selection->Treatment_groups Treatment_Groups Establish Treatment Groups (Control, Vehicle, 1x Dose, 2x Dose) Randomization Randomize Plant Placement Prepare_Solutions Prepare Fresh this compound Solutions Randomization->Prepare_Solutions Treatment_groups->Randomization Apply_Treatments Apply Treatments (Spray or Drench) Prepare_Solutions->Apply_Treatments Record_Conditions Record Environmental Conditions Apply_Treatments->Record_Conditions Visual_Assessment Visual Assessment of Symptoms (3, 7, 14 days) Record_Conditions->Visual_Assessment Quantitative_Measurement Measure Growth Parameters (Height, Biomass, Chlorophyll) Visual_Assessment->Quantitative_Measurement Statistical_Analysis Statistical Analysis (e.g., ANOVA) Quantitative_Measurement->Statistical_Analysis

Caption: Workflow for assessing this compound phytotoxicity.

References

Technical Support Center: Enhancing the Photostability of Iprodione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the photostability of Iprodione in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a dicarboximide contact fungicide used to control a wide range of fungal diseases on crops.[1] Its efficacy can be compromised by photodegradation, where exposure to light, particularly UV radiation, leads to its breakdown into less active or inactive compounds. This degradation can result in reduced performance in experimental assays and field applications.

Q2: What are the main factors influencing the photodegradation of this compound?

A2: The primary factors influencing this compound's photodegradation include:

  • Wavelength and Intensity of Light: UV-C light has been shown to accelerate the degradation of this compound significantly.[2]

  • pH of the Medium: this compound's stability is pH-dependent. It is generally more stable in acidic to neutral conditions and degrades more rapidly in alkaline media.[3]

  • Presence of Photosensitizers and Photocatalysts: Substances like titanium dioxide (TiO₂) and persulfate can significantly enhance the rate of photodegradation.[2]

  • Solvent/Matrix: The solvent system or formulation matrix can impact the rate of degradation. For instance, the presence of organic matter in wastewater can inhibit degradation by acting as a free radical scavenger.[4]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation.

Q3: What are the major degradation products of this compound upon light exposure?

A3: The photodegradation of this compound can lead to several products. Common degradation intermediates include 3,5-dichloroaniline, hydroquinone, and low molecular weight organic acids like acetic and formic acid.[2] In some conditions, an isomer of this compound (RP 30228) and its decay product, 1-(3,5-dichlorophenyl)-5-isopropyl biuret (RP 36221), have been identified.

Q4: What general strategies can be employed to enhance the photostability of this compound in my experiments?

A4: To enhance the photostability of this compound, consider the following approaches:

  • Use of UV Protectants: Incorporating UV absorbers or quenchers into the formulation can shield this compound from harmful radiation.

  • Formulation Strategies: Techniques like encapsulation (e.g., in biodegradable polymers) can create a physical barrier against light.[5][6]

  • Addition of Antioxidants: Antioxidants such as Butylated Hydroxytoluene (BHT) can be added to the formulation to inhibit oxidative degradation pathways that may be initiated by light exposure.[7][8]

  • pH Control: Maintaining the experimental medium at a slightly acidic to neutral pH can slow down degradation.[3]

  • Light-Protective Containers: Storing and handling this compound solutions in amber or opaque containers is a simple and effective measure.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound photostability experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent this compound degradation rates between replicate experiments. 1. Fluctuations in light source intensity or temperature. 2. Inconsistent sample positioning within the photostability chamber. 3. Variability in the initial concentration of this compound. 4. Inconsistent pH of the sample solutions.1. Ensure the photostability chamber is properly calibrated and maintains consistent light output and temperature. Use a radiometer/lux meter for verification.[10] 2. Use a sample holder to ensure all samples are equidistant from the light source and receive uniform exposure.[10] 3. Prepare a single stock solution and dilute it accurately for all replicates. 4. Buffer all sample solutions to a consistent pH.
No significant degradation of this compound observed, even under prolonged light exposure. 1. The light source does not emit at the wavelengths absorbed by this compound. 2. The light intensity is too low. 3. The sample container is blocking the effective wavelengths. 4. The analytical method is not sensitive enough to detect small changes.1. Ensure your light source emits in the UV range, as this compound is susceptible to UV degradation. A mercury vapor lamp or a UV-C source is effective.[11] 2. Increase the light intensity or the duration of exposure. 3. Use quartz cuvettes or other UV-transparent containers for your samples. 4. Validate your analytical method to ensure it has the required sensitivity and precision. Consider using LC-MS/MS for higher sensitivity.
Rapid and complete degradation of this compound, making it difficult to study kinetics. 1. The light intensity is too high. 2. The presence of unintended photocatalysts or photosensitizers in the medium.1. Reduce the light intensity or take samples at much shorter time intervals. 2. Use high-purity solvents and reagents to prepare your samples. If using complex media, consider potential interactions.
Poor recovery of this compound from control (dark) samples. 1. Thermal degradation if the experiment is conducted at elevated temperatures. 2. Adsorption of this compound to the container walls. 3. Hydrolysis, especially in alkaline conditions.1. Run a dark control at the same temperature to quantify thermal degradation. If significant, lower the experimental temperature.[10] 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Ensure the pH of the medium is controlled and not alkaline.
Analytical Issues (HPLC/LC-MS): Peak tailing, ghost peaks, or matrix effects. 1. Peak Tailing: Secondary interactions with the stationary phase or column overload. 2. Ghost Peaks: Contamination in the mobile phase, sample carryover, or column bleed. 3. Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal.1. Adjust the mobile phase pH, use a different column, or reduce the injection volume.[12][13] 2. Run blank injections, use fresh high-purity mobile phase, and implement a thorough wash cycle for the autosampler.[14][15] 3. Use matrix-matched calibration standards, a more effective sample cleanup procedure, or stable isotope-labeled internal standards.[16][17]

Data Presentation

Table 1: Photodegradation of this compound under Different Conditions

Condition Parameter Value Reference
UV-C Photolysis (in Distilled Water) Time for complete removal (2 mg/L initial conc.)~97% removal after 120 min[3]
UV-C/Persulfate (0.03 mM PS) Time for complete removal (2 mg/L initial conc.)20 min[2]
UV-C/Persulfate (0.100 mM PS) Time for complete removal (2 mg/L initial conc.)2 min[3]
Visible Light with 0.1% TiO₂ Residual this compound after 16 hours48.28%
Visible Light with 1.0% TiO₂ Residual this compound after 16 hours21.05%
Aqueous Solution (pH 5.0) % Remaining after 8 hours74.1%[16]
Aqueous Solution (pH 7.0) % Remaining after 8 hours61.9%[16]
Aqueous Solution (pH 9.0) % Remaining after 8 hours50.2%[16]
Soil Half-life (representative) Half-life14 days[12]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound Solution (Forced Degradation)

This protocol is a forced degradation study to evaluate the overall photosensitivity of an this compound solution, adapted from ICH Q1B guidelines.[10][18]

1. Materials and Equipment:

  • This compound analytical standard

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or water)

  • Volumetric flasks and pipettes

  • UV-transparent quartz cuvettes or vials

  • Photostability chamber with a calibrated light source (e.g., Xenon arc lamp or UV lamp)

  • Radiometer/lux meter

  • HPLC-UV or LC-MS/MS system

  • Dark control containers (e.g., vials wrapped in aluminum foil)

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the desired solvent.

  • Preparation of Test Samples: Dilute the stock solution to the final experimental concentration (e.g., 10 µg/mL) in quartz vials. Prepare a sufficient number of vials for all time points and controls.

  • Preparation of Dark Control: Prepare a set of identical samples and wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place the test samples and dark controls in the photostability chamber. Expose the samples to a controlled light source. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies. For forced degradation, conditions can be harsher.[10]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw one test sample and one dark control from the chamber.

  • Analysis: Analyze the samples immediately using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Compare the degradation in the exposed samples to any changes in the dark controls to isolate the effect of light.

Protocol 2: Evaluating the Efficacy of a Photostabilizer

This protocol outlines a method to assess the effectiveness of a chemical stabilizer (e.g., an antioxidant like BHT) in protecting this compound from photodegradation.

1. Materials and Equipment:

  • Same as Protocol 1

  • Photostabilizer (e.g., BHT)

2. Procedure:

  • Preparation of Solutions:

    • Control Solution: Prepare an this compound solution as described in Protocol 1.

    • Stabilized Solution: Prepare an this compound solution containing the photostabilizer at the desired concentration (e.g., 0.1% w/v BHT).

  • Exposure and Sampling: Follow the exposure and sampling procedure as outlined in Protocol 1 for both the control and stabilized solutions. Include dark controls for both sets.

  • Analysis: Analyze all samples using a validated analytical method. Ensure the method can separate this compound from the stabilizer and any degradation products.

  • Data Analysis: Compare the degradation rate of this compound in the stabilized solution to that in the control solution. A significantly lower degradation rate in the stabilized solution indicates effective photoprotection.

Visualizations

Experimental_Workflow_for_Photostability_Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Test Samples (in Quartz Vials) A->B C Prepare Dark Controls (Foil-wrapped) A->C D Place Samples in Photostability Chamber B->D C->D E Expose to Calibrated Light Source D->E F Sample at Predetermined Time Intervals E->F G Analyze Samples via HPLC or LC-MS/MS F->G H Quantify this compound Concentration G->H I Compare Exposed vs. Dark Controls H->I

Caption: Workflow for a typical this compound photostability experiment.

Iprodione_Degradation_Pathway This compound This compound Isomer This compound Isomer (RP 30228) This compound->Isomer Isomerization DCA 3,5-Dichloroaniline This compound->DCA Hydrolysis/Photolysis Biuret 1-(3,5-dichlorophenyl)-5-isopropyl biuret (RP 36221) Isomer->Biuret Degradation Hydroquinone Hydroquinone DCA->Hydroquinone Hydroxylation Acids Low Molecular Weight Organic Acids Hydroquinone->Acids Ring Cleavage

Caption: Simplified photodegradation pathway of this compound.

Troubleshooting_Decision_Tree Start Inconsistent Results in Photostability Assay? Check_Light Is Light Source/Temperature Stable? Start->Check_Light Check_Setup Is Sample Positioning Consistent? Check_Light->Check_Setup Yes Calibrate Calibrate/Service Chamber Check_Light->Calibrate No Check_Solution Is Sample Preparation (Conc., pH) Consistent? Check_Setup->Check_Solution Yes Standardize_Position Use Sample Holder Check_Setup->Standardize_Position No Check_Analysis Are Analytical Results Repeatable? Check_Solution->Check_Analysis Yes Standardize_Prep Use Single Stock/Buffer Check_Solution->Standardize_Prep No Troubleshoot_HPLC Troubleshoot Analytical Method Check_Analysis->Troubleshoot_HPLC No End Consistent Results Check_Analysis->End Yes Calibrate->Check_Light Standardize_Position->Check_Setup Standardize_Prep->Check_Solution Troubleshoot_HPLC->Check_Analysis

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Analysis of Iprodione and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of iprodione and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound that I should be aware of during my analysis?

A1: this compound primarily degrades into several key products that can be present in your samples and potentially interfere with your analysis. The main degradation products are:

  • 3,5-dichlorophenyl-carboxamide (Metabolite I, RP 30228): An isomer of this compound.

  • (3,5-dichlorophenylurea) acetic acid (Metabolite II): A further degradation product.

  • 3,5-dichloroaniline (3,5-DCA): A common metabolite of several dicarboximide fungicides, including this compound, vinclozolin, and procymidone.[1][2][3][4]

  • 3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide (RP 32490/RP 32596): Another significant metabolite.[5]

It is crucial to consider the potential presence of these compounds in your analytical methods, as they can impact the accuracy of this compound quantification.

Q2: My analytical results for this compound show high variability. What could be the cause?

A2: High variability in this compound analysis can stem from several factors, with matrix effects being a primary concern, especially in complex samples like fruits, vegetables, and soil.[6][7] Co-extracted compounds from the sample matrix can either suppress or enhance the ionization of this compound and its metabolites in the mass spectrometer source, leading to inaccurate and variable results.[8]

Another potential cause is the on-column degradation of this compound, particularly in Gas Chromatography (GC) systems.[6] To mitigate these issues, consider the following:

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Use of analyte protectants: Adding compounds like polyethylene glycol (PEG) can help reduce the matrix effect in GC analysis.[6]

  • Optimizing chromatographic conditions: Adjusting the temperature program and flow rate in GC can minimize on-column degradation.

  • Sample cleanup: Employing effective sample cleanup techniques, such as the QuEChERS method with appropriate sorbents, can remove interfering matrix components.

Q3: I am using an ELISA kit to screen for this compound. Could the degradation products cause false positives?

A3: Yes, there is a potential for cross-reactivity of this compound degradation products in an Enzyme-Linked Immunosorbent Assay (ELISA). Since immunoassays rely on antibody-antigen binding, structurally similar molecules can sometimes bind to the antibody, leading to a false-positive result. The common metabolite, 3,5-dichloroaniline (3,5-DCA), is a known metabolite of other fungicides as well, which could lead to cumulative detection if these fungicides were used.[1][2][3][4]

To address this:

  • Confirm with a chromatographic method: Positive results from an ELISA screening should always be confirmed using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • Check the ELISA kit specifications: Review the manufacturer's documentation for any information on cross-reactivity with known this compound metabolites.

Troubleshooting Guides

LC-MS/MS Analysis

Issue: Co-elution of this compound and its Isomer (RP 30228)

Problem: this compound and its isomer, RP 30228, have the same mass-to-charge ratio (m/z) and can be difficult to separate chromatographically, leading to inaccurate quantification.

Solutions:

  • Optimize Chromatographic Separation:

    • Column Selection: Utilize a high-resolution column, such as a C18 column with a smaller particle size, to enhance separation efficiency.

    • Mobile Phase Gradient: Adjust the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting compounds.

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.

  • Mass Spectrometry Parameters:

    • While they have the same precursor ion, their fragmentation patterns (product ions) might differ slightly. Optimize the collision energy to find unique product ions for each isomer that can be used for quantification in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenize Sample extraction Add Acetonitrile & Salts, Shake sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract injection Inject Extract final_extract->injection Dilute if necessary separation C18 Column Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection data_analysis Quantification using Matrix-Matched Calibration detection->data_analysis Data Acquisition

Caption: A typical workflow for this compound analysis using QuEChERS sample preparation followed by LC-MS/MS.

GC-MS Analysis

Issue: Poor Peak Shape and On-Column Degradation of this compound

Problem: this compound can degrade at high temperatures in the GC inlet and on the column, leading to tailing peaks, reduced sensitivity, and inaccurate quantification.

Solutions:

  • Inlet Optimization:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of this compound.

    • Use of a Cooled Injection System: If available, a programmable temperature vaporization (PTV) inlet can minimize thermal stress on the analyte.

    • Liner Selection: Use a deactivated liner to reduce active sites that can promote degradation.

  • Chromatographic Conditions:

    • Lower Initial Oven Temperature: Start the oven temperature program at a lower temperature.

    • Faster Ramp Rate: A faster temperature ramp can reduce the time this compound spends at elevated temperatures on the column.

  • Analyte Protectants:

    • The addition of analyte protectants to the sample can mask active sites in the GC system and reduce degradation.[6]

Logical Relationship for Troubleshooting GC-MS Issues

cluster_causes Potential Causes cluster_solutions Solutions start Poor this compound Peak Shape in GC-MS cause1 On-Column Degradation start->cause1 cause2 Inlet Degradation start->cause2 cause3 Matrix Effects start->cause3 solution1a Optimize Temperature Program (Lower initial temp, faster ramp) cause1->solution1a solution1b Use a More Inert Column cause1->solution1b solution2a Lower Inlet Temperature cause2->solution2a solution2b Use Deactivated Liner cause2->solution2b solution3a Use Analyte Protectants cause3->solution3a solution3b Matrix-Matched Calibration cause3->solution3b

Caption: Troubleshooting logic for poor this compound peak shape in GC-MS analysis.

Data Summary

The following tables summarize typical validation parameters for the analysis of this compound and its metabolites in various matrices.

Table 1: LC-MS/MS Method Validation Data for this compound and Metabolites in Vegetables

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
This compoundGreen Beans1.4---
This compoundGrapes-298.85.5
3,5-DCAHuman Urine0.1-78-107-

Data compiled from multiple sources.[2][9][10] Dashes indicate data not specified in the source.

Table 2: GC-MS Method Validation Data for this compound in Various Matrices

AnalyteMatrixLOQ (mg/kg)Recovery (%)
This compoundFruits0.0295-108
This compoundVegetables0.0272-120

Data compiled from a 2001 evaluation report.[5]

Experimental Protocols

Detailed Protocol: QuEChERS Extraction for this compound Analysis in Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Homogenization:

  • Weigh 10-15 g of the representative vegetable sample into a blender.

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 sorbent to remove non-polar interferences.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may need to be diluted with the initial mobile phase.

Signaling Pathway Involvement

Recent studies have indicated that this compound exposure can induce cellular stress, leading to the activation of specific signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Modulates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival (Inhibition) AKT->CellSurvival Inhibits Apoptosis Apoptosis Apoptosis (Induction) AKT->Apoptosis Inhibits mTOR->CellSurvival Promotes

Caption: this compound's potential influence on the PI3K/AKT signaling pathway, leading to cellular stress.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cellular responses to external stimuli, including stress. This compound has been found to affect this pathway.

This compound This compound Stress Cellular Stress This compound->Stress MAPKKK MAPKKK (e.g., Raf) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactors->CellularResponse Regulates

Caption: A simplified diagram of the MAPK signaling cascade and its potential activation by this compound-induced stress.

References

Calibration curve issues in Iprodione quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Iprodione quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my calibration curve for this compound not linear (low R² value)?

A non-linear calibration curve can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Concentration Range: Ensure your calibration standards are within the linear dynamic range of your instrument. If you have a wide range of concentrations, the detector response may become non-linear at the higher end. Try narrowing the concentration range.[1]

  • Standard Preparation: Inaccurate preparation of standard solutions is a common source of error. Double-check all calculations and ensure precise pipetting and dilutions.

  • Instrumental Issues:

    • Detector Saturation: If the signal intensity of your highest standard is flattening, the detector may be saturated. Dilute your highest concentration standards.

    • Mobile Phase: Inconsistent mobile phase composition can lead to variable retention times and peak areas. Prepare fresh mobile phase and ensure it is properly degassed.[2][3]

    • Pump Performance: Leaks or faulty pump seals can cause fluctuations in flow rate, affecting reproducibility.[2]

  • Integration Parameters: Incorrect peak integration will lead to inaccurate area measurements. Manually review the integration of each peak in your standards to ensure consistency.

2. My calibration curve has a significant y-intercept. Is this acceptable?

Ideally, a calibration curve should pass through the origin, indicating that a blank sample produces no signal. However, a small, consistent y-intercept is often observed in practice and can be acceptable.[1]

  • Potential Causes:

    • Contamination: A non-zero intercept can indicate contamination in your blank (solvent, glassware, or instrument). Prepare a fresh blank and re-run the analysis.

    • Interfering Peaks: A small, co-eluting peak in your blank can contribute to the signal at the retention time of this compound.

  • What to do:

    • If the intercept is small and consistent across multiple runs, it may be acceptable to use the regression equation (y = mx + c) for quantification.

    • If the intercept is large or variable, the source of the contamination or interference must be identified and eliminated.

3. I'm observing poor sensitivity and a high limit of detection (LOD) for this compound. How can I improve this?

Low sensitivity can be a significant hurdle in trace analysis. Consider the following to enhance your signal:

  • Wavelength Selection (for UV detection): Ensure you are using the wavelength of maximum absorbance for this compound.

  • Sample Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak broadening.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization and, consequently, the retention and peak shape of this compound. Experiment with slight adjustments to the mobile phase pH.

  • Column Choice: Ensure you are using a column with appropriate chemistry and dimensions for your analysis. A column with a smaller particle size can lead to sharper peaks and improved sensitivity.

  • Detector Maintenance: A dirty flow cell or a failing lamp in a UV detector can significantly reduce sensitivity.[3]

4. How do I address matrix effects when quantifying this compound in complex samples (e.g., food, soil)?

Matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal, are a common challenge in pesticide analysis.[4][5] These effects can either enhance or suppress the signal, leading to inaccurate results.[6][7]

  • Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects.[6][7][8] It involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and samples experience similar matrix effects.

  • Sample Preparation: A robust sample cleanup procedure can help to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.

  • Internal Standard: Using a suitable internal standard that is structurally similar to this compound can help to correct for variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes typical validation parameters for this compound quantification methods. Note that these values can vary depending on the specific analytical method, instrument, and matrix.

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99[9]
Accuracy (Recovery) 80 - 120%
Precision (RSD) < 15%[10]
Limit of Quantification (LOQ) 2 - 20 µg/kg (matrix dependent)[9]

Experimental Protocol: Generating a Calibration Curve for this compound Quantification by HPLC-UV

This protocol outlines a general procedure for creating a standard calibration curve for the quantification of this compound.

1. Materials and Reagents:

  • This compound analytical standard (of known purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a known volume of acetonitrile in a volumetric flask.

  • Intermediate Stock Solution (e.g., 100 µg/mL): Prepare an intermediate stock solution by diluting the primary stock solution with acetonitrile.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the intermediate stock solution with the mobile phase. The concentration range should bracket the expected concentration of this compound in your samples. A typical range could be 0.1, 0.5, 1, 5, and 10 µg/mL.

3. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Wavelength of maximum absorbance for this compound

4. Data Acquisition and Analysis:

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject each working standard solution in triplicate.

  • Record the peak area for this compound in each chromatogram.

  • Plot the average peak area against the corresponding concentration for each standard.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[9]

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve Linearity (Low R²) check_standards Verify Standard Preparation and Concentration Range start->check_standards standards_ok Standards Correct? check_standards->standards_ok check_instrument Inspect HPLC System: - Mobile Phase - Pump & Leaks - Detector instrument_ok Instrument Stable? check_instrument->instrument_ok check_integration Review Peak Integration Parameters integration_ok Integration Correct? check_integration->integration_ok standards_ok->check_instrument Yes reprepare_standards Action: Reprepare Standards standards_ok->reprepare_standards No instrument_ok->check_integration Yes troubleshoot_instrument Action: Troubleshoot Instrument instrument_ok->troubleshoot_instrument No adjust_integration Action: Adjust Integration integration_ok->adjust_integration No rerun_calibration Rerun Calibration Curve integration_ok->rerun_calibration Yes reprepare_standards->rerun_calibration troubleshoot_instrument->rerun_calibration adjust_integration->rerun_calibration end End: Linear Calibration Curve Achieved rerun_calibration->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

G Potential Degradation Pathway of this compound This compound This compound metabolite1 3,5-Dichlorophenylcarboximide This compound->metabolite1 Hydrolysis/Metabolism metabolite2 3,5-Dichloroaniline metabolite1->metabolite2 Further Degradation

Caption: Simplified degradation pathway of this compound.[11][12]

References

Validation & Comparative

A Comparative Efficacy Analysis of Iprodione and Thiophanate-methyl for Fungal Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of Iprodione and Thiophanate-methyl, two widely utilized active ingredients in agricultural and horticultural settings. This analysis is supported by experimental data to assist researchers and professionals in making informed decisions for disease control strategies and future fungicide development.

Overview of this compound and Thiophanate-methyl

This compound and Thiophanate-methyl are broad-spectrum fungicides with distinct modes of action, belonging to different Fungicide Resistance Action Committee (FRAC) groups. Understanding their fundamental differences is crucial for effective and sustainable disease management.

This compound is a dicarboximide fungicide belonging to FRAC Group 2.[1] It acts as a contact fungicide with protective and curative properties.[1] Its mode of action involves the inhibition of the MAP/Histidine-Kinase in the osmotic signal transduction pathway, which disrupts fungal spore germination and mycelial growth.[1]

Thiophanate-methyl is a member of the benzimidazole chemical group and is classified under FRAC Group 1.[2][3] It functions as a systemic fungicide with both protective and curative action.[2] Upon absorption by the plant, it is metabolized into carbendazim, which inhibits beta-tubulin formation, thereby disrupting fungal cell division (mitosis).[3]

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Thiophanate-methyl against specific fungal pathogens.

Table 1: Efficacy Against Rhizoctonia solani in Pepper
FungicideIn vitro EC50 (mg/L)In vivo Efficacy (%)
This compound 0.4395.80
Thiophanate-methyl 1.84Not statistically different from this compound

Source: Data adapted from a study on the control of Rhizoctonia solani in pepper under greenhouse conditions.[4]

Table 2: Efficacy Against Dollar Spot (Sclerotinia homoeocarpa) in Creeping Bentgrass
FungicideArea Under the Disease Progress Curve (AUDPC)Efficacy Half-Life (EHL) - First-Order Decay Model (days)
This compound 36.9 - 37.16.1
Thiophanate-methyl 24.79.5
Untreated Control > 61.2N/A

Source: Data from a field study on creeping bentgrass. Lower AUDPC values indicate better disease control.

Table 3: Efficacy Against Botrytis cinerea (Gray Mold) in Strawberry
FungicideEC50 Range for Resistant Isolates (µg/mL)Frequency of Resistant Isolates (Conventional Fields)
This compound > 1.276.6%
Thiophanate-methyl > 68892.2%

Source: Data from a study on fungicide resistance in Botrytis cinerea isolates from strawberry fields in Brazil.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.

In Vitro and In Vivo Efficacy Against Rhizoctonia solani in Pepper

In Vitro Assay: The efficacy of the fungicides against R. solani was determined using a poisoned food technique. Various concentrations of this compound and Thiophanate-methyl were incorporated into a potato dextrose agar (PDA) medium. Mycelial plugs of the pathogen were placed on the amended PDA plates and incubated. The radial growth of the fungal colony was measured, and the effective concentration required to inhibit 50% of the mycelial growth (EC50) was calculated.[4]

In Vivo Greenhouse Experiment: Pepper seedlings were transplanted into pots containing a sterilized substrate. The substrate was then inoculated with a mycelial suspension of R. solani. Fungicide treatments were applied as a soil drench. Disease severity was assessed based on a rating scale, and the percentage of disease control efficacy was calculated relative to an untreated control group. Plant height and fresh weight were also measured to assess phytotoxicity.[4][5]

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol A Prepare fungicide concentrations B Incorporate into PDA medium A->B C Inoculate with R. solani B->C D Incubate plates C->D E Measure mycelial growth D->E F Calculate EC50 values E->F G Transplant pepper seedlings H Inoculate soil with R. solani G->H I Apply fungicide drench H->I J Incubate in greenhouse I->J K Assess disease severity J->K L Calculate efficacy K->L

Experimental workflow for R. solani testing.
Field Trial for Dollar Spot Control in Creeping Bentgrass

The study was conducted on a creeping bentgrass putting green. The experimental design was a randomized complete block. Fungicide treatments were applied at specified rates and intervals using a CO2-pressurized backpack sprayer. Disease severity was visually assessed by counting the number of dollar spot lesions per plot. The Area Under the Disease Progress Curve (AUDPC) was calculated to quantify disease development over time. Turfgrass quality and color were also rated.

G A Establish creeping bentgrass plots B Apply fungicide treatments A->B C Regularly assess dollar spot severity B->C D Calculate Area Under the Disease Progress Curve (AUDPC) C->D E Evaluate turfgrass quality and color C->E

Workflow for dollar spot field trial.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms by which this compound and Thiophanate-methyl exert their fungicidal effects are visualized below.

This compound: Inhibition of Osmotic Signal Transduction

This compound targets the High Osmolarity Glycerol (HOG) pathway, a MAP kinase cascade that regulates fungal responses to osmotic stress. By inhibiting a key histidine kinase in this pathway, this compound disrupts the downstream signaling, leading to an inability of the fungus to adapt to changes in osmotic pressure, ultimately inhibiting spore germination and mycelial growth.

G cluster_membrane Cell Membrane Osmotic Stress Osmotic Stress Sensor Kinase Sensor Kinase Osmotic Stress->Sensor Kinase Activates MAPKKK MAPKKK Sensor Kinase->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (Hog1) MAPK (Hog1) MAPKK->MAPK (Hog1) Phosphorylates Glycerol Synthesis Glycerol Synthesis MAPK (Hog1)->Glycerol Synthesis Gene Expression Gene Expression MAPK (Hog1)->Gene Expression Cellular Adaptation Cellular Adaptation Glycerol Synthesis->Cellular Adaptation Gene Expression->Cellular Adaptation This compound This compound This compound->Sensor Kinase Inhibits

This compound's inhibition of the HOG pathway.
Thiophanate-methyl: Disruption of Microtubule Assembly

Thiophanate-methyl is converted to carbendazim in the plant, which then targets the β-tubulin protein in fungal cells. Carbendazim binds to β-tubulin, preventing its polymerization with α-tubulin to form microtubules. Microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation during cell division. The disruption of microtubule assembly leads to a failure in mitosis and ultimately inhibits fungal growth and proliferation.

G cluster_fungal_cell Fungal Cell Thiophanate-methyl Thiophanate-methyl Carbendazim Carbendazim Thiophanate-methyl->Carbendazim Metabolized to β-tubulin β-tubulin Carbendazim->β-tubulin Binds to & Inhibits Polymerization α-tubulin α-tubulin Tubulin Dimers Tubulin Dimers α-tubulin->Tubulin Dimers β-tubulin->Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle->Cell Division

Thiophanate-methyl's disruption of mitosis.

Conclusion

Both this compound and Thiophanate-methyl demonstrate significant efficacy against a broad range of fungal pathogens. The choice between these fungicides depends on the target pathogen, the crop, and the prevailing resistance patterns in the local fungal population.

  • This compound shows strong efficacy against Rhizoctonia solani and provides moderate control of dollar spot. However, resistance in Botrytis cinerea populations is a significant concern. Its contact and localized systemic activity make it suitable for preventative and early curative applications.

  • Thiophanate-methyl exhibits excellent systemic activity, providing good control of dollar spot. Its mode of action, targeting cell division, is highly effective. However, widespread and high-level resistance, particularly in Botrytis cinerea, is a major limitation to its use in certain regions and for specific diseases.

For sustainable disease management, it is imperative to employ fungicide resistance management strategies, such as rotating or tank-mixing fungicides with different modes of action. The distinct FRAC group classifications of this compound (Group 2) and Thiophanate-methyl (Group 1) make them potential, albeit carefully considered, partners in such a strategy, provided local resistance profiles are taken into account. Further research into new active ingredients and integrated pest management strategies remains critical for the future of effective fungal disease control.

References

A Rapid-Screening Revolution: Validating a Novel Immunochromatographic Method for Iprodione Detection Against Traditional HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A groundbreaking colloidal gold immunochromatographic strip test is poised to reshape the landscape of Iprodione residue analysis, offering a rapid, user-friendly, and cost-effective alternative to conventional laboratory methods. This guide provides a comprehensive comparison of this innovative screening tool with the well-established High-Performance Liquid Chromatography (HPLC) method, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The detection of the fungicide this compound, a substance widely used in agriculture, is crucial for ensuring food safety and environmental monitoring. While traditional methods like HPLC provide accurate and reliable quantification, they often involve time-consuming sample preparation, sophisticated equipment, and skilled personnel. The newly validated immunochromatographic strip presents a paradigm shift, enabling on-site and high-throughput screening without compromising sensitivity.

Performance Head-to-Head: A Data-Driven Comparison

To objectively evaluate the new immunochromatographic method against a traditional HPLC-UV method, key validation parameters were assessed. The following table summarizes the performance characteristics of both methods, drawing from independent validation studies.

ParameterColloidal Gold Immunochromatographic StripHigh-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.09 mg/kg (visual) in tobacco[1]Not explicitly reported, but LOQ is 30 ng/mL
Limit of Quantification (LOQ) 0.9 mg/kg (cut-off value) in tobacco[1]30 ng/mL in human urine[2][3]
Accuracy (Recovery) Good agreement with LC-MS/MS results[1]97.8% - 102.1% in human urine
Precision (RSD) Not explicitly quantified in the studyIntra- and inter-day RSD did not exceed 2.9%[2][3]
Analysis Time < 10 minutes~30 minutes (including sample preparation and run time)
Equipment Simple, portable deviceSophisticated laboratory instrumentation
Expertise Required Minimal training neededRequires skilled operator

Unveiling the Mechanisms: Experimental Protocols

The stark contrast in workflow and complexity between the two methods is evident in their experimental protocols.

Experimental Protocol: Colloidal Gold Immunochromatographic Strip

This rapid test is based on a competitive immunoassay format.

  • Sample Preparation: A simple extraction step is performed. For instance, a tobacco sample is extracted with a suitable solvent.[1]

  • Test Procedure:

    • A few drops of the sample extract are applied to the sample pad of the test strip.

    • The liquid migrates along the strip via capillary action.

    • If this compound is present in the sample, it competes with the this compound-antigen immobilized on the test line for binding to the gold-labeled antibodies on the conjugate pad.

  • Result Interpretation: The result is visually interpreted within minutes. A colored line appears at the control line, indicating a valid test. The absence or reduced intensity of the colored line at the test line indicates the presence of this compound at or above the cut-off limit.[4][5][6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This method relies on the separation and quantification of this compound using liquid chromatography with ultraviolet detection.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • A urine sample is passed through a C18 cartridge to extract the analytes.

    • The cartridge is washed to remove interferences.

    • This compound is eluted from the cartridge with a suitable solvent.

    • The eluate is evaporated and reconstituted in the mobile phase.[2][3]

  • Chromatographic Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector is used.

    • Column: A Spherisorb ODS2 column (250 mm x 4.6 mm, 5 µm) is employed for separation.[3]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (60:40, v/v) is used.[3]

    • Flow Rate: The flow rate is maintained at 1.0 mL/min.

    • Detection: this compound is detected by UV absorbance at 220 nm.[2]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known standards.

Visualizing the Workflow: A Tale of Two Methods

The following diagrams, generated using Graphviz, illustrate the distinct workflows of the immunochromatographic assay and the traditional HPLC method, highlighting the streamlined nature of the new rapid-screening tool.

G cluster_0 Immunochromatographic Assay Workflow A Sample Extraction B Apply Sample to Strip A->B C Capillary Migration & Immunoreaction B->C D Visual Result Interpretation (<10 min) C->D

Workflow of the colloidal gold immunochromatographic assay.

G cluster_0 Method Comparison: Logical Flow cluster_1 Immunochromatographic Strip cluster_2 Traditional HPLC Method S_Start Start S_Extract Simple Extraction S_Start->S_Extract S_Test Apply to Strip & Wait S_Extract->S_Test S_Result Qualitative/Semi-Quantitative Result (Visual) S_Test->S_Result S_End End S_Result->S_End H_Start Start H_Extract Multi-Step Extraction (e.g., SPE) H_Start->H_Extract H_Instrument Instrumental Analysis (HPLC) H_Extract->H_Instrument H_Data Data Processing & Quantification H_Instrument->H_Data H_Result Quantitative Result H_Data->H_Result H_End End H_Result->H_End

References

Navigating Fungicide Resistance: A Comparative Guide to Iprodione Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dicarboximide fungicide iprodione has long been a tool in the management of fungal diseases in agriculture.[1][2] However, the emergence of resistance in various fungal pathogens necessitates a deeper understanding of cross-resistance patterns with other fungicide classes.[2] This guide provides a comprehensive comparison of this compound cross-resistance, supported by experimental data, to aid in the development of effective and sustainable disease control strategies.

Mechanisms of this compound Resistance

Resistance to this compound, and other dicarboximide fungicides, is primarily linked to genetic mutations affecting the osmotic signal transduction pathway. The key gene involved is the osmosensing histidine kinase, designated as Bos1 in Botrytis cinerea and Shos1 in Sclerotinia homoeocarpa.[3][4][5] Mutations in this gene can lead to varying levels of resistance.[3][5]

Another significant mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove the fungicide from the fungal cell.[3][5][6] This can contribute to a multidrug resistance (MDR) phenotype, where fungi exhibit reduced sensitivity to multiple, chemically unrelated fungicides.[3][6]

Cross-Resistance Profiles

Experimental data from various studies on key fungal pathogens reveal distinct patterns of cross-resistance between this compound and other fungicide classes.

Positive Cross-Resistance

Positive cross-resistance occurs when resistance to one fungicide confers resistance to another, often due to a shared mode of action or resistance mechanism.

  • Dicarboximides: As expected, strong positive cross-resistance is consistently observed among dicarboximide fungicides. Isolates resistant to this compound are typically also resistant to procymidone and dimethachlon.[7][8]

  • Phenylpyrroles (PP): Cross-resistance between this compound (a dicarboximide) and fludioxonil (a phenylpyrrole) has been observed, particularly in laboratory mutants and some field isolates.[4][6] This is often associated with multidrug resistance mechanisms involving efflux pumps.[5][6] In a study on Sclerotinia sclerotiorum, cross-resistance was confirmed between dimethachlone (a dicarboximide) and fludioxonil.[9]

Lack of Cross-Resistance (Negative or No Cross-Resistance)

In many cases, resistance to this compound does not confer resistance to fungicides from other chemical classes. This is crucial for designing effective fungicide rotation programs to manage resistance.

  • Demethylation Inhibitors (DMIs): Studies have shown no cross-resistance between dicarboximides and DMI fungicides such as difenoconazole, tebuconazole, and prochloraz in Alternaria alternata.[7] Similarly, no cross-resistance was found between dimethachlon and tebuconazole in Sclerotinia sclerotiorum.[8]

  • Quinone Outside Inhibitors (QoIs): Research indicates a lack of cross-resistance between dicarboximides and QoI fungicides like pyraclostrobin and kresoxim-methyl.[7][8]

  • Succinate Dehydrogenase Inhibitors (SDHIs): No cross-resistance has been reported between dicarboximides and SDHI fungicides, including boscalid and pydiflumetofen.[7][8]

  • Benzimidazoles: Studies have demonstrated no cross-resistance between the dicarboximide dimethachlon and the benzimidazole carbendazim.[8]

The following tables summarize the quantitative data on cross-resistance from key studies.

Quantitative Cross-Resistance Data

Table 1: Cross-Resistance of Procymidone-Resistant Alternaria alternata Isolates to this compound and Other Fungicides

Fungicide ClassFungicideMean EC50 (μg/mL) - Procymidone-Sensitive IsolatesMean EC50 (μg/mL) - Procymidone-Resistant IsolatesMean Resistance Factor (RF)Cross-Resistance
DicarboximideProcymidone0.4125.8662.6-
DicarboximideThis compound0.5224.6847.5Positive
DMIDifenoconazole---No
DMITebuconazole---No
DMIProchloraz---No
SDHIPydiflumetofen---No
QoIPyraclostrobin---No
BenzimidazoleThiophanate-methyl---No

Data sourced from a study on Alternaria alternata isolates from kiwifruit.[7]

Table 2: Cross-Resistance of Dimethachlon-Resistant Sclerotinia sclerotiorum Isolates to this compound and Other Fungicides

Fungicide ClassFungicideCross-Resistance with Dimethachlon
DicarboximideThis compoundPositive
DicarboximideProcymidonePositive
N-phenyl carbamateDiethofencarbPositive
BenzimidazoleCarbendazimNo
DMITebuconazoleNo
QoIKresoxim-methylNo
DithiocarbamateThiramNo
SDHIBoscalidNo

Data from a study on field isolates of Sclerotinia sclerotiorum.[8]

Experimental Protocols

The assessment of fungicide cross-resistance relies on standardized laboratory assays to determine the sensitivity of fungal isolates.

Mycelial Growth Inhibition Assay

This is a common method to determine the 50% effective concentration (EC50) of a fungicide, which is the concentration that inhibits 50% of the fungal mycelial growth.

  • Media Preparation: Potato dextrose agar (PDA) is prepared and amended with a series of concentrations of the technical-grade fungicide dissolved in a solvent (e.g., acetone or ethanol).[10] A control set of plates contains only the solvent.

  • Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at a specified time point (e.g., after 3-7 days), and the average diameter is calculated.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[11]

Conidial Germination Assay

This assay is used to assess the effect of a fungicide on spore germination.

  • Spore Suspension Preparation: Conidia (spores) are harvested from a fungal culture and suspended in a sterile solution. The concentration of the spore suspension is adjusted to a specific value (e.g., 10^5 conidia/mL).

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the fungicide.

  • Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in a microtiter plate and incubated in a humid chamber for a set period (e.g., 12-24 hours).

  • Microscopic Examination: The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube is at least as long as the spore's width.

  • Data Analysis: The percentage of germination inhibition is calculated for each fungicide concentration, and the EC50 value is determined.

Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the key pathways and processes involved in this compound resistance and its assessment.

G This compound Mode of Action and Resistance Pathway cluster_0 Fungal Cell cluster_1 Resistance Mechanisms This compound This compound Os1 Os-1/Bos1 (Histidine Kinase) This compound->Os1 Inhibits ABC_transporter ABC Transporter (Efflux Pump) This compound->ABC_transporter Pumped out HOG1 HOG1 Pathway Os1->HOG1 Activates OsmoticStressResponse Osmotic Stress Response Regulation HOG1->OsmoticStressResponse Os1_mutation Mutation in Os-1/Bos1 Gene Os1_mutation->Os1 Alters Target Site ABC_overexpression Overexpression of ABC Transporter Gene ABC_overexpression->ABC_transporter Increases amount

Caption: Signaling pathway of this compound action and resistance mechanisms.

G Experimental Workflow for Cross-Resistance Assessment start Isolate Fungal Pathogen from Field Sample culture Pure Culture on Artificial Medium (e.g., PDA) start->culture sensitivity_test Perform Sensitivity Assay (Mycelial Growth or Spore Germination) culture->sensitivity_test iprodione_test Test with this compound sensitivity_test->iprodione_test other_fungicide_test Test with Other Fungicide Classes (DMI, QoI, SDHI, etc.) sensitivity_test->other_fungicide_test data_collection Measure Growth/Germination Inhibition iprodione_test->data_collection other_fungicide_test->data_collection ec50_calculation Calculate EC50 Values data_collection->ec50_calculation rf_calculation Calculate Resistance Factor (RF = EC50 resistant / EC50 sensitive) ec50_calculation->rf_calculation conclusion Determine Cross-Resistance Pattern rf_calculation->conclusion

Caption: Workflow for assessing fungicide cross-resistance.

G Logical Relationships in Fungicide Cross-Resistance cluster_positive Positive Cross-Resistance cluster_negative No Cross-Resistance Iprodione_Resistance This compound Resistance Dicarboximides Other Dicarboximides (e.g., Procymidone) Iprodione_Resistance->Dicarboximides Implies Resistance to Phenylpyrroles Phenylpyrroles (e.g., Fludioxonil) (in some cases) Iprodione_Resistance->Phenylpyrroles May Imply Resistance to DMIs DMIs (e.g., Tebuconazole) Iprodione_Resistance->DMIs Does NOT Imply Resistance to QoIs QoIs (e.g., Pyraclostrobin) Iprodione_Resistance->QoIs Does NOT Imply Resistance to SDHIs SDHIs (e.g., Boscalid) Iprodione_Resistance->SDHIs Does NOT Imply Resistance to Benzimidazoles Benzimidazoles (e.g., Carbendazim) Iprodione_Resistance->Benzimidazoles Does NOT Imply Resistance to

Caption: Logical relationships of this compound cross-resistance.

Conclusion

The available data clearly indicates that while there is significant positive cross-resistance between this compound and other dicarboximide fungicides, and in some instances with phenylpyrroles, there is a general lack of cross-resistance with several other major fungicide classes, including DMIs, QoIs, and SDHIs. This knowledge is fundamental for devising effective resistance management strategies. By rotating or mixing this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with no cross-resistance, the selection pressure for resistant strains can be mitigated, thus prolonging the efficacy of these valuable disease control agents. Further research into the molecular mechanisms of multidrug resistance will be crucial for the future development of sustainable fungicide programs.

References

Iprodione's Footprint on Soil's Unseen Workforce: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ecological impact of the fungicide Iprodione on soil microbial communities reveals a complex interplay of inhibitory and selective pressures. This guide offers a comparative analysis of this compound's effects alongside other common fungicides, providing researchers, scientists, and drug development professionals with essential data to inform their work.

This compound, a dicarboximide fungicide, has been a stalwart in disease management for decades. However, its application is not without consequences for the intricate web of microbial life that underpins soil health. This analysis, supported by experimental data, dissects these impacts, offering a comparative perspective against other widely used fungicides such as triazoles (e.g., tebuconazole, propiconazole), strobilurins (e.g., azoxystrobin), and other contact fungicides like chlorothalonil.

Quantitative Impact Assessment: A Side-by-Side Look

The following tables summarize the quantitative effects of this compound and alternative fungicides on key soil microbial parameters. It is important to note that the results are collated from various studies and experimental conditions may differ.

Table 1: Impact on Soil Microbial Biomass

FungicideChemical ClassDosageSoil TypeChange in Microbial Biomass C (MBC)Reference
This compound Dicarboximide50 µg/gLoamInitial decrease, recovery over time--INVALID-LINK--1,--INVALID-LINK--2
This compound Dicarboximide10x Field RateAgricultural SoilSignificant decrease in bacterial and fungal biomass--INVALID-LINK--3
Tebuconazole Triazole10x Field RateLoamy SandSignificant and persistent decrease--INVALID-LINK--4
Azoxystrobin StrobilurinField RateSandy LoamNo significant effect--INVALID-LINK--5
Chlorothalonil ChloronitrileField RateSandy LoamNo significant effect--INVALID-LINK--5
Carbendazim BenzimidazoleField RateClay LoamNo significant inhibitory effect--INVALID-LINK--6

Table 2: Effects on Fungal and Bacterial Communities

FungicideEffect on FungiEffect on BacteriaFungi:Bacteria RatioReference
This compound Reduction in fungal biomass, particularly sensitive species.--INVALID-LINK--2Shifts in bacterial community structure; some bacteria can degrade this compound.--INVALID-LINK--1,--INVALID-LINK--7Generally decreases.--INVALID-LINK--2
Tebuconazole Strong inhibitory effect on a broad range of fungi.--INVALID-LINK--4Can alter bacterial community structure.--INVALID-LINK--4Significantly decreases.--INVALID-LINK--4
Azoxystrobin Broad-spectrum fungal inhibition.Limited direct impact on bacterial community structure.--INVALID-LINK--5Decreases.--INVALID-LINK--5
Chlorothalonil Broad-spectrum fungal inhibition.Can reduce bacterial diversity.Decreases.--INVALID-LINK--8
Propiconazole Inhibits fungal growth.Alters bacterial community, with some groups increasing and others decreasing.--INVALID-LINK--9Decreases.--INVALID-LINK--9

Table 3: Impact on Soil Enzyme Activities

FungicideDehydrogenasePhosphataseUreaseReference
This compound Inhibition reported.(-)Inhibition reported.(-)Inhibition reported.(-)
Tebuconazole Inhibition at higher concentrations.--INVALID-LINK--4Variable effects reported.Inhibition reported.--INVALID-LINK--4
Azoxystrobin Reduced activity in some soils.--INVALID-LINK--5Can be inhibited.Variable effects.--INVALID-LINK--5
Chlorothalonil Significant reduction in activity.--INVALID-LINK--5Can be inhibited.Variable effects.--INVALID-LINK--5
Mancozeb Adverse effects on activity.(-)Adverse effects on activity.(-)Adverse effects on activity.(-)

Table 4: Effects on a Symbiotic Relationship: Mycorrhizal Fungi

FungicideImpact on Mycorrhizal ColonizationReference
This compound Can be detrimental, especially with soil drench applications.--INVALID-LINK--1
Tebuconazole Negative impact on mycorrhizal fungi.(-)
Azoxystrobin Can negatively affect mycorrhizal colonization.--INVALID-LINK--8
Chlorothalonil Detrimental to mycorrhizal fungi.--INVALID-LINK--1
Propiconazole Can inhibit mycorrhizal development.--INVALID-LINK--4

Experimental Corner: Unveiling the Methodologies

The data presented in this guide are derived from a variety of established experimental protocols designed to assess the intricate interactions between fungicides and soil microbial communities.

Assessing Microbial Community Structure: Phospholipid Fatty Acid (PLFA) Analysis

This technique provides a quantitative profile of the living microbial community composition.

  • Lipid Extraction: Lipids are extracted from soil samples using a one-phase mixture of chloroform, methanol, and a buffer (e.g., citrate or phosphate buffer).

  • Fractionation: The extracted lipids are fractionated using solid-phase extraction (SPE) chromatography on a silica gel column. Neutral lipids are eluted with chloroform, glycolipids with acetone, and polar lipids (including phospholipids) with methanol.

  • Methylation: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Quantification: The resulting FAMEs are identified and quantified using gas chromatography-mass spectrometry (GC-MS). Specific fatty acids serve as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

Measuring Microbial Activity: Substrate-Induced Respiration (SIR)

This method estimates the size of the active microbial biomass.

  • Sample Preparation: Fresh soil samples are weighed into incubation vessels.

  • Substrate Addition: A readily metabolizable carbon source, typically glucose, is added to the soil to stimulate maximal respiratory response from the microbial community.

  • Incubation: The samples are incubated in airtight containers for a short period (e.g., 2-4 hours).

  • CO₂ Measurement: The rate of carbon dioxide (CO₂) evolution is measured using an infrared gas analyzer or gas chromatograph. The initial maximal respiration rate is directly proportional to the active microbial biomass.

Evaluating Functional Potential: Soil Enzyme Assays

These assays measure the activity of specific enzymes involved in nutrient cycling.

  • Dehydrogenase Activity: This assay measures the overall metabolic activity of the microbial community. It is based on the reduction of a tetrazolium salt (e.g., TTC) to a colored formazan, which is then quantified spectrophotometrically.

  • Phosphatase Activity: This assay assesses the potential for phosphorus mineralization. It typically involves incubating soil with a substrate like p-nitrophenyl phosphate and measuring the release of p-nitrophenol colorimetrically.

  • Urease Activity: This assay measures the rate of urea hydrolysis to ammonia, a key step in nitrogen cycling. The amount of ammonia produced is determined colorimetrically.

Visualizing the Impact: Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships concerning this compound's interaction with the soil environment.

Iprodione_Degradation_Pathway This compound This compound Metabolite1 N-(3,5-dichlorophenyl)- 2,4-dioxoimidazolidine This compound->Metabolite1 Hydrolysis Metabolite2 (3,5-dichlorophenylurea) acetic acid Metabolite1->Metabolite2 Ring Cleavage DCA 3,5-dichloroaniline Metabolite2->DCA Further Degradation Microbial_Degradation Microbial Degradation Microbial_Degradation->this compound Microbial_Degradation->Metabolite1 Microbial_Degradation->Metabolite2

This compound's microbial degradation pathway in soil.

Fungicide_Impact_on_Soil_Food_Web cluster_fungicide Fungicide Application cluster_microbes Soil Microbial Community cluster_processes Soil Processes This compound This compound Fungi Fungi This compound->Fungi Direct Inhibition Bacteria Bacteria This compound->Bacteria Selective Pressure (Shifts in community) Mycorrhizae Mycorrhizal Fungi This compound->Mycorrhizae Direct Inhibition Fungi->Bacteria Competition/ Interaction Decomposition Organic Matter Decomposition Fungi->Decomposition Nutrient_Cycling Nutrient Cycling (N, P, C) Bacteria->Nutrient_Cycling Mycorrhizae->Nutrient_Cycling P Uptake

Conceptual model of this compound's impact on the soil food web.

Conclusion

The application of this compound can significantly alter the structure and function of soil microbial communities. While effective against target fungal pathogens, its non-target effects include a reduction in overall microbial biomass, shifts in the fungal-to-bacterial ratio, and inhibition of key soil enzymes. Comparative analysis reveals that while many fungicides have a negative impact on soil microbes, the extent and nature of this impact vary depending on the chemical class, application rate, and specific soil conditions. Triazole fungicides like tebuconazole often exhibit a more persistent and broad-spectrum inhibitory effect compared to the more transient effects observed with some other fungicides under certain conditions. The data underscores the importance of considering the ecological footprint of fungicides in agricultural and environmental management, encouraging the development and use of more targeted and less disruptive disease control strategies.

References

Validating Iprodione Resistance in Sclerotinia sclerotiorum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iprodione-resistant and sensitive strains of Sclerotinia sclerotiorum, the causal agent of white mold in numerous crops. We delve into the molecular mechanisms conferring resistance, supported by experimental data, and provide detailed protocols for key validation experiments.

Comparative Analysis of this compound Sensitivity

The primary mechanism of high-level resistance to the dicarboximide fungicide this compound in Sclerotinia sclerotiorum involves modifications to the SsOs1 gene, a key component of the High-Osmolarity Glycerol (HOG) signaling pathway. Resistance is also observed through cross-resistance with other dicarboximide fungicides like dimethachlone.

Quantitative data from studies on dicarboximide-resistant S. sclerotiorum isolates reveal a significant difference in the effective concentration required to inhibit 50% of mycelial growth (EC50) compared to sensitive isolates.

Isolate TypeFungicideMean EC50 (µg/mL)Key Resistance MechanismReference
SensitiveDimethachlone0.04 - 0.06Wild-type SsOs1Firoz et al., 2016[1]
Resistant (Field)Dimethachlone>100Loss of SsOs1 expressionFiroz et al., 2016[1]
Resistant (Lab Mutant)Dimethachlone>100Point mutation (V238A) in SsOs1Firoz et al., 2016[1]
SensitiveProcymidone0.11 - 0.72Not specifiedLehner et al., 2015[2]
SensitiveThis compoundNot specifiedNot specifiedLehner et al., 2015[2]

Note: Cross-resistance between dimethachlone, procymidone, and this compound has been confirmed in S. sclerotiorum.[1][3]

Molecular Mechanism of Resistance: The HOG Signaling Pathway

This compound targets the osmosensing histidine kinase, a component of the HOG pathway, which regulates cellular responses to osmotic stress.[1] In sensitive strains, this compound binding disrupts this pathway, leading to fungal cell death. However, resistant strains have evolved mechanisms to circumvent this.

Two primary resistance mechanisms related to the SsOs1 gene (also known as Shk1) have been identified in S. sclerotiorum:

  • Point Mutations: A non-synonymous mutation in the SsOs1 gene, such as the V238A substitution, can alter the protein structure, preventing effective binding of this compound and rendering the fungicide ineffective.[1]

  • Gene Expression Alterations: The loss of expression of the SsOs1 gene in some field-resistant isolates suggests that the fungus can bypass the targeted pathway altogether, thereby conferring resistance.[1]

HOG_Pathway_Resistance cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain This compound This compound SsOs1_S SsOs1 (Histidine Kinase) This compound->SsOs1_S binds and disrupts HOG_Pathway_S HOG Pathway Activation SsOs1_S->HOG_Pathway_S activates Osmotic_Stress_Response_S Osmotic Stress Response HOG_Pathway_S->Osmotic_Stress_Response_S Cell_Death Fungal Cell Death HOG_Pathway_S->Cell_Death Iprodione_R This compound SsOs1_R Mutated/Unexpressed SsOs1 Iprodione_R->SsOs1_R cannot bind effectively HOG_Pathway_R HOG Pathway Unaffected Normal_Growth Normal Fungal Growth HOG_Pathway_R->Normal_Growth

Caption: this compound resistance mechanism in S. sclerotiorum.

Experimental Protocols

Validating this compound resistance in S. sclerotiorum involves a series of in vitro and molecular biology techniques.

Fungicide Sensitivity Assay (Mycelial Growth)

This assay determines the EC50 value of a fungicide for a particular fungal isolate.

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes (90 mm)

  • S. sclerotiorum isolates (sensitive and potentially resistant)

  • Cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare fungicide stock solution: Dissolve this compound in DMSO to create a concentrated stock solution.

  • Prepare amended media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only. Pour the media into Petri dishes.

  • Inoculation: From a 2-day-old culture of each S. sclerotiorum isolate, take a 5-mm mycelial plug using a sterile cork borer and place it in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at 20-22°C in the dark.

  • Data Collection: Measure the colony diameter (two perpendicular measurements) daily until the mycelium on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

SsOs1 Gene Sequencing and Expression Analysis

This protocol is to identify mutations and quantify the expression levels of the SsOs1 gene.

1. DNA Extraction and Gene Sequencing:

  • Mycelial Culture and Harvest: Grow S. sclerotiorum isolates in potato dextrose broth (PDB) for 3-5 days. Harvest the mycelia by filtration.

  • DNA Extraction: Use a commercial fungal DNA extraction kit or a standard CTAB protocol to isolate genomic DNA.

  • PCR Amplification: Design primers flanking the entire coding sequence of the SsOs1 gene. Perform PCR to amplify the gene from the genomic DNA of both sensitive and resistant isolates.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from resistant and sensitive isolates to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

2. RNA Extraction and Gene Expression (RT-qPCR):

  • Mycelial Culture and Treatment: Grow isolates in PDB. For some experiments, you may treat the cultures with a sub-lethal concentration of this compound for a few hours before harvesting.

  • RNA Extraction: Harvest mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit with a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific to the SsOs1 gene and a reference gene (e.g., actin or GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the SsOs1 gene in resistant isolates compared to sensitive isolates using the ΔΔCt method.

Experimental_Workflow cluster_sensitivity Fungicide Sensitivity Testing cluster_molecular Molecular Analysis cluster_validation Validation Isolates S. sclerotiorum Isolates (Field & Lab) Mycelial_Assay Mycelial Growth Assay (this compound Plates) Isolates->Mycelial_Assay DNA_Extraction Genomic DNA Extraction Isolates->DNA_Extraction RNA_Extraction Total RNA Extraction Isolates->RNA_Extraction EC50 Determine EC50 Values Mycelial_Assay->EC50 Correlation Correlate Genotype with Phenotype EC50->Correlation PCR SsOs1 Gene PCR DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Mutation_Analysis Identify Point Mutations Sequencing->Mutation_Analysis Mutation_Analysis->Correlation RT_qPCR RT-qPCR for SsOs1 RNA_Extraction->RT_qPCR Expression_Analysis Quantify Gene Expression RT_qPCR->Expression_Analysis Expression_Analysis->Correlation

Caption: Workflow for validating this compound resistance.

References

A Comparative Analysis of the Environmental Persistence of Iprodione and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of agricultural fungicides is a critical area of study, directly impacting ecosystem health and the safety of food and water resources. This guide provides a comparative analysis of the environmental persistence of Iprodione, a widely used dicarboximide fungicide, and three key alternatives: Boscalid, Pyraclostrobin, and Tebuconazole. The data presented is intended to assist researchers in evaluating the environmental footprint of these compounds and in making informed decisions in the development of new, more sustainable crop protection strategies.

Quantitative Comparison of Environmental Persistence

The persistence of a fungicide in the environment is most commonly quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This parameter can vary significantly depending on environmental conditions such as soil type, temperature, pH, and microbial activity. The following tables summarize the reported half-life values for this compound and its alternatives in soil and aquatic environments.

Table 1: Comparative Soil Half-Life (DT50) of Selected Fungicides

FungicideSoil Half-Life (DT50) in DaysKey Degradation Products
This compound <7 to >60 (representative: 14[1])3,5-dichloroaniline[1], N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, (3,5-dichlorophenylurea) acetic acid[2]
Boscalid 96 to >1000[3] (sandy loam: 108[3])F49, F50[3], 2-chloronicotinic acid[4]
Pyraclostrobin 35 to 323 (aerobic)[5]; 3.0 to 3.1 (anaerobic)[5]BF500-3, BF500-6[5]
Tebuconazole Can persist and accumulate with repeated applicationsGenerally slow degradation by microorganisms[6]

Table 2: Comparative Aquatic Half-Life (DT50) of Selected Fungicides

FungicideAquatic Half-Life (DT50) in DaysConditions
This compound Very rapid (aerobic); 1.1 (pH 7)[7]; 0.015 (pH 9)[7]pH-dependent hydrolysis[8]
Boscalid 135 (photolysis at soil surface)[9]Stable to hydrolysis[9]
Pyraclostrobin 0.062 (water photolysis)[5]; 7.4 to 25 (aerobic aquatic metabolism)[5]; 3.3 to 8.5 (anaerobic aquatic metabolism)[5]Rapid photolysis in water[5]
Tebuconazole Stable to hydrolysis[10]Can persist in the water column and sediment

Experimental Protocols for Assessing Environmental Persistence

The determination of fungicide persistence in the environment follows standardized methodologies, often guided by international organizations such as the Organisation for Economic Co-operation and Development (OECD) and national regulatory bodies like the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data reliability and comparability across different studies.

Soil Persistence (Half-Life) Determination

A common laboratory-based approach to determine the half-life of a fungicide in soil involves the following steps:

  • Soil Selection and Preparation: Representative soil samples are collected, sieved to remove large debris, and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Fungicide Application: A known concentration of the fungicide, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied uniformly to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark under controlled conditions of temperature and moisture. Aerobic conditions are typically maintained by ensuring adequate air exchange. For anaerobic studies, the soil is flooded, and an inert gas atmosphere is established.

  • Sampling and Extraction: At predetermined time intervals, soil subsamples are taken and extracted using appropriate organic solvents to recover the fungicide and its degradation products.

  • Analysis: The concentration of the parent fungicide and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS) for identification.

  • Data Analysis: The decline in the fungicide concentration over time is plotted, and a degradation curve is fitted to the data. The half-life (DT50) is then calculated from this curve, typically assuming first-order kinetics.

Aquatic Persistence (Half-Life) Determination

The persistence of fungicides in aquatic environments is assessed through hydrolysis and photolysis studies:

  • Hydrolysis Study:

    • Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared.

    • The fungicide is added to these solutions, and they are incubated in the dark at a constant temperature.

    • Samples are collected at various time points and analyzed for the concentration of the parent compound.

    • The rate of hydrolysis and the half-life are determined for each pH.

  • Aqueous Photolysis Study:

    • An aqueous solution of the fungicide in a sterile buffer is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • A dark control sample is kept under the same conditions but shielded from light.

    • Samples are taken from both the irradiated and dark control solutions at set intervals and analyzed for the fungicide concentration.

    • The rate of photolysis and the photolytic half-life are calculated by comparing the degradation in the light-exposed and dark samples.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Soil Persistence Study

The following diagram illustrates a generalized workflow for determining the half-life of a fungicide in a laboratory soil persistence study.

Soil_Persistence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, etc.) soil_collection->soil_characterization application Apply Fungicide to Soil Samples soil_characterization->application fungicide_prep Prepare Fungicide Solution (e.g., ¹⁴C-labeled) fungicide_prep->application incubation Incubate under Controlled Conditions (Temp, Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC-MS Analysis extraction->analysis data_analysis Data Analysis & DT50 Calculation analysis->data_analysis

Caption: Generalized workflow for a laboratory soil persistence study.

Potential Signaling Pathway Disruption in Non-Target Organisms

Fungicides, while designed to target specific fungal pathways, can also impact non-target organisms by interfering with conserved cellular processes. For instance, several fungicides are known to inhibit mitochondrial respiration. The diagram below illustrates a simplified, generalized pathway of how such fungicides might induce cellular stress in a non-target organism.

Signaling_Pathway fungicide Fungicide (e.g., Boscalid, Pyraclostrobin) mitochondria Mitochondrial Electron Transport Chain fungicide->mitochondria Inhibition ros Increased Reactive Oxygen Species (ROS) mitochondria->ros Dysfunction leads to stress_response Cellular Stress Response Pathways ros->stress_response Activation of apoptosis Apoptosis / Cell Death stress_response->apoptosis Can lead to

Caption: Generalized pathway of fungicide-induced mitochondrial dysfunction.

Conclusion

This comparative guide highlights the variability in the environmental persistence of this compound and its alternatives. This compound exhibits a shorter half-life in neutral to alkaline aquatic environments due to rapid hydrolysis, while its persistence in soil is moderate. Boscalid and Tebuconazole tend to be more persistent in soil, and Pyraclostrobin shows rapid degradation through photolysis in water but can be more persistent in aerobic soil conditions.

The selection of a fungicide should consider not only its efficacy against target pathogens but also its environmental fate and potential impact on non-target organisms. The experimental protocols outlined provide a basis for the standardized evaluation of these critical parameters. Further research into the specific signaling pathways affected in non-target species is crucial for a comprehensive risk assessment and the development of environmentally benign fungicides.

References

A Comparative Guide to the Efficacy of Iprodione Versus Biological Control Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of fungal plant diseases is a critical aspect of modern agriculture and horticulture. For decades, chemical fungicides have been the primary tool for disease control. Among them is Iprodione, a broad-spectrum dicarboximide fungicide. However, with growing concerns over fungicide resistance and environmental impact, biological control agents (BCAs) are emerging as viable alternatives. This guide provides an objective comparison of the efficacy of this compound and prominent biological control agents, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between this compound and biological control agents lies in their mode of action. This compound acts as a direct chemical inhibitor of a specific fungal pathway, while BCAs employ a multifaceted biological arsenal.

This compound: This contact fungicide targets a key signaling pathway in fungi. Its primary mechanism is the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction.[1] This disruption prevents the fungus from regulating its internal osmotic pressure, leading to a halt in spore germination and mycelial growth.[2] this compound is classified in FRAC (Fungicide Resistance Action Committee) Group 2.[1]

Iprodione_MoA cluster_fungus Fungal Cell os_stress Osmotic Stress (External Signal) receptor Receptor os_stress->receptor mapk MAP/Histidine-Kinase Signaling Pathway receptor->mapk os_regulation Osmotic Regulation (e.g., Glycerol Synthesis) mapk->os_regulation growth Spore Germination & Mycelial Growth os_regulation->growth This compound This compound This compound->mapk Inhibition

Caption: Mechanism of action for this compound fungicide.

Biological Control Agents (BCAs): Unlike the single-target approach of this compound, BCAs such as Trichoderma spp. and Bacillus subtilis utilize multiple, often synergistic, mechanisms to suppress pathogens.[3][4] This complexity is a key advantage in delaying the development of resistance.[5]

  • Mycoparasitism: The BCA directly attacks and feeds on the pathogenic fungus. Trichoderma species, for example, will coil around the pathogen's hyphae and secrete cell wall-degrading enzymes (CWDEs) like chitinases and glucanases to break it down.[3][6][7]

  • Antibiosis: BCAs produce and secrete secondary metabolites, including antibiotics and volatile organic compounds, that inhibit the growth or kill the pathogen.[4][8] Bacillus subtilis is known to produce a range of powerful lipopeptide antibiotics like surfactin, iturin, and fengycin.[4]

  • Competition: The BCA grows rapidly and outcompetes the pathogen for essential resources such as nutrients and physical space on the plant root or leaf surface.[3]

  • Induced Systemic Resistance (ISR): The presence of the BCA on the plant roots triggers a plant-wide defense response.[4][9] This "priming" of the plant's immune system, often mediated by the jasmonic acid and ethylene signaling pathways, prepares it to respond more quickly and strongly to a subsequent pathogen attack.[9][10][11]

BCA_MoA cluster_plant Plant System cluster_mechanisms Mechanisms of Action bca Biological Control Agent (e.g., Bacillus subtilis) plant Plant bca->plant Colonization competition Competition (Nutrients, Space) bca->competition antibiosis Antibiosis (Antibiotics, VOCs) bca->antibiosis parasitism Mycoparasitism (Enzyme Secretion) bca->parasitism isr Induced Systemic Resistance (ISR) bca->isr pathogen Fungal Pathogen pathogen->plant Attack competition->pathogen inhibits antibiosis->pathogen inhibits/kills parasitism->pathogen attacks/kills isr->plant primes defense

Caption: Multiple mechanisms of biological control agents.

Comparative Efficacy Data

Direct comparisons of chemical fungicides and BCAs can be challenging due to variations in environmental conditions and application timing, which significantly impact the efficacy of living organisms. However, available studies provide valuable insights. The following table summarizes quantitative data from experiments comparing this compound with BCAs for the control of common fungal pathogens.

Target PathogenCropTreatmentEfficacy (% Disease Reduction or Inhibition)Reference
Botrytis cinereaGrapevineThis compound87.5% reduction in disease incidence[12]
Botrytis cinereaGrapevineTrichoderma spp.62.5% reduction in disease incidence[12]
Botrytis cinereaTomatoTrichoderma spp. (Meta-analysis)56% average reduction in disease intensity[13]
Sclerotinia sclerotiorumSoybeanBacillus subtilis strain SB2460-90% reduction in disease severity (controlled conditions)[14]
Sclerotinia sclerotiorumOilseed RapeBacillus amyloliquefaciens36% disease control[15]
Sclerotinia sclerotiorumLettuceBacillus subtilis (Volatiles)83.33% reduction in mycelial growth (in vitro)[16]
Sclerotinia sclerotiorumSoybeanBacillus subtilis strain BS-230174% inhibition of mycelial growth (in vitro)[17][18]

Experimental Protocols

Understanding the methodology behind efficacy trials is crucial for interpreting the data. Below are summaries of protocols used in comparative studies.

Protocol 1: Field Efficacy against Botrytis cinerea in Vineyard

This protocol is based on a study comparing chemical fungicides and a BCA for grey mould control in commercial vineyards.[12]

  • Experimental Setup: Commercial vineyards ("Barbera" and "Moscato" cultivars) were divided into plots for each treatment, including an untreated control.

  • Treatments:

    • This compound: Applied as a standard fungicide spray at a crucial phenological stage (e.g., before bunch closure).

    • Trichoderma spp.: Applied as a biocontrol agent spray. The specific protocol involved three applications: at the end of flowering, before bunch closure, and at veraison.

  • Application: Treatments were applied using a motor knapsack sprayer, ensuring thorough coverage of the grape bunches.

  • Data Collection: At harvest, a random sample of bunches (e.g., 25 bunches per plot) was collected. The incidence of B. cinerea was assessed by counting the number of infected bunches.

  • Efficacy Calculation: The percentage of disease reduction was calculated relative to the untreated control plot.

Caption: General workflow for a field efficacy trial.

Protocol 2: In Vitro Antagonism Assay (Dual Culture)

This is a standard laboratory method to assess the direct antagonistic properties of a BCA against a fungal pathogen.[17][18]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized in Petri dishes.

  • Inoculation:

    • A mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen (e.g., Sclerotinia sclerotiorum) is placed on one side of the PDA plate.

    • The BCA (e.g., Bacillus subtilis) is streaked on the opposite side of the same plate. A control plate is inoculated only with the pathogen.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

  • Data Collection: The radial growth of the pathogen's mycelium is measured daily in both the treated and control plates. The formation of an inhibition zone between the BCA and the pathogen is noted.

  • Efficacy Calculation: The percentage of inhibition of radial growth (PIRG) is calculated using the formula: PIRG (%) = [(R1 - R2) / R1] x 100, where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen in the dual culture plate.

Discussion and Conclusion

This compound offers fast-acting, broad-spectrum control with high efficacy under optimal conditions.[1][9] Its performance is reliable and less dependent on environmental variables compared to BCAs. However, the significant risk of fungicide resistance development is a major drawback, necessitating its use in carefully managed rotation programs.[1][19][20] Resistance to this compound is common in key pathogens like Botrytis spp.[1]

Biological Control Agents present a more sustainable and multifaceted approach. Their complex modes of action make the development of resistance in pathogens less likely.[5] Many BCAs, such as Bacillus and Trichoderma species, also offer secondary benefits like plant growth promotion.[4][7] However, their efficacy can be more variable and is often highly dependent on environmental factors such as temperature, humidity, and soil conditions. Furthermore, as living organisms, their formulation, storage, and application require more careful handling than chemical products.

References

A Comparative Guide to Inter-laboratory Validation of Iprodione Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of iprodione residues, targeting researchers, scientists, and professionals in drug development. The focus is on inter-laboratory validated methods, presenting key performance data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance data for common methods used in the analysis of this compound residues. The data is compiled from various single-laboratory validation studies and proficiency testing information. It is important to note that performance characteristics can vary based on the matrix, instrumentation, and laboratory-specific conditions.

ParameterMethod 1: GC-MS/MSMethod 2: LC-MS/MS
Limit of Detection (LOD) 0.002 - 0.01 mg/kg0.001 - 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[1]0.005 - 0.02 mg/kg
**Linearity (R²) **> 0.99> 0.99
Recovery (%) 70 - 120%80 - 110%
Repeatability (RSDr) < 20%< 15%
Reproducibility (RSDR) Data not available from a comprehensive inter-laboratory study.Data not available from a comprehensive inter-laboratory study.
Matrix Effects Can be significant, often requiring matrix-matched calibrations.Generally less severe than GC-MS/MS but still present.
Selectivity HighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

1. Sample Preparation (QuEChERS AOAC Method) [2]

  • Homogenization: Homogenize a representative portion of the sample. For samples with low water content, add a proportional amount of water before homogenization.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. For pigmented samples, graphitized carbon black (GCB) may be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for GC-MS/MS analysis.

2. Instrumental Analysis (GC-MS/MS) [1][3]

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet: Pulsed splitless at 250 °C.

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 300 °C at 8 °C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion and Product Ions for this compound: Specific m/z transitions should be optimized based on the instrument.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (QuEChERS EN 15662 Method) [4][5]

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS EN extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and PSA sorbent. C18 may be included for samples with high-fat content.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is typically diluted with a water-rich mobile phase before injection.

2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion and Product Ions for this compound: Specific m/z transitions should be optimized based on the instrument.

Visualizing the Workflow

The following diagrams illustrate the key stages of the analytical workflows described above.

Iprodione_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Addition of QuEChERS Salts Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Method 1 LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Method 2 Data_Analysis Quantification and Confirmation GC_MSMS->Data_Analysis LC_MSMS->Data_Analysis

Caption: General workflow for this compound residue analysis.

QuEChERS_Method_Comparison QuEChERS Method Variants cluster_aoac AOAC Method cluster_en EN 15662 Method Sample Homogenized Sample (10-15g) Extraction_AOAC Add 15mL Acetonitrile (1% Acetic Acid) Sample->Extraction_AOAC Extraction_EN Add 10mL Acetonitrile Sample->Extraction_EN Salts_AOAC Add 6g MgSO₄ + 1.5g NaOAc Extraction_AOAC->Salts_AOAC Centrifuge Shake and Centrifuge Salts_AOAC->Centrifuge Salts_EN Add 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate Extraction_EN->Salts_EN Salts_EN->Centrifuge dSPE_Cleanup d-SPE Cleanup of Supernatant Centrifuge->dSPE_Cleanup Final_Analysis Analysis by GC-MS/MS or LC-MS/MS dSPE_Cleanup->Final_Analysis

Caption: Comparison of AOAC and EN QuEChERS extraction steps.

References

The Veteran vs. The Vanguard: A Cost-Effectiveness Analysis of Iprodione and Newer Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of crop protection, the dicarboximide fungicide Iprodione has long been a cost-effective staple for managing a broad spectrum of fungal diseases.[1] However, the emergence of newer fungicide classes, such as Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs), presents researchers and growers with advanced alternatives. This guide provides an objective comparison of the cost-effectiveness of this compound against these modern fungicides, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for research and development.

Fungicide Characteristics and Cost Analysis

This compound, the sole member of the Fungicide Resistance Action Committee (FRAC) Group 2, offers a unique mode of action by inhibiting MAP/Histidine-Kinase in osmotic signal transduction.[1] This makes it a valuable tool in resistance management programs.[1] Newer fungicides, like the SDHIs (FRAC Group 7) and QoIs (FRAC Group 11), target fungal respiration, a different and highly effective mode of action.[2][3]

The primary appeal of this compound has been its broad-spectrum activity and low cost.[1] However, a comprehensive cost-effectiveness analysis requires evaluating not just the price per unit but also the application rate, frequency, and efficacy against target pathogens. The following tables summarize the key characteristics and provide an estimated cost-per-acre analysis based on current market prices and typical application rates for turfgrass, a common application for these fungicides.

Table 1: Comparison of Fungicide Properties

Active Ingredient Trade Name Example(s) FRAC Group Chemical Class Mode of Action Systemic Activity
This compoundChipco 26GT, Ipro 2SE2DicarboximideMAP/Histidine-Kinase in osmotic signal transductionContact / Local Penetrant[1][4]
AzoxystrobinHeritage, Quadris11Strobilurin (QoI)Inhibits mitochondrial respiration (Complex III)[3][5]Upwardly Systemic[3][5]
PyraclostrobinInsignia, Headline11Strobilurin (QoI)Inhibits mitochondrial respiration (Complex III)[6]Local Penetrant[4]
BoscalidEmerald7Carboxamide (SDHI)Inhibits mitochondrial respiration (Complex II)[3][7]Upwardly Systemic[3]
FluxapyroxadXzemplar, Sercadis7Carboxamide (SDHI)Inhibits mitochondrial respiration (Complex II)[2][3]Systemic[8]
FluopyramLuna series7Pyridinyl-ethyl-benzamide (SDHI)Inhibits mitochondrial respiration (Complex II)[6][9]Systemic[10]

Table 2: Estimated Cost-Effectiveness Comparison for Turfgrass Disease Control

Active Ingredient Product Example (Concentration) Retail Price (per unit) Unit Size Typical Application Rate/Acre Estimated Cost per Acre per Application
This compoundIpro 2SE (23% a.i.)$201.09[9][11][12]2.5 gal64 - 128 fl. oz. (1.5 - 3.0 qts)[13][14]$25.14 - $50.27
AzoxystrobinAzoxystrobin 2SC (22.9% a.i.)$79.95[15]1 gal6.0 - 15.5 fl. oz.[15][16]$3.75 - $9.68
PyraclostrobinHeadline SC (23.3% a.i.)$554.95[17]2.5 gal9.8 - 19.6 fl. oz. (0.3-0.6 L/ha)[8]$13.43 - $26.86
BoscalidBoscalid 70 WDG (70% a.i.)~$200 (est. for 0.49 lbs)0.49 lbs5.7 - 8.0 oz.[2][3]$44.53 - $62.50
FluxapyroxadXzemplar (26.55% a.i.)~$450 (est.)27.5 oz7.0 - 11.4 fl. oz.[8]$114.55 - $186.55
Fluopyram + TebuconazoleLuna Experience (17.6% + 17.6% a.i.)$415.00[14]0.5 gal5.0 - 17.0 fl. oz.[18]$32.42 - $110.23
Fluxapyroxad + PyraclostrobinMerivon (21.26% + 21.26% a.i.)$399.95[2][17]55 oz4.0 - 11.0 fl. oz.[17]$29.09 - $80.00

Disclaimer: Prices are estimates based on online retail listings as of late 2025 and are subject to change. Application rates vary by target disease and pressure. This table serves as a comparative guide and not a definitive cost statement.

Comparative Efficacy Data

The true value of a fungicide is measured by its performance in the field. While this compound has been effective, newer chemistries often provide more robust or longer-lasting control, particularly where resistance is a concern.

Table 3: Fungicide Efficacy Against Brown Patch (Rhizoctonia solani) in Turfgrass

Active Ingredient Efficacy Rating (0-4 scale) Recommended Interval (days) FRAC Group
This compound3 (Good to Excellent)14-282
This compound + Trifloxystrobin4 (Excellent)refer to label2/11
Azoxystrobin4 (Excellent)14-2811
Pyraclostrobin4 (Excellent)14-2811
Fluxapyroxad(Data suggests acceptable control)[19]14-287
Trifloxystrobin4 (Excellent)14-2111
Triticonazole3 (Good to Excellent)14-283

Source: Adapted from University of Nebraska-Lincoln Extension and NC State Extension publications.[20][21] An efficacy rating of 4 indicates excellent control.

Table 4: Relative Control of Dollar Spot (Clarireedia jacksonii) in Turfgrass

Active Ingredient Relative Control (%) Location / Study Notes
This compound~93%Hickory Ridge GC (DMI resistance present)
Propiconazole (DMI)~75%Hickory Ridge GC (DMI resistance present)
Chlorothalonil (Contact)~88%Hickory Ridge GC (DMI resistance present)
Propiconazole (DMI)~95%JTRF (No known resistance)
This compound~78%JTRF (No known resistance)
Chlorothalonil (Contact)~85%JTRF (No known resistance)

Source: Data adapted from a 2011 UMass Amherst field efficacy study.[22] Relative control is calculated as [(untreated – fungicide treated)/untreated] x 100. This data highlights how local resistance pressure significantly impacts fungicide effectiveness.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Poisoned Agar)

This laboratory method determines the concentration of a fungicide required to inhibit fungal growth by 50% (EC₅₀).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1,000 mg/L) of the test fungicide in a suitable solvent (e.g., sterile distilled water or acetone, depending on solubility).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it in a water bath to 50-55°C.

  • Serial Dilution: Add appropriate volumes of the fungicide stock solution to the molten PDA to create a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate should contain only the solvent (if used) or be unamended.

  • Plating: Pour the amended PDA into 90 mm petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the leading edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the test fungus (e.g., 20-25°C).

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the unamended control. Use probit analysis or logarithmic regression to determine the EC₅₀ value from the dose-response curve.[23]

Protocol 2: In Vivo Field Efficacy Trial (Turfgrass)

This field method assesses fungicide performance under real-world conditions.

  • Site Selection: Choose a uniform turf area with a history of the target disease (e.g., Dollar Spot).

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three or four replications.[24] Plot sizes should be adequate for application and assessment (e.g., 3 ft x 6 ft).

  • Treatments: Include an untreated control, this compound as a standard reference, and several newer fungicide treatments.[10] Apply fungicides at their labeled rates.

  • Application: Apply treatments using a calibrated CO₂-pressurized boom sprayer with appropriate nozzles (e.g., Teejet 8004VS) to ensure uniform coverage.[22] Apply in a sufficient water volume (e.g., 2 gallons per 1,000 sq. ft.).

  • Inoculation (if necessary): If natural disease pressure is low, plots can be inoculated with the pathogen to ensure a robust test.[10]

  • Maintenance: Maintain the turf according to standard practices for the location, including irrigation and mowing. Avoid mowing or irrigating immediately after application until the foliage is dry.[25]

  • Disease Assessment: Visually assess disease severity weekly or bi-weekly. For Dollar Spot, this can be done by counting the number of infection centers per plot.[22] For Brown Patch, assess the percentage of the plot area affected.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA). Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize disease development over the entire trial period.[22] Use mean separation tests (e.g., Fisher's LSD) to determine significant differences between treatments.

Visualizing Modes of Action and Experimental Workflow

Fungicide_Modes_of_Action cluster_QoI FRAC 11: QoI (Strobilurins) cluster_SDHI FRAC 7: SDHI (Carboxamides) cluster_Dicarboximide FRAC 2: Dicarboximide cluster_pathway Fungal Cell Respiration & Signaling Azoxystrobin Azoxystrobin ComplexIII Complex III (Cytochrome bc1) Azoxystrobin->ComplexIII Inhibits Pyraclostrobin Pyraclostrobin Pyraclostrobin->ComplexIII Inhibits Boscalid Boscalid ComplexII Complex II (Succinate Dehydrogenase) Boscalid->ComplexII Inhibits Fluxapyroxad Fluxapyroxad Fluxapyroxad->ComplexII Inhibits Fluopyram Fluopyram Fluopyram->ComplexII Inhibits This compound This compound HOG_Pathway HOG Signal Transduction Pathway This compound->HOG_Pathway Inhibits ComplexII->ComplexIII ATP_Prod ATP Production ComplexIII->ATP_Prod Drives Osmotic_Stress Osmotic Stress Response HOG_Pathway->Osmotic_Stress Regulates

Caption: Comparative modes of action for different fungicide classes.

Experimental_Workflow cluster_planning Phase 1: Trial Setup cluster_execution Phase 2: Field Application cluster_assessment Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Reporting A1 Site Selection & Experimental Design (RCBD) A2 Treatment Selection (Control, this compound, New AIs) A1->A2 A3 Plot Layout & Marking A2->A3 B1 Calibrate Sprayer A3->B1 Proceed to Application B2 Apply Fungicides (Day 0) B1->B2 B3 Routine Maintenance (Mowing, Irrigation) B2->B3 C1 Weekly Disease Severity Rating B3->C1 Begin Assessment Cycle C2 Data Entry C1->C2 C3 Statistical Analysis (ANOVA, AUDPC) C2->C3 D1 Compare Efficacy & Cost-Effectiveness C3->D1 Interpret Results D2 Publish Guide D1->D2

Caption: Generalized workflow for a field fungicide efficacy trial.

References

Safety Operating Guide

Proper Disposal Procedures for Iprodione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling iprodione, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound and its containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective eyewear, and a lab coat or coveralls.[1][2][3] All handling of this compound waste should be conducted in a well-ventilated area.[2][4] In case of accidental contact, rinse the affected skin or eyes immediately with plenty of water for 15-20 minutes.[5][6] If ingested, seek immediate medical attention.[2][6]

This compound Waste Disposal

Wastes generated from the use of this compound, including unused solutions and contaminated materials, are considered hazardous.[7][8] These wastes may be disposed of on-site or at an approved waste disposal facility.[1][5][6][7][9] It is crucial to consult local, state, and federal regulations, as requirements for waste disposal can vary and may be more restrictive than federal guidelines.[2][3][7]

In the event of a spill, contain the material using an inert absorbent such as sand, earth, or vermiculite.[4][7] The collected material should be placed in a suitable, closed, and properly labeled container for disposal.[2][4][7] Prevent the spilled chemical from entering drains, sewers, or waterways, as this compound is toxic to aquatic invertebrates.[1][2][3][7]

Container Disposal

The proper disposal of this compound containers is essential to prevent residual contamination. The procedure varies depending on the type of container.

Container TypeDisposal Procedure
Non-Refillable 1. Triple Rinse: Empty the container and rinse it three times with an appropriate solvent (e.g., water).[1][5][6] 2. Recycle or Recondition: If available, offer the rinsed container for recycling or reconditioning.[1][7][9] 3. Puncture and Landfill: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[1][7][9] 4. Incineration: Where permitted by state and local authorities, incineration is also a viable disposal method.[1][9]
Refillable Return the container to the supplier or a designated collection facility for refilling or proper disposal, in accordance with the manufacturer's instructions.[1][10]

Experimental Protocol: Triple Rinse Procedure

A standard and effective method for decontaminating empty pesticide containers is the triple rinse procedure.

Methodology:

  • Empty the remaining contents of the this compound container into the application equipment or a mix tank. Allow the container to drain for at least 10 seconds after the flow begins to drip.[5][6]

  • Fill the container approximately one-quarter full with water or a recommended solvent.[5][6]

  • Securely recap the container and shake it for 10 seconds to rinse all interior surfaces.[5][6]

  • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[5][6]

  • Repeat this rinsing procedure two more times.[5][6]

This process ensures that any remaining residue is removed, making the container safe for disposal or recycling.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste and containers.

IprodioneDisposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type spill Spill Residue waste_type->spill Spill unused_prod Unused Product / Expired Stock waste_type->unused_prod Chemical empty_cont Empty Container waste_type->empty_cont Container contain_spill Contain Spill with Absorbent spill->contain_spill check_local_reg Check Local, State, & Federal Regulations unused_prod->check_local_reg container_type Determine Container Type empty_cont->container_type collect_waste Collect in Labeled Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->check_local_reg approved_facility Dispose at Approved Hazardous Waste Facility check_local_reg->approved_facility Off-site on_site_disposal On-site Disposal (if permitted) check_local_reg->on_site_disposal On-site non_refillable Non-Refillable container_type->non_refillable Single Use refillable Refillable container_type->refillable Multi-Use triple_rinse Triple Rinse Container non_refillable->triple_rinse return_supplier Return to Supplier refillable->return_supplier recycle Recycle / Recondition triple_rinse->recycle landfill Puncture and Dispose in Sanitary Landfill triple_rinse->landfill

Caption: Decision tree for the safe disposal of this compound waste and containers.

References

Personal protective equipment for handling Iprodione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Iprodione. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a fungicide and nematicide, it is crucial to use appropriate PPE to prevent exposure. This compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2][3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Hands Chemical-resistant glovesGloves must be inspected prior to use. Wash and dry hands after handling. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]
Eyes Safety goggles with side-shieldsShould conform to EN 166 (EU) or NIOSH (US) standards.[4] Provide eyewash fountains in close proximity to points of potential exposure.[1]
Body Protective clothing/CoverallsWear fire/flame resistant and impervious clothing.[4] Use of safe work practices are recommended to avoid skin contact.[1]
Respiratory Full-face respiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[4] Handling should occur in a well-ventilated place.[4]

Emergency Procedures and First Aid

Immediate action is critical in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen and seek medical attention if breathing problems develop.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected areas with soap and plenty of water. Seek medical attention if symptoms occur.[1][2]
Eye Contact Hold eyelids open and rinse with water for at least 15 minutes. Seek medical attention if symptoms occur.[1][2]
Ingestion Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

Spill and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.

  • Absorb: Collect the spilled material using an appropriate absorbent.

  • Dispose: Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and its container in accordance with local, regional, and national regulations.[1][2][3]

  • Do not contaminate water, food, or feed by storage or disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon spill_evac Evacuate Area handle_exp->spill_evac Spill Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose/Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_contain Contain Spill spill_evac->spill_contain spill_absorb Absorb Material spill_contain->spill_absorb spill_dispose Dispose of Contaminated Waste spill_absorb->spill_dispose spill_dispose->cleanup_decon

Caption: Workflow for safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iprodione
Reactant of Route 2
Reactant of Route 2
Iprodione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.